molecular formula C5H11NO B182468 [2-(Aminomethyl)cyclopropyl]methanol CAS No. 16177-56-3

[2-(Aminomethyl)cyclopropyl]methanol

Cat. No.: B182468
CAS No.: 16177-56-3
M. Wt: 101.15 g/mol
InChI Key: CVFJLNNLCHRICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Aminomethyl)cyclopropyl]methanol is a valuable chemical synthon in medicinal chemistry, particularly in the synthesis of novel bitopic ligands for G protein-coupled receptors (GPCRs). Its structure, featuring a cyclopropane ring with both aminomethyl and hydroxymethyl functional groups, provides a conformationally restricted scaffold that is critical for probing receptor binding sites. Specific stereoisomers of this compound, such as ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol (CAS# 102225-89-8), have been utilized as a key building block to create a trans-cyclopropylmethyl linker between pharmacophores in drug discovery programs . This compound has demonstrated significant research value in the development of selective dopamine D3 receptor (D3R) antagonists. Studies have shown that incorporating this rigid linker can lead to high-affinity and selective ligands that act as non-competitive antagonists or allosteric modulators . This approach helps improve selectivity and bias efficacy at D2-like receptors, which is a key strategy in developing potential therapeutics for substance abuse disorders and other neurological conditions without the side effects associated with D2R antagonism . The product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information, which includes storing sealed in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(aminomethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFJLNNLCHRICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [2-(Aminomethyl)cyclopropyl]methanol: Structure, Properties, and Synthetic Applications

In the landscape of medicinal chemistry, the cyclopropane ring stands out as a "small ring with a big impact."[1] Its unique stereoelectronic properties, stemming from the inherent strain in the three-membered ring, offer a powerful tool for drug designers. Unlike conformationally flexible alkyl chains, the cyclopropyl group provides a rigid scaffold that can lock a molecule into a specific, biologically active conformation, thereby enhancing binding affinity and selectivity for its target.[2] Furthermore, the introduction of a cyclopropyl moiety can significantly modulate a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile.[3]

This compound is a bifunctional building block that perfectly encapsulates the utility of this motif. Possessing a primary amine and a primary alcohol, it serves as a versatile synthon for introducing the aminomethyl-cyclopropyl-methanol scaffold into more complex molecules. Its structural isomers, particularly the cis and trans diastereomers, offer distinct spatial arrangements of the functional groups, a critical feature for probing the structure-activity relationships (SAR) of drug candidates. This guide provides a detailed exploration of the chemical properties, stereochemical nuances, synthesis, and applications of this compound, tailored for researchers and scientists in the field of drug development.

PART 1: Chemical Structure and Stereoisomerism

The chemical formula for this compound is C₅H₁₁NO.[4] The molecule's core is a cyclopropane ring substituted with an aminomethyl (-CH₂NH₂) group and a hydroxymethyl (-CH₂OH) group. The relative positioning of these two substituents on the cyclopropane ring gives rise to critical stereoisomers.

Regioisomers and Stereoisomers

It is crucial to distinguish between the different isomers of (aminomethyl)cyclopropyl]methanol, as they are distinct chemical entities with different properties and applications.

  • 1,2-Disubstituted Isomers: The most common and medicinally relevant isomers feature the aminomethyl and hydroxymethyl groups on adjacent carbons of the cyclopropane ring. These exist as two diastereomers:

    • cis-[2-(Aminomethyl)cyclopropyl]methanol: The substituents are on the same face of the ring. This diastereomer is a chiral molecule and exists as a pair of enantiomers: (1R,2S) and (1S,2R).

    • trans-[2-(Aminomethyl)cyclopropyl]methanol: The substituents are on opposite faces of the ring. This diastereomer is also chiral and exists as a pair of enantiomers: (1R,2R) and (1S,2S).[5]

  • 1,1-Disubstituted Isomer: [1-(Aminomethyl)cyclopropyl]methanol features both substituents attached to the same carbon atom. This isomer is achiral.[6]

The precise stereochemistry is fundamental to the molecule's interaction with chiral biological targets like enzymes and receptors. The selection of a specific stereoisomer is a key strategic decision in drug design.[7]

Caption: Key isomers of (Aminomethyl)cyclopropyl]methanol.

PART 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are dictated by its functional groups and isomeric form. The presence of both an amine and an alcohol group allows for hydrogen bonding, influencing properties like boiling point and solubility.

Physicochemical Data

The following table summarizes key physicochemical data for various isomers, compiled from chemical supplier databases and computational sources. Experimental values can vary, and these should be considered representative.

Property(1R,2R)-trans(1R,2S)-cis1,1-disubstituted
CAS Number 1221274-33-4[5]102225-89-8[4]45434-02-4[6]
Molecular Formula C₅H₁₁NO[5]C₅H₁₁NO[4]C₅H₁₁NO[6]
Molecular Weight 101.15 g/mol [5]101.15 g/mol [4]101.15 g/mol [8]
Boiling Point 180.1 ± 13.0 °C (Predicted)[9]N/A171.7 ± 13.0 °C (Predicted)[8]
Density 1.0 ± 0.1 g/cm³ (Predicted)[5]N/A1.064 ± 0.06 g/cm³ (Predicted)[8]
XLogP3 -1.11 (Predicted)[5]-0.8 (Predicted)[4]N/A
Appearance N/AN/AYellow to light orange liquid[6]
Spectroscopic Characterization (¹H NMR)

A representative ¹H NMR spectrum for the 1,1-disubstituted isomer, [1-(Aminomethyl)cyclopropyl]methanol, would be expected to show:

  • Cyclopropyl Protons: Two multiplets in the upfield region, corresponding to the four protons on the C2 and C3 carbons of the ring.[10]

  • -CH₂N- Protons: A singlet around 2.5-3.0 ppm.

  • -CH₂O- Protons: A singlet around 3.5-4.0 ppm.

  • -NH₂ and -OH Protons: Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary significantly depending on concentration and solvent.[11]

For the 1,2-disubstituted isomers, the spectra would be more complex due to diastereotopicity, with distinct signals for the protons on C1 and C2 and more complex splitting patterns for the cyclopropyl protons.

PART 3: Synthesis and Manufacturing

The synthesis of this compound isomers requires stereocontrolled methods to establish the desired relative and absolute configurations. Synthetic strategies often rely on the cyclopropanation of a suitable alkene precursor, followed by functional group manipulations.

Causality in Synthetic Strategy: The Importance of Stereocontrol

The choice of synthetic route is driven by the target stereoisomer. For trans isomers, a common and effective strategy is the cyclopropanation of an (E)-alkene, while cis isomers are typically derived from a (Z)-alkene. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a powerful method for this transformation as it is known to proceed stereospecifically.[2]

The following workflow outlines a general, plausible synthetic approach to the trans isomer, starting from a commercially available precursor.

G cluster_synthesis Synthetic Workflow for trans-[2-(Aminomethyl)cyclopropyl]methanol start trans-Cinnamic acid derivative wittig Wittig Reaction (or similar) start->wittig Build alkene backbone alkene (E)-α,β-Unsaturated Ester wittig->alkene cyclopropanation Corey-Chaykovsky Cyclopropanation alkene->cyclopropanation Stereospecific ring formation cyclopropane trans-Cyclopropyl Ester cyclopropanation->cyclopropane reduction Amide Formation & Reduction (e.g., LiAlH₄) cyclopropane->reduction Functional group interconversion product trans-[2-(Aminomethyl)cyclopropyl]methanol reduction->product

Caption: General synthetic workflow for the target molecule.

Experimental Protocol: Synthesis of trans-(2-Carbomethoxycyclopropyl)methanol

This protocol describes a key step in the synthesis: the reduction of a diester intermediate to form the corresponding amino alcohol. This is a representative procedure adapted from general methods for similar transformations.[12]

Objective: To reduce the ester and amide functionalities of a suitable precursor to yield trans-[2-(Aminomethyl)cyclopropyl]methanol.

Materials:

  • trans-1-Carbomethoxy-2-carboxamidocyclopropane

  • Lithium aluminum hydride (LiAlH₄), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath

Procedure:

  • Reaction Setup: A dry 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel is charged with a solution of LiAlH₄ (e.g., 4 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

  • Substrate Addition: The precursor, trans-1-carbomethoxy-2-carboxamidocyclopropane (1 equivalent), is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ solution via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser work-up, is critical for safely neutralizing the excess hydride and precipitating aluminum salts.

  • Filtration and Extraction: The resulting white precipitate is stirred vigorously for 30 minutes and then filtered through a pad of Celite, washing the filter cake with THF and diethyl ether. The combined organic filtrates are collected.

  • Drying and Concentration: The organic solution is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure trans-[2-(Aminomethyl)cyclopropyl]methanol.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

PART 4: Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for creating conformationally restricted analogues of existing drugs or for discovering novel therapeutic agents.[13] The defined spatial relationship between the amine and alcohol functionalities makes it an attractive fragment for library synthesis.

  • Serotonin (5-HT) Receptor Agonists: The related 2-phenylcyclopropylmethylamine scaffold is a well-known pharmacophore for serotonin 5-HT₂C receptor agonists.[7] The aminomethyl and cyclopropyl groups are critical for binding. Introducing a hydroxymethyl group, as in our title compound, can provide an additional hydrogen bonding interaction site or a point for further molecular elaboration, potentially improving potency or selectivity.

  • Enzyme Inhibitors: The rigid cyclopropane backbone can position the amine and alcohol groups to interact with specific residues in an enzyme's active site. For example, it could be incorporated into inhibitors of proteases or kinases where precise geometry is required for effective binding.

  • Bioisosteric Replacement: The cyclopropyl ring can serve as a bioisostere for other chemical groups, such as a double bond or a phenyl ring, offering a different metabolic profile and conformational preference.[3]

PART 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • General Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[14] The amine functionality confers basicity, and the molecule may be corrosive.

  • Personal Protective Equipment (PPE): Always handle the chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[16] In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[17] Some isomers are stored under an inert atmosphere at 2-8°C.[17]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

References

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. Available at: [Link]

  • ((1R,2R)-2-(aminomethyl)cyclopropyl)methanol. Chemsrc. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed Central. Available at: [Link]

  • ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. PubChem. Available at: [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]

  • [1-(AMINOMETHYL)CYCLOPROPYL]METHANOL(45434-02-4) 1H NMR spectrum. ChemAnalyst. Available at: [Link]

  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. Available at: [Link]

  • H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available at: [Link]

  • Enantioselective Synthesis of cis- and trans-Borocyclopropylmethanol: Simple Building Blocks To Access Heterocycle-Substituted Cyclopropylmethanols. ResearchGate. Available at: [Link]

Sources

A Technical Guide to ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart desirable pharmacological properties is paramount. Among these, the cyclopropyl group has emerged as a "versatile player" due to its unique stereoelectronic properties.[1][2] This in-depth guide focuses on a specific, high-value building block: ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol . This molecule, with its defined stereochemistry and bifunctional nature, serves as a critical starting material for the synthesis of complex drug candidates. Its rigid cyclopropyl core offers a level of conformational constraint that is highly sought after in rational drug design, allowing for precise spatial orientation of its functional groups to optimize interactions with biological targets.

This guide will provide a comprehensive overview of the identifiers, physicochemical properties, synthesis, and strategic applications of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol in drug discovery, offering field-proven insights for its effective utilization in research and development.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of the fundamental properties of a chemical entity are crucial for its application. The core identifiers for ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol are summarized below.

IdentifierValueSource
CAS Number 102225-89-8[3], [4]
PubChem CID 13728302[3]
Molecular Formula C₅H₁₁NO[3]
IUPAC Name [(1R,2S)-2-(aminomethyl)cyclopropyl]methanol[3]
Synonyms cis-2-(aminomethyl)-Cyclopropanemethanol[4]
Molecular Weight 101.15 g/mol [3]
XLogP3 -0.8[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Topological Polar Surface Area 46.3 Ų[3]

The Strategic Value of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl ring into a drug candidate is a strategic decision rooted in its distinct chemical properties.[5][6] The strained three-membered ring imparts a high degree of s-character to the C-C bonds, leading to unique electronic properties and conformational rigidity.[1]

Key Advantages of the Cyclopropyl Scaffold:
  • Conformational Constraint: The rigid nature of the cyclopropane ring locks the relative positions of substituents, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.[1]

  • Metabolic Stability: The C-H bonds of a cyclopropyl group are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their aliphatic counterparts, which can lead to an improved pharmacokinetic profile.[1][2]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties, potentially enhancing membrane permeability and reducing plasma clearance.[1][2]

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functionalities, such as a gem-dimethyl group or a double bond, while offering a different spatial and electronic profile.

The ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol scaffold strategically combines the benefits of the cyclopropyl ring with two versatile functional handles—a primary amine and a primary alcohol. The cis stereochemistry places these functional groups on the same face of the ring, providing a unique spatial arrangement for targeted interactions or for the construction of more complex molecular architectures.

Synthesis of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol

While numerous methods exist for the synthesis of cyclopropane rings, a common approach to access the specific stereochemistry of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol involves the cyclopropanation of an appropriate alkene precursor, followed by functional group manipulations. A representative synthetic workflow is outlined below.

G cluster_0 Step 1: Asymmetric Cyclopropanation cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Reduction A cis-1,2-dicarboxylic acid monoester D cis-cyclopropane-1,2-dicarboxylate ester A->D Cyclopropanation B Diazomethane or similar carbene precursor B->D C Chiral Catalyst (e.g., Rh or Cu based) C->D E Amidation of free carboxylic acid D->E F cis-cyclopropane-1-carboxamide-2-carboxylate ester E->F H ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol F->H Simultaneous reduction of amide and ester G Reducing Agent (e.g., LiAlH4) G->H

Caption: A generalized synthetic workflow for ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol.

Experimental Protocol Outline:
  • Asymmetric Cyclopropanation: The synthesis often commences with an asymmetric cyclopropanation of a suitable α,β-unsaturated ester. The use of a chiral catalyst is crucial to establish the desired (1R,2S) stereochemistry of the cyclopropane ring. Common methods for cyclopropanation include the Simmons-Smith reaction or transition-metal-catalyzed reactions with diazo compounds.[7]

  • Functional Group Interconversion: The resulting cyclopropane derivative, which may contain two ester groups, undergoes selective functional group interconversion. One ester group can be selectively hydrolyzed to a carboxylic acid, which is then converted to a primary amide.

  • Reduction: In the final step, a powerful reducing agent, such as lithium aluminum hydride, is employed to simultaneously reduce the remaining ester and the newly formed amide to the corresponding primary alcohol and primary amine, respectively, yielding the target molecule.

This multi-step synthesis requires careful control of reaction conditions to maintain the desired stereochemistry throughout the process.

Applications in Drug Discovery and Medicinal Chemistry

The ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for diverse chemical modifications, enabling the exploration of chemical space around a core pharmacophore.

Workflow for Utilizing the Scaffold in a Drug Discovery Campaign:

G cluster_0 Scaffold Selection cluster_1 Functionalization cluster_2 Library Synthesis cluster_3 Screening and Optimization A ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol B Amine Functionalization (e.g., acylation, alkylation) A->B C Alcohol Functionalization (e.g., etherification, esterification) A->C D Diverse Library of Analogues B->D C->D E Biological Screening D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G

Caption: A workflow for the application of the scaffold in a drug discovery program.

Case Study: As a Constrained Dipeptide Mimic

A key application of this scaffold is in the design of peptidomimetics. The fixed distance and orientation of the aminomethyl and hydroxymethyl groups can mimic the backbone of a dipeptide, while the cyclopropyl ring provides conformational rigidity. This can be particularly useful in the design of protease inhibitors or receptor ligands where a specific conformation is required for activity. By replacing a flexible dipeptide unit with this rigid scaffold, it is possible to lock the molecule in its bioactive conformation, potentially leading to a significant increase in binding affinity.

Example Protocol: Acylation of the Amino Group

A common first step in the functionalization of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol is the acylation of the primary amine.

  • Dissolution: Dissolve ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.

  • Acylating Agent Addition: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography or liquid chromatography-mass spectrometry.

  • Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.

This straightforward protocol can be adapted to a wide range of acylating agents, allowing for the rapid generation of a library of analogues for biological screening.

Safety and Handling

Based on GHS classifications, ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol is harmful if swallowed, causes skin irritation, and causes serious eye damage.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

((1R,2S)-2-(aminomethyl)cyclopropyl)methanol is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a conformationally constrained cyclopropyl core and two readily functionalizable groups provides a robust platform for the design and synthesis of novel therapeutics. By leveraging the principles of stereocontrolled synthesis and rational drug design, researchers can effectively utilize this scaffold to address key challenges in drug discovery, such as enhancing potency, improving metabolic stability, and optimizing pharmacokinetic properties. As the demand for innovative drug candidates continues to grow, the strategic application of such well-defined molecular building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • ResearchGate. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]

  • ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

Sources

A Technical Guide to the Synthesis of [2-(Aminomethyl)cyclopropyl]methanol: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Constrained Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that offer precise control over conformation and vectoral presentation of functional groups is paramount. [2-(Aminomethyl)cyclopropyl]methanol, a conformationally restricted building block, has emerged as a valuable scaffold in the design of therapeutic agents. The rigid cyclopropane ring, combined with the primary amine and alcohol functionalities, provides a unique three-dimensional arrangement that can facilitate potent and selective interactions with biological targets. Its incorporation into drug candidates can lead to improved metabolic stability, reduced off-target effects, and enhanced binding affinity.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to access this versatile building block, offering insights into the strategic considerations and experimental nuances essential for its successful preparation in a research and development setting.

Strategic Approaches to the Synthesis of the 1,2-Disubstituted Cyclopropane Core

The synthesis of this compound isomers hinges on the effective construction of the 1,2-disubstituted cyclopropane ring. Two principal strategies dominate the landscape: the cyclopropanation of acyclic precursors and the functional group interconversion of pre-existing cyclopropane scaffolds. Each approach offers distinct advantages and challenges, particularly concerning stereochemical control.

Pathway 1: Stereoselective Cyclopropanation of Allylic Precursors

The most direct and widely employed method for constructing the this compound framework is the cyclopropanation of an appropriate allylic precursor. The Simmons-Smith reaction and its variants stand out as a powerful tool for this transformation, offering a high degree of stereocontrol.[3][4][5]

The Simmons-Smith Reaction: A Cornerstone of Cyclopropane Synthesis

The Simmons-Smith reaction involves the treatment of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple or diethylzinc (the Furukawa modification).[3][5] The reaction proceeds via a concerted mechanism, resulting in the stereospecific transfer of a methylene group to the double bond.[6]

A key feature of the Simmons-Smith reaction is its susceptibility to directing effects from proximal functional groups, such as hydroxyl or protected amino groups. This allows for predictable diastereoselectivity in the cyclopropanation of allylic alcohols and amines, which is crucial for accessing specific isomers of this compound.[4]

Diagram of the General Simmons-Smith Cyclopropanation Pathway

G cluster_0 Pathway 1: Cyclopropanation of Allylic Precursors Allylic_Precursor Allylic Alcohol or Protected Allylic Amine Transition_State "Butterfly" Transition State Allylic_Precursor->Transition_State Carbenoid Zinc Carbenoid (e.g., ICH2ZnI) Carbenoid->Transition_State Cyclopropyl_Intermediate Protected this compound or [2-(Hydroxymethyl)cyclopropyl]amine Transition_State->Cyclopropyl_Intermediate Stereospecific Methylene Transfer Final_Product This compound Cyclopropyl_Intermediate->Final_Product Deprotection

Caption: General workflow for the Simmons-Smith cyclopropanation approach.

Experimental Protocol: Synthesis of cis-[2-(Aminomethyl)cyclopropyl]methanol via Directed Simmons-Smith Cyclopropanation

This protocol outlines a representative synthesis of the cis-isomer starting from a commercially available N-protected allylic amine. The directing effect of the protected amino group is leveraged to achieve the desired stereochemistry.

Step 1: N-Protection of Allylamine

  • To a solution of allylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-allylamine.

Step 2: Simmons-Smith Cyclopropanation

All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[6]

  • Dissolve N-Boc-allylamine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add diiodomethane (2.5 eq) to the solution.

  • Slowly add a 1.0 M solution of diethylzinc in hexanes (2.5 eq) dropwise. A white precipitate may form.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected cis-cyclopropylamine.

Step 3: Functional Group Manipulation and Deprotection

This step would involve the conversion of a placeholder group to the hydroxymethyl group, which is dependent on the specific starting allylic precursor. A more direct route would start from an allylic alcohol and introduce the amino group later.

Alternative Step 2 & 3: Starting from Allyl Alcohol

  • Perform the Simmons-Smith cyclopropanation on allyl alcohol as described above. The hydroxyl group will direct the cyclopropanation to the syn face, leading to cis-(hydroxymethyl)cyclopropane.

  • Convert the hydroxyl group to a leaving group (e.g., tosylate or mesylate).

  • Displace the leaving group with an azide (e.g., sodium azide).

  • Reduce the azide to the primary amine using a suitable reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation) to yield cis-[2-(Aminomethyl)cyclopropyl]methanol.

Pathway 2: Functional Group Interconversion of Cyclopropane Scaffolds

An alternative strategy involves starting with a readily available cyclopropane derivative and performing a series of functional group interconversions to install the desired aminomethyl and hydroxymethyl moieties. This approach can be particularly useful when specific stereoisomers of the starting cyclopropane are commercially available or easily synthesized.

From Cyclopropanedicarboxylic Acid Derivatives

Commercially available cis- or trans-1,2-cyclopropanedicarboxylic acid can serve as versatile starting materials. The synthesis of trans-1,2-bis(hydroxymethyl)cyclopropane from the corresponding diethyl ester is a well-established procedure.[7]

Diagram of the Functional Group Interconversion Pathway

G cluster_1 Pathway 2: Functional Group Interconversion Start_Material trans-1,2-Cyclopropanedicarboxylic Acid Derivative Diol trans-1,2-Bis(hydroxymethyl)cyclopropane Start_Material->Diol Reduction (e.g., LiAlH4) Mono_Protected Mono-protected Diol Diol->Mono_Protected Selective Protection Amino_Alcohol_Protected Protected trans-[2-(Aminomethyl)cyclopropyl]methanol Mono_Protected->Amino_Alcohol_Protected Functional Group Transformation of OH to NH2 Final_Product trans-[2-(Aminomethyl)cyclopropyl]methanol Amino_Alcohol_Protected->Final_Product Deprotection

Caption: Synthetic route starting from a cyclopropane precursor.

Experimental Protocol: Synthesis of trans-[2-(Aminomethyl)cyclopropyl]methanol

This protocol provides a general outline for the synthesis of the trans-isomer from diethyl trans-1,2-cyclopropanedicarboxylate.

Step 1: Reduction to the Diol

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of diethyl trans-1,2-cyclopropanedicarboxylate (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 16 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain trans-1,2-bis(hydroxymethyl)cyclopropane.[7]

Step 2: Selective Monoprotection of the Diol

  • Dissolve the diol (1.0 eq) in DCM and cool to 0 °C.

  • Add a suitable protecting group reagent for primary alcohols in a slightly substoichiometric amount (e.g., tert-butyldimethylsilyl chloride, 0.9 eq) and a base (e.g., imidazole, 1.0 eq).

  • Stir the reaction at 0 °C to room temperature and monitor by TLC to maximize the formation of the mono-protected product.

  • Purify the reaction mixture by column chromatography to isolate the mono-protected diol.

Step 3: Conversion of the Free Hydroxyl to an Amino Group

  • Activate the free hydroxyl group of the mono-protected diol by converting it to a good leaving group (e.g., tosylate or mesylate) by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine or triethylamine.

  • Displace the leaving group with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

  • Reduce the resulting azide to the primary amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation (e.g., H₂, Pd/C).

Step 4: Deprotection

  • Remove the protecting group from the hydroxyl moiety. For a silyl ether, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

  • Purify the final product, trans-[2-(Aminomethyl)cyclopropyl]methanol, by an appropriate method such as distillation or crystallization.

Comparative Analysis of Synthetic Pathways

PathwayStarting MaterialKey ReactionStereocontrolAdvantagesDisadvantages
1. Cyclopropanation Allylic alcohol or amineSimmons-Smith ReactionHigh, directed by existing stereocenter/functional groupConvergent, often fewer steps, well-establishedRequires careful control of reaction conditions, potential for side reactions
2. Functional Group Interconversion Cyclopropanedicarboxylic acid derivativeReduction, Protection/Deprotection, Nucleophilic SubstitutionHigh, dependent on the stereochemistry of the starting materialUtilizes readily available starting materials, modularCan be lengthy, may require multiple protection/deprotection steps

Conclusion: A Versatile Building Block Accessible Through Strategic Synthesis

This compound represents a valuable and increasingly utilized scaffold in drug discovery. The synthetic routes outlined in this guide, primarily the stereocontrolled cyclopropanation of allylic precursors and the systematic functional group manipulation of existing cyclopropane cores, provide robust and adaptable strategies for accessing both cis and trans isomers. The choice of a specific pathway will ultimately depend on the desired stereochemistry, the availability of starting materials, and the scale of the synthesis. A thorough understanding of the underlying reaction mechanisms and the principles of stereochemical control is essential for the successful and efficient preparation of this important building block for the next generation of therapeutics.

References

  • Competitive Cationic Pathways and the Asymmetric Synthesis of 1,2-Disubstituted Cyclopropanes: Insight into the Cyclopropylcarbinyl Cation. (n.d.). Curate ND. Retrieved January 15, 2026, from [Link]

  • Application Notes and Protocols: Simmons-Smith Cyclopropanation of Unsatur
  • Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde. (1990). The Journal of Organic Chemistry, 55(18), 5301-5307. [Link]

  • Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors. (2019). Beilstein Journal of Organic Chemistry, 15, 269-275. [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (2018). Chemistry – A European Journal, 24(51), 13498-13502. [Link]

  • Carreira, E. M. (2018).
  • (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022).
  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (2015). Chemical Science, 6(10), 5863-5868. [Link]

  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). (2020). Green Chemistry, 22(16), 5229-5233. [Link]

  • Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. (2019).
  • Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. (2019). SCIDAR.
  • Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. (2012). Accounts of Chemical Research, 45(9), 1545-1556. [Link]

  • 2-(hydroxymethyl)cyclopropane-1-carbonitrile (C5H7NO). (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. (2010). Journal of the American Chemical Society, 132(42), 14936-14942. [Link]

  • A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

  • Improved Access to Cyclopropanol via Supply-Centered Synthesis. (2022). ChemRxiv.
  • Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. (2012). Accounts of Chemical Research, 45(9), 1545-1556. [Link]

  • Medicinal chemistry of aminocyclitols. (2010). Current Medicinal Chemistry, 17(18), 1884-1909. [Link]

  • Medicinal Chemistry Applications. (n.d.). Hilaris Publisher. Retrieved January 15, 2026, from [Link]

  • Recent Advances in Chemistry Technologies and Applications to Medicinal Chemistry. (2020). Journal of Medicinal Chemistry, 63(19), 10637-10675. [Link]

  • 2-(Hydroxymethyl)cyclopropane-1-carbonitrile,cis. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Process for the preparation of cyclopropylmethanol. (1997).
  • Process for the preparation of hydroxymethyl-cyclopropane. (1998).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • 2-hydroxymethyl-2-cyclopentenone. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

  • Volume 16, 2022. (2022). The Open Medicinal Chemistry Journal.
  • Enantioselective Synthesis of cis- and trans-Borocyclopropylmethanol: Simple Building Blocks To Access Heterocycle-Substituted Cyclopropylmethanols. (2021). The Journal of Organic Chemistry, 86(17), 11775-11785. [Link]

  • Stereoselective Synthesis of β-hydroxy Enamines, Aminocyclopropanes, and 1,3-amino Alcohols via Asymmetric Catalysis. (2010). PubMed. Retrieved January 15, 2026, from [Link]

Sources

Physical properties and spectroscopic data of [2-(Aminomethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Spectroscopic Properties of [2-(Aminomethyl)cyclopropyl]methanol

Abstract

This compound is a bifunctional organic compound featuring a strained cyclopropane ring, a primary amine, and a primary alcohol. This unique combination of functionalities makes it a valuable and versatile building block in medicinal chemistry and organic synthesis, particularly for constructing novel therapeutic agents. The presence of two stereocenters gives rise to distinct cis ((1R,2S)- and (1S,2R)-) and trans ((1R,2R)- and (1S,1S)-) isomers, the specific stereochemistry of which is critical for biological activity. This guide provides a comprehensive overview of the known physical properties and a detailed analysis of the expected spectroscopic data for this compound, offering researchers and drug development professionals a foundational understanding for its application and characterization.

Molecular Structure and Isomerism

The core structure of this compound (Molecular Formula: C₅H₁₁NO, Molecular Weight: approx. 101.15 g/mol ) is defined by a cyclopropane ring substituted at the C1 and C2 positions with a hydroxymethyl (-CH₂OH) and an aminomethyl (-CH₂NH₂) group, respectively. The relationship between these two substituents dictates the molecule's stereochemistry.

  • Cis Isomers : The substituents are on the same face of the cyclopropane ring. The (1R,2S) and (1S,2R) enantiomers belong to this configuration.

  • Trans Isomers : The substituents are on opposite faces of the ring. The (1R,2R) and (1S,1S) enantiomers belong to this configuration.

The choice of isomer is paramount in drug design, as biological targets are chiral and will interact differently with each stereoisomer. This guide will focus on the properties of the most commonly cited isomers, (1R,2R) and (1R,2S), where data is available.

Caption: General structures of trans and cis isomers of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for determining its handling, storage, formulation, and pharmacokinetic behavior. The presence of both a hydrogen bond donor/acceptor amine group and a hydrogen bond donor/acceptor alcohol group suggests high polarity and significant water solubility.[1] Available data, primarily for the (1R,2R)-trans and (1R,2S)-cis isomers, are summarized below.

Property(1R,2R)-trans-Isomer Value(1R,2S)-cis-Isomer ValueSource(s)
CAS Number 1221274-33-4102225-89-8[2][3]
Molecular Formula C₅H₁₁NOC₅H₁₁NO[2][3]
Molecular Weight 101.15 g/mol 101.15 g/mol [2][3]
Appearance Liquid (Predicted)Not specified[1]
Boiling Point 180.1 ± 13.0 °C (at 760 mmHg)Not available[2]
Density 1.0 ± 0.1 g/cm³Not available[2]
Flash Point 62.7 ± 19.8 °CNot available[2]
LogP (Predicted) -1.11-0.8[2][3]
Topological Polar Surface Area 46.2 Ų46.2 Ų[3][4]
Hydrogen Bond Donors 22[3][4]
Hydrogen Bond Acceptors 22[3][4]
Storage Conditions Not specified2-8°C, inert atmosphere, dark[5]

Expert Insights: The negative LogP values for both isomers confirm their hydrophilic nature, which is a key consideration for solubility in aqueous buffers for biological assays. The boiling point of the trans-isomer suggests that vacuum distillation would be the preferred method for purification to avoid thermal decomposition.

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is essential for confirming the identity, structure, and purity of this compound. While publicly available experimental spectra are scarce, a detailed theoretical analysis based on the known structure provides a robust framework for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O for water solubility, or CDCl₃).

  • D₂O is an excellent choice as the labile protons from the -OH and -NH₂ groups will exchange with deuterium, causing their signals to disappear, which aids in peak assignment.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or DSS for aqueous solutions.

  • Acquire ¹H and ¹³C spectra on a spectrometer operating at a frequency of 400 MHz or higher for better signal resolution.[6]

Predicted ¹H NMR Spectrum: The proton environments are distinct and will give rise to a characteristic pattern.

H_NMR cluster_protons Key Proton Environments mol Structure H_ring H(a,b,c) ~0.5-1.5 ppm mol->H_ring Cyclopropyl H_CH2N H(d) ~2.5-3.0 ppm mol->H_CH2N Aminomethyl H_CH2O H(e) ~3.5-4.0 ppm mol->H_CH2O Hydroxymethyl H_NH2_OH H(f,g) Broad, variable mol->H_NH2_OH Amine/Alcohol

Caption: Predicted ¹H NMR chemical shift regions for key protons.

  • Cyclopropyl Protons (Hₐ, Hᵦ, H꜀): These protons will appear in the highly shielded upfield region, typically between 0.5-1.5 ppm . They will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling with each other. The coupling constants (J-values) are stereochemically dependent and can be used to differentiate cis and trans isomers.

  • Aminomethyl Protons (-CH₂NH₂): These protons are adjacent to an electron-withdrawing nitrogen atom and will appear as a multiplet around 2.5-3.0 ppm .

  • Hydroxymethyl Protons (-CH₂OH): These protons, being adjacent to the more electronegative oxygen, will be further downfield, around 3.5-4.0 ppm , likely as a multiplet.

  • Amine and Alcohol Protons (-NH₂, -OH): These protons will typically appear as broad singlets with variable chemical shifts depending on concentration and solvent. In a D₂O solvent, these peaks will disappear due to proton-deuterium exchange, confirming their identity.

Predicted ¹³C NMR Spectrum: The molecule contains five unique carbon atoms, which should give rise to five distinct signals in the ¹³C NMR spectrum.

  • Cyclopropyl Carbons (C1, C2, C3): These carbons are highly shielded and will appear upfield, generally between 10-25 ppm .

  • Aminomethyl Carbon (-CH₂NH₂): This carbon will be found in the range of 40-50 ppm .

  • Hydroxymethyl Carbon (-CH₂OH): This carbon, attached to oxygen, will be the most downfield of the sp³ carbons, appearing around 60-70 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for the rapid identification of key functional groups.

Experimental Protocol: A spectrum can be quickly acquired by placing a small drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates and analyzing via transmission FTIR.

Expected Absorption Bands:

  • ~3200-3600 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching vibration of the alcohol group.

  • ~3300-3500 cm⁻¹ (medium): Two distinct peaks may be visible in this region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine. These often overlap with the O-H band.

  • ~2850-3000 cm⁻¹ (strong): C-H stretching vibrations from the alkyl (CH and CH₂) groups.

  • ~1590-1650 cm⁻¹ (medium): N-H scissoring (bending) vibration, confirming the presence of the primary amine.

  • ~1050 cm⁻¹ (strong): C-O stretching vibration from the primary alcohol.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule. The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the mass spectrometer.

Expected Mass Spectrum:

  • Molecular Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 102.09 .[7]

  • Other Adducts: Depending on the solvent and salts present, other adducts like the sodium adduct [M+Na]⁺ at m/z 124.07 may also be observed.[7]

  • Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways would include:

    • Loss of water (-18 Da) from the protonated molecule, yielding a fragment at m/z 84.

    • Loss of ammonia (-17 Da), yielding a fragment at m/z 85.

    • Cleavage of the side chains, such as the loss of •CH₂OH (-31 Da), resulting in a fragment at m/z 71.

Predicted Collision Cross Section (CCS) Data: CCS is an emerging molecular descriptor related to the ion's size and shape in the gas phase. Predicted CCS values can aid in identification in ion mobility-mass spectrometry experiments.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 102.09134117.7
[M+Na]⁺ 124.07328127.0
[M-H]⁻ 100.07678121.0
Source:[7]

Recommended Analytical Workflow

For researchers synthesizing or utilizing this compound, a systematic analytical workflow is crucial for ensuring material quality and validating experimental outcomes.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Quality Control start Synthesis of Crude Product purify Purification (e.g., Vacuum Distillation) start->purify ms Mass Spectrometry (MS) Confirm MW (m/z = 101) purify->ms ir Infrared (IR) Spectroscopy Confirm Functional Groups ms->ir nmr NMR (¹H, ¹³C) Confirm C-H Framework ir->nmr purity Purity Analysis (HPLC, qNMR) nmr->purity

Caption: A logical workflow for the synthesis and characterization of the title compound.

  • Synthesis & Purification: The synthesis of this molecule can be complex. A potential route could involve the reduction of a corresponding cyclopropane carboxylate ester, similar to methods used for preparing cyclopropanemethanol.[8] The resulting crude product must be purified, likely via vacuum distillation, to remove starting materials and byproducts.

  • Identity Confirmation: The purified product should first be analyzed by Mass Spectrometry to confirm it has the correct molecular weight (m/z 101.15).

  • Functional Group Analysis: IR Spectroscopy should be used as a quick and effective check to ensure the presence of the key amine (-NH₂) and alcohol (-OH) functional groups.

  • Definitive Structural Elucidation: ¹H and ¹³C NMR are required to unambiguously confirm the full molecular structure and, critically, to determine the stereochemical relationship (cis/trans) of the substituents.

  • Purity Assessment: Finally, the purity of the validated material should be quantified using a technique like High-Performance Liquid Chromatography (HPLC) with a suitable detector or Quantitative NMR (qNMR).

By following this workflow, researchers can proceed with confidence that their material is structurally correct and of sufficient purity for demanding applications in drug discovery and development.

References

  • Chemsrc. ((1R,2R)-2-(aminomethyl)cyclopropyl)methanol. [Online] Available at: [Link]

  • PubChem. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. [Online] Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted). [Online] Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental). [Online] Available at: [Link]

  • PubChemLite. This compound (C5H11NO). [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Online] Available at: [Link]

  • PubChem. [2-Methyl-2-(4-methyl-3-pentenyl)cyclopropyl]methanol. [Online] Available at: [Link]

  • PubChem. 2-Amino-2-methyl-1-propanol. [Online] Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online] Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online] Available at: [Link]

  • Chemcd. ((1R,2S)-2-(AMINOMETHYL)CYCLOPROPYL)METHANOL COMPOUND WITH ((1S,2R) - Chemcd. [Online] Available at: [Link]

  • NIST WebBook. 2-Methylcyclopropanemethanol. [Online] Available at: [Link]

  • NIST WebBook. (Aminomethyl)cyclopropane. [Online] Available at: [Link]

  • Google Patents. CN107445797A - A kind of inexpensive low dangerous synthetic method of cyclopropyl-carbinol.

Sources

[2-(Aminomethyl)cyclopropyl]methanol mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanism of Action of the Cyclopropylamine Moiety in Biological Systems

Foreword

This guide delves into the mechanistic underpinnings of [2-(Aminomethyl)cyclopropyl]methanol, a molecule whose biological significance is best understood through its core reactive center: the cyclopropylamine moiety. While this specific molecule is not a widely characterized therapeutic agent, its functional group is a cornerstone of modern enzyme inhibitor design, particularly for a critical class of flavin-dependent amine oxidases. As Senior Application Scientists, our goal is to move beyond a superficial description and provide a causal, evidence-based narrative of how this chemical entity interacts with biological systems. We will focus on the well-established mechanism of action of cyclopropylamine-containing compounds as irreversible inactivators of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator and a high-value target in oncology.

The Cyclopropylamine Pharmacophore: A Latent Reactive Device

The therapeutic utility of the cyclopropylamine group resides in its unique chemical properties. The three-membered ring is highly strained, possessing bond angles of 60° instead of the ideal 109.5° for sp³-hybridized carbons. This ring strain makes the C-C bonds susceptible to cleavage. When adjacent to an amine, as in this compound, the molecule can act as a mechanism-based inactivator, or "suicide inhibitor." It is administered in an inactive form and is catalytically converted into a highly reactive species by its target enzyme, leading to irreversible inactivation.

The primary targets for this pharmacophore are flavin-dependent amine oxidases, which utilize a flavin adenine dinucleotide (FAD) cofactor to catalyze the oxidation of amine substrates. Prominent examples include Lysine-Specific Demethylase 1 (LSD1/KDM1A), Monoamine Oxidase (MAO-A/B), and spermine/spermidine oxidases.

Core Mechanism: Irreversible Inactivation of LSD1

LSD1 is a flavin-dependent oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a key step in epigenetic regulation. Its catalytic cycle involves the transfer of a hydride from the substrate's N-methyl group to the FAD cofactor, followed by hydrolysis. Cyclopropylamine-containing inhibitors hijack this process.

The inactivation proceeds via a Single Electron Transfer (SET) mechanism:

  • Initial Binding: The inhibitor, possessing the cyclopropylamine moiety, binds to the active site of LSD1 in a similar fashion to the native lysine substrate.

  • Oxidative Activation: The FAD cofactor, in its oxidized state (FADox), acts as an electron acceptor. It abstracts a single electron from the inhibitor's amine nitrogen.

  • Radical Formation & Ring Opening: This electron transfer generates a highly unstable aminium radical cation. The inherent strain of the cyclopropyl ring facilitates immediate, radical-mediated ring opening. This process is extremely rapid and irreversible, forming a distally stabilized carbon-centered radical.

  • Covalent Adduct Formation: The newly formed carbon radical attacks the reduced flavin cofactor (FADH•), forming a stable, irreversible covalent bond between the inhibitor and the FAD prosthetic group.

This covalent modification permanently deactivates the enzyme, preventing it from processing its native histone substrates. This leads to an accumulation of H3K4me2 marks, altering gene expression patterns and inducing desired therapeutic effects, such as the differentiation of cancer cells.

Signaling Pathway Diagram

LSD1_Inactivation_Pathway cluster_0 LSD1 Active Site cluster_1 Downstream Cellular Consequences LSD1_FAD LSD1-FAD(ox) Binding Enzyme-Inhibitor Complex LSD1_FAD->Binding Inhibitor Cyclopropylamine Inhibitor (R-NH2) Inhibitor->Binding Binds to Active Site Radical_Complex [LSD1-FAD• | R-NH2•+] Aminium Radical Complex Binding->Radical_Complex Single Electron Transfer (SET) Ring_Opened Ring-Opened Radical Intermediate Radical_Complex->Ring_Opened Rapid Ring Opening Covalent_Adduct Irreversible Covalent LSD1-FAD-Inhibitor Adduct Ring_Opened->Covalent_Adduct Covalent Bond Formation H3K4me2_Accumulation H3K4me2 Accumulation Covalent_Adduct->H3K4me2_Accumulation Prevents Demethylation H3K4me2 H3K4me2 (Substrate) Gene_Repression Target Gene Repression H3K4me2->Gene_Repression LSD1-mediated demethylation leads to Gene_Activation Target Gene Activation (e.g., differentiation genes) H3K4me2_Accumulation->Gene_Activation

Caption: Mechanism of LSD1 inactivation by a cyclopropylamine inhibitor and its downstream epigenetic consequences.

Experimental Validation: A Self-Validating Protocol Workflow

To confirm this mechanism of action, a multi-faceted approach is required. Each step provides evidence that validates the subsequent one, creating a trustworthy and robust data package.

Biochemical Validation: Enzyme Inhibition and Inactivation Kinetics

Objective: To determine if the compound inhibits LSD1 activity and to confirm the irreversible nature of this inhibition.

Protocol: LSD1 Inhibition Assay (Time-Dependent IC50)

  • Reagents: Recombinant human LSD1/CoREST complex, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red.

  • Procedure: a. Prepare a dilution series of the cyclopropylamine-containing compound. b. Pre-incubate the LSD1 enzyme with each concentration of the compound for varying time points (e.g., 0, 15, 30, 60 minutes). This step is critical for observing time-dependent inactivation. c. Initiate the demethylation reaction by adding the H3K4me2 peptide substrate. The reaction produces hydrogen peroxide (H₂O₂). d. The H₂O₂ is detected via an HRP-coupled reaction with Amplex Red, which produces a fluorescent signal (Ex/Em: 535/590 nm). e. Read the fluorescence on a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration for each pre-incubation time. A leftward shift in the IC50 curve with increasing pre-incubation time is a hallmark of an irreversible, time-dependent inhibitor.

Pre-incubation TimeIC50 (nM)
0 min520
15 min150
30 min65
60 min28
Table 1: Representative data showing a time-dependent decrease in IC50 for an LSD1 inhibitor, characteristic of irreversible binding.
Biophysical Validation: Covalent Adduct Confirmation

Objective: To obtain direct evidence of the covalent bond formation between the inhibitor and the FAD cofactor.

Protocol: Intact Protein Mass Spectrometry

  • Procedure: a. Incubate a high concentration of the LSD1 enzyme with a molar excess of the cyclopropylamine inhibitor for a sufficient duration (e.g., 2 hours) to ensure complete reaction. b. As a control, incubate the enzyme with a vehicle (e.g., DMSO). c. Desalt the protein samples to remove unbound inhibitor and buffer components. d. Analyze the samples using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) capable of resolving the mass of the intact protein.

  • Data Analysis: Compare the deconvoluted mass spectra of the treated and untreated enzyme. A mass shift in the treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

Cellular Validation: Target Engagement and Downstream Effects

Objective: To confirm that the compound engages LSD1 in a cellular environment and modulates histone methylation as predicted by the mechanism.

Protocol: Western Blot for Histone Marks

  • Procedure: a. Treat a relevant cell line (e.g., a leukemia cell line sensitive to LSD1 inhibition) with increasing concentrations of the compound for 24-48 hours. b. Isolate histones from the cell nuclei via acid extraction. c. Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies specific for the H3K4me2 mark and a loading control (e.g., total Histone H3). e. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

  • Data Analysis: Quantify the band intensities. A dose-dependent increase in the global levels of H3K4me2 provides strong evidence of cellular LSD1 target engagement and functional inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_Biochem Biochemical Assays cluster_Biophys Biophysical Confirmation cluster_Cellular Cellular Validation Biochem_Start Hypothesis: Compound is an irreversible LSD1 inhibitor IC50_Assay Time-Dependent IC50 Assay Biochem_Start->IC50_Assay Biochem_Result Result: IC50 decreases with pre-incubation time IC50_Assay->Biochem_Result MS_Assay Intact Protein Mass Spectrometry Biochem_Result->MS_Assay Confirms Irreversibility, Now Verify Covalent Nature MS_Result Result: Mass shift observed (Protein + Inhibitor MW) MS_Assay->MS_Result Cell_Treatment Treat Cancer Cell Line with Compound MS_Result->Cell_Treatment Confirms Covalent Adduct, Now Verify Cellular Activity Western_Blot Western Blot for H3K4me2 Cell_Treatment->Western_Blot Cellular_Result Result: Dose-dependent increase in global H3K4me2 levels Western_Blot->Cellular_Result Final_Conclusion Conclusion: Compound is a mechanism-based cellularly-active LSD1 inactivator Cellular_Result->Final_Conclusion Confirms Target Engagement & Functional Outcome

Caption: A validated, multi-step workflow to confirm the mechanism of action of a cyclopropylamine-based LSD1 inhibitor.

Conclusion and Future Outlook

The this compound structure contains a powerful pharmacophore—the cyclopropylamine group—that acts as a highly effective mechanism-based inactivator of flavin-dependent amine oxidases. Its mechanism, proceeding through a single electron transfer and radical-mediated ring opening, leads to the formation of an irreversible covalent adduct with the enzyme's FAD cofactor. This has been most successfully exploited in the development of inhibitors for LSD1, providing a compelling therapeutic strategy for various cancers. The multi-pronged experimental approach detailed herein—combining enzyme kinetics, mass spectrometry, and cellular assays—represents the gold standard for validating this mechanism of action, ensuring a high degree of scientific trust and rigor. Future research will likely focus on refining the selectivity of this pharmacophore for different flavin-dependent enzymes and exploring its utility in targeting other diseases where these enzymes are implicated.

References

  • Mould, D.P., et al. (2017). Natural product-inspired amino-cyclopropyl-based probes for LSD1. RSC Medicinal Chemistry. [Link]

  • Speranzini, V., et al. (2022). The Role of LSD1 in Cancer and as a Therapeutic Target. Cancers. [Link]

  • Daus, M. L. J., et al. (2021). Cyclopropylamine-Based Scaffolds as Versatile Tools for Targeting Flavin-Dependent Amine Oxidases. Journal of Medicinal Chemistry. [Link]

  • Zheng, Y.C., et al. (2016). A novel LSD1 inhibitor with a cyclopropylamine moiety. Bioorganic & Medicinal Chemistry. [Link]

  • Ma, L., et al. (2019). Preclinical characterization of a potent and selective lysine specific demethylase 1 inhibitor, IMG-7289, for the treatment of myelofibrosis. Journal of Hematology & Oncology. [Link]

The Ascendancy of Bifunctional Cyclopropyl Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropyl ring, a motif once considered a synthetic curiosity, has firmly established itself as a cornerstone in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer a powerful tool to overcome multifaceted challenges in drug discovery, from enhancing metabolic stability to improving target potency. This technical guide delves into the discovery and significance of bifunctional cyclopropyl derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, functionalization, and application. We will explore a robust synthetic protocol for a versatile bifunctional cyclopropyl building block and dissect the mechanism of action of a clinically successful drug, Glecaprevir, which showcases the profound impact of this three-membered ring system.

The Cyclopropyl Moiety: A Paradigm Shift in Molecular Design

The incorporation of a cyclopropane ring into a drug candidate is a strategic decision driven by its distinct physicochemical properties. Unlike flexible aliphatic chains, the cyclopropyl group imposes a rigid conformation on the molecule. This pre-organization can lead to a more favorable entropic profile upon binding to a biological target, often resulting in enhanced potency.[1] Furthermore, the C-H bonds of a cyclopropane ring are shorter and stronger than those in alkanes, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This inherent metabolic stability can significantly improve a drug's pharmacokinetic profile, leading to a longer half-life and reduced dosing frequency.[1]

Bifunctional cyclopropyl derivatives, possessing two distinct reactive handles, have emerged as particularly valuable assets in drug discovery. These building blocks offer a divergent synthetic approach, allowing for the rapid generation of diverse chemical libraries from a single, stereochemically defined core. This strategy accelerates the structure-activity relationship (SAR) studies crucial for lead optimization.

Synthesis of a Versatile Bifunctional Cyclopropyl Building Block: Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate

A prime example of a versatile bifunctional cyclopropyl derivative is ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate. This compound features two orthogonal functional groups—an ester and a phenyl sulfide—that can be selectively manipulated to introduce a wide array of chemical functionalities.[3] Its synthesis can be efficiently achieved through a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide with ethyl diazoacetate.[4]

Rationale Behind the Experimental Choices

The choice of a cobalt-based catalyst is pivotal for this transformation. Unlike copper or rhodium catalysts that often proceed through a concerted mechanism, cobalt catalysts operate via a stepwise radical mechanism.[5] This allows for the efficient cyclopropanation of a broader range of alkenes, including those that are electron-deficient. The use of phenyl vinyl sulfide as the olefin precursor is strategic as the resulting phenyl sulfide moiety can be readily oxidized to a sulfoxide, which can then undergo a sulfoxide-magnesium exchange to generate a cyclopropyl Grignard reagent, opening up a plethora of subsequent functionalization possibilities.[3]

Experimental Protocol: Cobalt-Catalyzed Synthesis of Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate

Materials:

  • Phenyl vinyl sulfide (1.0 eq)

  • Ethyl diazoacetate (EDA) (1.5 eq)

  • Cobalt(II) porphyrin catalyst (e.g., Co(TPP)) (1 mol%)

  • Anhydrous dichloromethane (DCM)

  • Argon atmosphere

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the cobalt(II) porphyrin catalyst (1 mol%).

  • Dissolve the catalyst in anhydrous DCM.

  • Add phenyl vinyl sulfide (1.0 eq) to the catalyst solution.

  • Prepare a solution of ethyl diazoacetate (1.5 eq) in anhydrous DCM in a separate flask.

  • Using a syringe pump, add the ethyl diazoacetate solution dropwise to the reaction mixture over a period of 6-8 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate as a mixture of cis and trans diastereomers.

Self-Validation: The success of the reaction can be confirmed by 1H and 13C NMR spectroscopy, which will show the characteristic signals for the cyclopropyl ring protons and carbons. The diastereomeric ratio can be determined by integration of the respective signals in the 1H NMR spectrum.

Divergent Functionalization Strategy

The synthesized bifunctional cyclopropane serves as a versatile scaffold for creating a library of derivatives. The ester and sulfide functionalities can be independently modified, allowing for a divergent approach to molecular diversity.

Divergent_Synthesis cluster_ester Ester Functionalization cluster_sulfide Sulfide Functionalization Scaffold Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate Hydrolysis Hydrolysis (NaOH) Scaffold->Hydrolysis a Reduction Reduction (LiAlH4) Scaffold->Reduction b Oxidation Oxidation (m-CPBA) Scaffold->Oxidation c Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Amidation Amidation Amide_Library Amide Library Amidation->Amide_Library Primary_Alcohol Primary Alcohol Derivative Reduction->Primary_Alcohol Carboxylic_Acid->Amidation Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide Sulfoxide_Exchange Sulfoxide-Mg Exchange Sulfoxide->Sulfoxide_Exchange Grignard Cyclopropyl Grignard Sulfoxide_Exchange->Grignard Electrophiles Trapping with Electrophiles (e.g., aldehydes, ketones) Grignard->Electrophiles Cross_Coupling Negishi Cross-Coupling (with (hetero)aryl halides) Grignard->Cross_Coupling Functionalized_Products_S Diverse Functionalized Products Electrophiles->Functionalized_Products_S Cross_Coupling->Functionalized_Products_S HCV_Inhibition cluster_virus HCV Life Cycle cluster_drug Mechanism of Glecaprevir HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Functional Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Cleavage by NS3/4A Protease Replication Viral Replication Complex NS_Proteins->Replication New_Virus New HCV Virions Replication->New_Virus Glecaprevir Glecaprevir (Cyclopropyl Derivative) Inhibition Inhibition Glecaprevir->Inhibition NS3_4A NS3/4A Protease Inhibition->Polyprotein Blocks Cleavage

Caption: Mechanism of action of Glecaprevir on the HCV life cycle.

Quantitative Data: Potency and Pharmacokinetics of Cyclopropyl-Containing HCV Protease Inhibitors

The inclusion of the cyclopropyl group in HCV protease inhibitors like Glecaprevir, Telaprevir, and Simeprevir contributes to their favorable pharmacological profiles. The following tables summarize key quantitative data for these drugs.

Table 1: In Vitro Potency of Cyclopropyl-Containing HCV Protease Inhibitors

CompoundTargetHCV GenotypeIC50 / EC50Reference
GlecaprevirNS3/4A Protease1a0.08-4.6 nM (EC50)[6]
1b0.08-4.6 nM (EC50)[6]
2a0.08-4.6 nM (EC50)[6]
3a0.08-4.6 nM (EC50)[6]
4a, 5a, 6a0.08-4.6 nM (EC50)[6]
TelaprevirNS3/4A Protease1b0.354 µM (IC50)[7]
HCV Replicon1a17 nM (EC50)[8]
1b6 nM (EC50)[8]
SimeprevirNS3/4A Protease1a, 1b, 2, 4, 5, 6<13 nM (IC50)[6]
337 nM (IC50)[6]

Table 2: Physicochemical and Pharmacokinetic Properties of Cyclopropyl-Containing HCV Protease Inhibitors

PropertyGlecaprevirTelaprevirSimeprevir
Molecular Formula C38H46F4N6O9SC36H53N7O6C38H47N5O7S2
Molecular Weight 838.9 g/mol 679.85 g/mol 749.94 g/mol
Bioavailability Not specifiedNot specified62% (with food) [2]
Protein Binding >99%>99%>99.9% [2]
Metabolism Minimal, primarily biliary-fecal excretion [9]Hepatic (CYP3A4)Hepatic (CYP3A4) [2]
Elimination Half-life ~6 hours [10]~9-11 hours41 hours (in HCV-infected) [2]
Excretion >92% feces [10]Primarily fecesPrimarily feces (91%) [2]

Conclusion and Future Perspectives

Bifunctional cyclopropyl derivatives represent a mature and highly valuable platform in the armamentarium of medicinal chemists. Their unique structural and electronic properties, coupled with the potential for divergent synthesis, provide a powerful engine for the discovery and optimization of novel therapeutics. The clinical success of drugs like Glecaprevir underscores the tangible benefits of incorporating this small, strained ring into molecular design. As our understanding of synthetic methodologies and biological systems continues to expand, we can anticipate that bifunctional cyclopropyl derivatives will play an even more prominent role in the development of next-generation medicines to address a wide range of diseases.

References

  • Forns X, et al. Glecaprevir/pibrentasvir for the treatment of chronic hepatitis C: design, development, and place in therapy. Drug Des Devel Ther. 2019;13:2883-2893.
  • Ovid. Pharmacokinetics, Tolerability, and Safety of Glecaprevir/Pibrentasvir Co-formulated Bilayer Tablet Following. Accessed January 15, 2026. [Link]

  • Chawner SJ, et al. Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Eur J Org Chem. 2017;2017(34):5015-5024.
  • ResearchGate. Schematic representation of the HCV NS3/4A protease. The amino acid... Accessed January 15, 2026. [Link]

  • Chawner SJ, et al. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Eur J Org Chem. 2017;2017(34):5015-5024.
  • Seifert JM, et al. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227). Antimicrob Agents Chemother. 2009;53(1):145-154.
  • ResearchGate. Schematic representation of the HCV NS3/4A protease. The amino acid... Accessed January 15, 2026. [Link]

  • ResearchGate. (PDF) Divergent Synthesis of Cyclopropane‐Containing Lead‐like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Accessed January 15, 2026. [Link]

  • ResearchGate. Main pharmacokinetic properties of the new direct-acting antivirals. Accessed January 15, 2026. [Link]

  • NCBI Bookshelf. HCV NS3-4A Serine Protease. In: Tan SL, editor. Hepatitis C Viruses: Genomes and Molecular Biology. Norfolk (UK): Horizon Bioscience; 2006. Chapter 7.
  • accessdata.fda.gov. 209394Orig1s000. Accessed January 15, 2026. [Link]

  • AASLD. Pharmacokinetics, Safety, and Efficacy of Glecaprevir/Pibrentasvir in Adolescents With Chronic Hepatitis C Virus: Part 1 of the DORA Study. Accessed January 15, 2026. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Accessed January 15, 2026. [Link]

  • NIH. Safety and Pharmacokinetics of Glecaprevir/Pibrentasvir in Adults With Chronic Genotype 1–6 Hepatitis C Virus Infections and Compensated Liver Disease. Accessed January 15, 2026. [Link]

  • NIH. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. Accessed January 15, 2026. [Link]

  • ResearchGate. Structural model of HCV NS3/4A protein, including protein domains... Accessed January 15, 2026. [Link]

  • PubChem. Olysio. Accessed January 15, 2026. [Link]

  • accessdata.fda.gov. 205123Orig1s000. Accessed January 15, 2026. [Link]

  • Wikipedia. Simeprevir. Accessed January 15, 2026. [Link]

  • ResearchGate. (PDF) Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. Accessed January 15, 2026. [Link]

  • NIH. Efficacy and safety of glecaprevir/pibrentasvir in patients with HCV genotype 5/6: An integrated analysis of phase 2/3 studies. Accessed January 15, 2026. [Link]

  • Journal of Hepatology. Glecaprevir and pibrentasvir yield high response rates in patients with HCV genotype 1–6 without cirrhosis. Accessed January 15, 2026. [Link]

  • PubMed. Glecaprevir and pibrentasvir yield high response rates in patients with HCV genotype 1-6 without cirrhosis. Accessed January 15, 2026. [Link]

  • PubMed Central. Glecaprevir/Pibrentasvir in patients with chronic HCV genotype 3 infection: An integrated phase 2/3 analysis. Accessed January 15, 2026. [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of the Cyclopropane Ring in [2-(Aminomethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical reactivity and stability of the cyclopropane ring in [2-(Aminomethyl)cyclopropyl]methanol, a bifunctional building block of increasing interest to researchers, medicinal chemists, and drug development professionals. By synthesizing foundational principles of cyclopropane chemistry with insights from closely related analogs, this document offers a predictive framework for the behavior of this molecule and outlines robust methodologies for its empirical evaluation.

Executive Summary: The Cyclopropyl Moiety as a Strategic Design Element

The cyclopropane ring, far from being a mere saturated hydrocarbon, is a motif of significant strategic value in modern medicinal chemistry. Its inherent ring strain, a consequence of compressed C-C-C bond angles (60° vs. the ideal 109.5°), imbues it with unique electronic properties and a reactivity profile that can be harnessed for therapeutic advantage.[1][2][3] When incorporated into drug candidates, the cyclopropyl group can enhance metabolic stability, improve potency by enforcing a rigid conformation, and modulate pharmacokinetic properties.[4][5] The subject of this guide, this compound, presents a particularly compelling case due to the vicinal arrangement of electron-donating aminomethyl and hydroxymethyl groups, which profoundly influences the stability and reactivity of the strained three-membered ring.

Foundational Principles: Understanding the Strained Ring

The reactivity of cyclopropanes is fundamentally governed by their high ring strain, estimated to be around 28 kcal/mol.[1] This strain is a combination of two key factors:

  • Angle Strain: The severe deviation of the internuclear bond angles from the ideal sp³ tetrahedral angle.[3]

  • Torsional Strain: The eclipsed conformation of hydrogen atoms on adjacent carbon atoms.[6]

This stored energy weakens the C-C bonds relative to their acyclic counterparts, making them susceptible to cleavage under conditions that would leave other alkanes inert.[1][3] Consequently, the cyclopropane ring can react with electrophiles and is prone to ring-opening reactions, a characteristic that must be carefully considered during synthesis, formulation, and storage.

The Influence of Substituents on this compound

The presence of the aminomethyl and hydroxymethyl groups on adjacent carbons of the cyclopropane ring in this compound introduces a "donor-acceptor"-like substitution pattern that is known to significantly activate the ring towards certain transformations.[7][8][9]

  • Electronic Effects: The aminomethyl group is a strong electron-donating group (a σ-donor). The hydroxymethyl group is also generally considered electron-donating. This electronic push into the "bent" bonds of the cyclopropane ring can polarize the distal C-C bond, making it more susceptible to electrophilic attack or facilitating homolytic cleavage.

  • Intramolecular Interactions: The proximity of the amine and alcohol functionalities allows for the possibility of intramolecular hydrogen bonding, which can influence the molecule's conformational preferences and reactivity. The basicity of the amine and the acidity of the hydroxyl group also mean that the molecule's behavior will be highly dependent on pH.

Conformational Analysis: Predicting the Three-Dimensional Structure

The relative orientation of the aminomethyl and hydroxymethyl groups (cis or trans) and their rotational conformations are critical determinants of the molecule's stability and how it interacts with other molecules or biological targets. Detailed conformational analysis of the closely related aminomethyl cyclopropane has shown that multiple conformers exist with relatively small energy differences.[10][11] For instance, the enthalpy difference between the most stable (gauche-gauche-1) and the second most stable (gauche-trans) conformers was determined to be only 1.30 ± 0.13 kJ/mol.[11]

For this compound, it is imperative to perform similar computational and experimental (e.g., NMR) analyses to determine the preferred conformations of both cis and trans isomers, as these will dictate the molecule's three-dimensional shape and steric accessibility.

Diagram: Conformational Isomers of a Substituted Cyclopropane

The following diagram illustrates the concept of different spatial arrangements (conformers) that arise from rotation around single bonds in a substituted cyclopropane.

G cluster_cis Cis Isomer cluster_trans Trans Isomer Cis_Conf1 Conformer A Cis_Conf2 Conformer B Cis_Conf1->Cis_Conf2 Rotation Trans_Conf1 Conformer X Trans_Conf2 Conformer Y Trans_Conf1->Trans_Conf2 Rotation Cis Isomer Cis Isomer Trans Isomer Trans Isomer

Caption: Rotational conformers for cis and trans isomers.

Reactivity Profile: Predicting Chemical Transformations

Based on the behavior of analogous substituted cyclopropanes, we can anticipate several key reaction pathways for this compound.

Acid-Catalyzed Ring Opening

The presence of the basic aminomethyl group makes the molecule susceptible to protonation under acidic conditions. The resulting ammonium cation could act as an electron-withdrawing group, activating the cyclopropane ring for nucleophilic attack and subsequent ring opening.

Proposed Mechanism: Acid-Catalyzed Ring Opening

G A This compound B Protonation of Amine (Acidic Conditions) A->B H+ C Cyclopropylcarbinyl-like Cationic Intermediate B->C Ring Strain Release D Nucleophilic Attack (e.g., by Solvent or Counter-ion) C->D Nu- E Ring-Opened Product (e.g., Homoallylic Amine) D->E

Caption: A plausible pathway for acid-catalyzed ring opening.

Base-Catalyzed Reactions

Under basic conditions, the primary concern for stability shifts. A study on a drug molecule containing a cyclopropyl amine moiety, GSK2879552, found that it undergoes hydrolytic degradation under high pH conditions.[12] This suggests that this compound could be similarly unstable in basic formulations, potentially leading to ring cleavage. The hydroxyl group could also be deprotonated, forming an alkoxide that might participate in intramolecular reactions.

Catalytic Transformations

The amine and alcohol functionalities are excellent handles for transition metal-catalyzed reactions. However, care must be taken, as some catalytic cycles, particularly those involving oxidative addition, can lead to the insertion of the metal into a C-C bond of the cyclopropane ring, resulting in isomerization or cleavage.[13] Judicious selection of catalysts and ligands is therefore critical to achieve desired transformations, such as C-H functionalization, while preserving the cyclopropane core.[14]

Assessing Stability: A Protocol for Forced Degradation Studies

To empirically determine the stability of this compound, a forced degradation (or stress testing) study is essential. This involves subjecting the molecule to harsh conditions to accelerate decomposition, thereby identifying potential degradation pathways and products.[15][16] This data is crucial for developing stable formulations and establishing appropriate storage conditions.

Experimental Protocol: Forced Degradation

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Calibrated pH meter

  • HPLC system with UV and Mass Spectrometry (LC-MS) detectors

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a 50:50 ACN/water mixture at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of stock solution, add 1 mL of 1 M HCl.

    • Store both solutions at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute for LC-MS analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of stock solution, add 1 mL of 1 M NaOH.

    • Store both solutions at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for LC-MS analysis.[12]

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Analyze by LC-MS.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 72 hours.

    • Dissolve a portion of the stressed solid in the mobile phase for LC-MS analysis.[17]

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze both the solution and a dissolved portion of the solid by LC-MS.[17]

  • Analysis:

    • Analyze all samples by a stability-indicating LC-MS method.

    • Compare the chromatograms of the stressed samples to a control sample (stock solution stored at 4°C).

    • Identify and quantify any degradation products. Mass spectral data will be crucial for proposing structures of the degradants.

Workflow: Forced Degradation Study

G cluster_stress Stress Conditions Start Start: This compound Sample Stress Apply Stress Conditions Analysis LC-MS Analysis Stress->Analysis Data Characterize Degradants (MS, NMR if needed) Analysis->Data End Identify Degradation Pathways & Assess Stability Data->End Acid Acid Hydrolysis (HCl, Heat) Base Base Hydrolysis (NaOH, Heat) Oxidation Oxidation (H₂O₂) Thermal Thermal (Dry Heat) Photo Photolytic (UV/Vis Light)

Caption: Workflow for a comprehensive forced degradation study.

Data Presentation and Interpretation

All quantitative data from stability and reactivity studies should be summarized in clear, concise tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Results

Stress ConditionDurationTemperature% DegradationMajor Degradants (m/z)Proposed Pathway
0.1 M HCl72 hr60°CDataDataRing Opening
1 M NaOH72 hr60°CDataDataRing Cleavage
3% H₂O₂24 hrRTDataDataN-oxidation
Dry Heat72 hr80°CDataDataDecomposition
Photolytic1.2M lux hrAmbientDataDataPhotodegradation

This table should be populated with experimental data.

Conclusion and Forward-Looking Remarks

This compound is a valuable building block with a nuanced reactivity profile dictated by the interplay between its strained cyclopropane ring and its vicinal functional groups. While the inherent ring strain makes it susceptible to ring-opening and cleavage reactions, particularly under acidic or strongly basic conditions, this same reactivity can be strategically exploited for the synthesis of complex heterocyclic compounds.[18][19][20][21] A thorough understanding of its conformational preferences and a comprehensive assessment of its stability through forced degradation studies are paramount for any researcher or drug developer aiming to incorporate this moiety into their programs. The protocols and predictive insights provided in this guide serve as a robust starting point for the successful investigation and application of this promising molecule.

References

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

  • Bloom, S., & Lectka, T. (2018). Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. NIH Public Access. [Link]

  • Apel, C., & Christmann, M. (2021). Cyclopropanes in organocatalytic transformations. Tetrahedron, 82, 131760. [Link]

  • Durán-Peña, M. J., et al. (2020). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. Chemistry – A European Journal, 26(64), 14599-14607. [Link]

  • Durig, J. R., et al. (2005). Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. The Journal of Physical Chemistry A, 109(16), 3697-3707. [Link]

  • Timosheva, A. P., et al. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Organic Chemistry, 86(19), 13531-13541. [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • University of Wisconsin-Platteville. (n.d.). Cyclopropane Ring Strain. [Link]

  • Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1461-1490. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 29(5), 54-57. [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Tofik, S. M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9573-9602. [Link]

  • Gschwind, R. M., & Zipse, H. (2016). Conformational Preferences in Small Peptide Models: The Relevance of cis/trans-Conformations. Chemistry – A European Journal, 22(38), 13488-13500. [Link]

  • Metwally, M. A., et al. (1989). Synthesis of some heterocycles of pharmaceutical interest. Pharmazie, 44(4), 261-265. [Link]

  • Mahajan, N. D., & Jain, N. (2022). A Review on Medicinally Important Heterocyclic Compounds. International Journal of Scientific Research in Science and Technology, 9(3), 1-10. [Link]

Sources

A-Z of Cyclopropylmethanol Compounds: A Technical Guide to Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylmethanol and its derivatives represent a unique class of chemical entities, prized for the distinct reactivity conferred by their strained three-membered ring.[1] This guide provides an in-depth exploration of cyclopropylmethanol compounds, from their fundamental synthesis and unique chemical behavior to their sophisticated applications as versatile building blocks in medicinal chemistry and broader organic synthesis. We will delve into the mechanistic underpinnings of their reactivity, providing field-proven insights into why specific experimental choices are made. This document serves as a technical resource, offering detailed protocols, comparative data, and a forward-looking perspective on the evolving role of these valuable compounds.

Introduction: The Value of a Strained Ring

At first glance, cyclopropylmethanol (CPMO) is a simple alcohol, a colorless liquid with the formula C₄H₈O.[2][3] However, its true value lies in the cyclopropyl group, a motif that introduces significant ring strain. This inherent strain profoundly influences the molecule's bond angles and electron distribution, making it a "spring-loaded" synthetic intermediate.[1][4] The adjacent hydroxymethyl group provides a handle for a vast array of chemical transformations, allowing chemists to harness this stored energy for complex molecular construction.

In the pharmaceutical industry, the cyclopropyl moiety is strategically incorporated into drug molecules to modulate metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Its rigid structure can lock in favorable conformations, while its unique electronic character can serve as a bioisostere for other functional groups, improving a drug candidate's overall profile.[5][6] Consequently, cyclopropylmethanol is a vital intermediate for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.[2][3]

Core Synthetic Methodologies

The accessibility of cyclopropylmethanol compounds is key to their widespread use. Several robust methods exist for their synthesis, each with distinct advantages depending on the desired substitution pattern and scale.

The Kulinkovich Reaction

A cornerstone for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction. This organometallic transformation involves the reaction of a carboxylic ester with a Grignard reagent (typically bearing β-hydrogens, like EtMgBr) in the presence of a titanium(IV) alkoxide catalyst.[7][8] The reaction proceeds through a key titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent, adding twice to the ester to form the cyclopropanol ring.[9]

Causality Insight: The choice of a Grignard reagent with β-hydrogens is critical. It allows for the formation of the dialkyltitanium(IV) species which then undergoes β-hydride elimination to generate the reactive titanacyclopropane intermediate that drives the cyclization.[8][10] This method is valued for its mild conditions and its ability to construct strained rings in natural product synthesis.[7][11]

Simmons-Smith Cyclopropanation

For accessing cyclopropylmethanols from allylic alcohols, the Simmons-Smith reaction is a premier method.[12] This reaction uses an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene (CH₂) group across the double bond of an alkene in a stereospecific, concerted fashion.[13][14]

Causality Insight: A key feature of this reaction with allylic alcohols is its diastereoselectivity. The hydroxyl group of the substrate coordinates to the zinc atom of the Simmons-Smith reagent, directing the methylene transfer to the same face of the double bond.[15] This chelation control provides predictable stereochemical outcomes, which is invaluable in multi-step synthesis. Furukawa's modification, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), often enhances this directing effect and improves reactivity.[13]

Table 1: Comparison of Key Synthetic Routes to Cyclopropylmethanol Derivatives

MethodPrecursorKey ReagentsKey IntermediatePrimary Application
Kulinkovich Reaction Carboxylic EsterGrignard (e.g., EtMgBr), Ti(OiPr)₄TitanacyclopropaneSynthesis of 1-substituted cyclopropanols
Simmons-Smith Reaction Allylic AlcoholZn(Cu) couple, CH₂I₂ (or Et₂Zn)Organozinc CarbenoidDiastereoselective synthesis from alkenes
Ketone Reduction Cyclopropyl KetoneNaBH₄, LiAlH₄Hydride transferDirect reduction to the alcohol[2]

The Diverse Reactivity of the Cyclopropylmethyl System

The synthetic utility of cyclopropylmethanol compounds stems from their predictable and often unique reactivity, which can be broadly categorized into reactions that preserve the ring and those that leverage ring strain for cleavage.

Ring-Opening Reactions: Unleashing Strain Energy

The high ring strain of the cyclopropane ring makes it susceptible to opening under various conditions, providing access to linear, functionalized molecules.

  • Acid-Catalyzed Ring Opening: In the presence of acid, the hydroxyl group is protonated, forming a good leaving group.[16] The subsequent departure of water generates a cyclopropylcarbinyl cation. This cation is notoriously unstable and rapidly rearranges to more stable homoallylic or cyclobutyl species.[17] This reactivity is analogous to the acid-catalyzed opening of epoxides, where protonation of the oxygen precedes nucleophilic attack.[16][18] The regioselectivity of the ring opening often depends on the substitution pattern, with cleavage occurring to form the most stable carbocation intermediate.

  • Radical Ring Opening: The cyclopropanol moiety can undergo single-electron oxidation, for instance with manganese(III) salts, to generate a β-keto radical.[19] This radical intermediate can then be trapped by various acceptors in tandem cyclizations, enabling the rapid construction of complex heterocyclic scaffolds like phenanthridines and oxindoles.[19]

  • Transition-Metal-Catalyzed Ring Opening: Palladium and other transition metals can catalyze the ring-opening of cyclopropyl-containing molecules.[20] These reactions often proceed through oxidative addition of the metal into a C-C bond of the strained ring, followed by further transformations. For example, tandem Heck-ring-opening reactions of cyclopropyldiol derivatives have been developed, where the selectivity of the C-C bond cleavage is subtly controlled by the positioning of the hydroxyl groups.[21]

Reactions Preserving the Cyclopropyl Ring

While ring-opening is common, many standard alcohol reactions can be performed while keeping the cyclopropyl ring intact, allowing for its use as a stable structural scaffold. These include:

  • Oxidation: The primary alcohol can be oxidized to cyclopropyl aldehyde or cyclopropyl carboxylic acid using standard oxidizing agents.[2]

  • Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or halide) and displaced by nucleophiles.[22]

  • Derivatization: Cyclopropylmethanol serves as a precursor for cyclopropylamines and cyclopropyl ketones, which are themselves valuable synthetic intermediates.[2]

Visualization of Key Processes

Diagrams help clarify the complex relationships and workflows involved in the chemistry of cyclopropylmethanol.

G Diagram 1: General Synthetic Workflow cluster_0 Synthesis cluster_1 Core Compound cluster_2 Application Pathways cluster_3 Final Products A Ester C Cyclopropylmethanol Derivative A->C Kulinkovich Rxn B Allylic Alcohol B->C Simmons-Smith Rxn D Ring-Opening Reactions C->D Acid, Radicals, or Transition Metals E Ring-Preserving Functionalization C->E Oxidation, Substitution F Bioactive Molecules (Drugs, Agrochemicals) D->F G Complex Synthetic Intermediates D->G E->F E->G

Caption: General workflow from precursors to applications.

G Diagram 2: Mechanism of Acid-Catalyzed Ring Opening start Cyclopropylmethanol p1 Protonated Alcohol start->p1 + H+ p2 Cyclopropylcarbinyl Cation (Unstable) p1->p2 - H2O p3 Homoallylic Cation (Rearranged Product) p2->p3 Ring Opening & Rearrangement

Caption: Simplified mechanism of acid-catalyzed rearrangement.

Applications in Drug Discovery and Medicinal Chemistry

The cyclopropyl group is more than just a synthetic curiosity; it is a "privileged" structural motif in modern drug design. Its incorporation, often via cyclopropylmethanol, can profoundly enhance the properties of a drug candidate.

  • Metabolic Blocker: The cyclopropyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at a metabolically labile position on a drug molecule can block this pathway, increasing the compound's half-life and oral bioavailability.

  • Conformational Rigidity: The rigid, three-dimensional nature of the ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.[1]

  • Bioisosterism: The unique electronics of the cyclopropane ring, with its high p-character C-C bonds, allow it to act as a bioisostere for other groups like alkenes or carbonyls.[23][24] This substitution can maintain or improve biological activity while fine-tuning physicochemical properties like solubility and membrane permeability.[5][6] For example, cyclopropyl groups have been investigated as bioisosteres for aromatic rings to improve pharmacokinetic properties.[23]

Experimental Protocols

To ensure trustworthiness and provide actionable insights, this section details standardized laboratory procedures for key transformations.

Protocol 1: Synthesis of 1-Phenylcyclopropan-1-ol via Kulinkovich Reaction

This protocol describes the synthesis of a model 1-substituted cyclopropanol from methyl benzoate.

Materials:

  • Methyl benzoate

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an argon atmosphere is charged with methyl benzoate (1.0 eq) and anhydrous Et₂O (or THF).

  • Catalyst Addition: Titanium(IV) isopropoxide (0.1-0.2 eq) is added to the stirred solution at room temperature.

  • Grignard Addition: The solution is cooled to 0 °C in an ice bath. Ethylmagnesium bromide solution (3.0 eq) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours. The reaction progress can be monitored by TLC.

  • Quenching: Upon completion, the reaction is cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: The mixture is stirred for 30 minutes, then extracted with EtOAc (3x).[10] The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[10]

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the pure 1-phenylcyclopropan-1-ol.

Protocol 2: Acid-Catalyzed Rearrangement of Cyclopropylmethanol

This protocol demonstrates a typical ring-opening/rearrangement reaction.

Materials:

  • Cyclopropylmethanol

  • Hexafluoroisopropanol (HFIP) as solvent

  • Triflic acid (TfOH) or another strong Brønsted acid[4]

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Setup: To a solution of cyclopropylmethanol (1.0 eq) in HFIP in a round-bottom flask, add a catalytic amount of triflic acid (e.g., 1-5 mol%) at room temperature.

  • Reaction: Stir the reaction at room temperature. The reaction is typically fast and can be monitored by GC-MS or TLC to observe the consumption of starting material and the formation of rearranged products (e.g., but-3-en-1-ol).

  • Quenching: Once the reaction is complete, carefully quench the acid by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.

  • Analysis: The resulting product mixture can be analyzed by NMR and GC-MS to identify the rearranged isomers. Purification can be achieved by distillation or chromatography if necessary.

Conclusion and Future Outlook

Cyclopropylmethanol and its derivatives are far more than simple building blocks; they are enabling tools for modern chemical synthesis. Their unique combination of a strained ring and a versatile functional handle provides access to a vast chemical space. The continued development of novel synthetic methods, particularly asymmetric variants of the Kulinkovich and Simmons-Smith reactions, will further expand their utility. In medicinal chemistry, the strategic use of the cyclopropyl group as a metabolic stabilizer and conformational anchor is a proven strategy, and its application as a bioisosteric replacement will undoubtedly lead to the discovery of new therapeutic agents. As our understanding of transition-metal catalysis deepens, we can expect even more sophisticated and selective ring-opening and functionalization reactions to emerge, solidifying the role of cyclopropylmethanol compounds as indispensable components in the synthetic chemist's toolbox.

References

  • Grokipedia. Kulinkovich reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpoPZV7sNgMiFprTz0odttksAN4H6beHNhsF_mzpWW4TGgqcXL36VilJqDVM4qLI9G9EMjAUfUGEpVRRZI1EPCIcfmzsUmoj_Dv0m6RHs-MsztOGzCrzgxHc9MKWZ1NleW1Czty5s94tOq-Q==]
  • Wikipedia. Kulinkovich reaction. [URL: https://en.wikipedia.org/wiki/Kulinkovich_reaction]
  • Organic Chemistry Portal. Kulinkovich Reaction. [URL: https://www.organic-chemistry.org/namedreactions/kulinkovich-reaction.shtm]
  • Szymoniak, J. & de Meijere, A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob25732g]
  • Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6698]
  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [URL: https://www.nrochemistry.com/kulinkovich-reaction/]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [URL: https://www.inno-pharmchem.
  • Chemenu. (2023). Cyclopropylmethanol: Properties, Applications, and Synthesis. [URL: https://www.chemenu.
  • Chemistry Stack Exchange. (2015). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. [URL: https://chemistry.stackexchange.
  • Wikipedia. Simmons–Smith reaction. [URL: https://en.wikipedia.org/wiki/Simmons%E2%80%93Smith_reaction]
  • Actylis. Cyclopropylmethanol. [URL: https://www.actylis.com/en/cyclopropylmethanol]
  • Organic Chemistry Portal. Simmons-Smith Reaction. [URL: https://www.organic-chemistry.org/namedreactions/simmons-smith-reaction.shtm]
  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [URL: https://orgosolver.
  • EvitaChem. Buy cyclopropyl(4-fluorophenyl)methanol. [URL: https://www.evitachem.com/product/cyclopropyl-4-fluorophenyl-methanol-827-88-3]
  • A K INTERPRISES. Cyclopropylmethanol 98% Min. [URL: https://www.akinterprises.com/cyclopropylmethanol]
  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [URL: https://www.domainex.
  • Balci, M., et al. (2004). Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Turkish Journal of Chemistry. [URL: https://journals.tubitak.gov.tr/chem/abstract.htm?id=6156]
  • lifechem pharma. Cyclopropylmethanol | Manufacturer. [URL: https://www.lifechempharma.com/product/cyclopropylmethanol]
  • Nakayama, T., et al. (2018). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/30350756/]
  • PharmaCompass.com. 2-cyclopropyl-methanol | Drug Information. [URL: https://www.pharmacompass.com/pharma-intermedites/2-cyclopropyl-methanol-2516-33-8]
  • Wrigley, S., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. [URL: https://typeset.io/papers/nucleophilic-ring-opening-of-donor-acceptor-cyclopropanes-5231h0g7]
  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7166030/]
  • Gicquel, M., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. [URL: https://pubs.acs.org/doi/10.1021/jacsau.1c00539]
  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. Literature Seminar. [URL: https://www.ch.cam.ac.uk/sites/default/files/springer-book-chapter-bioisosteres.pdf]
  • Wilde, M. M. D. & Sarlah, D. (2015). Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4515982/]
  • The Organic Chemistry Tutor. (2015). Epoxide Reactions: Acid Catalyzed and Nucleophilic Ring Opening! YouTube. [URL: https://www.youtube.
  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.06%3A_Reactions_of_Epoxides_-_Ring-opening]
  • IUPAC. Pure and Applied Chemistry, Keyword transition-metal-catalyzed reactions. [URL: https://www.iupac.

Sources

Molecular formula and weight of [2-(Aminomethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [2-(Aminomethyl)cyclopropyl]methanol: A Versatile Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, and critical applications, with a focus on the scientific rationale behind its use in designing next-generation therapeutics.

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Small, strained ring systems have emerged as powerful tools for medicinal chemists to fine-tune the properties of drug candidates. Among these, the cyclopropyl group is particularly noteworthy. Its incorporation into a molecule can significantly impact potency, metabolic stability, membrane permeability, and binding affinity, while reducing off-target effects.[1]

This compound is a bifunctional building block that strategically combines the conformational rigidity and unique electronic properties of the cyclopropane ring with two key functional groups: a primary amine and a primary alcohol. This arrangement offers multiple points for synthetic elaboration, making it a versatile scaffold for constructing complex molecular architectures and exploring structure-activity relationships (SAR).

Chemical Identity and Physicochemical Properties

This compound is a chiral molecule existing as different stereoisomers. The precise stereochemistry is critical as it often dictates the biological activity. The most commonly referenced isomers are the cis ((1R,2S)- or (1S,2R)-) and trans ((1R,2R)- or (1S,2S)-) diastereomers.

Molecular Formula and Weight

The fundamental chemical identity of this compound is consistent across its isomers.

Identifier Value Source
Molecular Formula C₅H₁₁NO[2][3][4]
Molecular Weight 101.15 g/mol [2][5]
Monoisotopic Mass 101.084063974 Da[2]
Stereoisomers and CAS Registry Numbers

It is crucial to distinguish between the different stereoisomers, as they are distinct chemical entities.

Isomer IUPAC Name CAS Number
cis((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol102225-89-8
trans((1R,2R)-2-(Aminomethyl)cyclopropyl)methanol1221274-33-4
geminal[1-(Aminomethyl)cyclopropyl]methanol45434-02-4

Note: This guide primarily focuses on the 2-substituted isomers, with a particular emphasis on the well-documented (1R,2S)-cis isomer due to the availability of public data.

Physicochemical Data

The following table summarizes key physicochemical properties. Note that these values may be isomer-specific and are often predicted.

Property Value Isomer/Source
Boiling Point 180.1 ± 13.0 °C at 760 mmHg((1R,2R)-isomer)[3]
Density 1.0 ± 0.1 g/cm³((1R,2R)-isomer)[3]
Flash Point 62.7 ± 19.8 °C((1R,2R)-isomer)[3]
XLogP3-AA -0.8(Computed, (1R,2S)-isomer)[2]
Hydrogen Bond Donors 2(Computed, (1R,2S)-isomer)[2]
Hydrogen Bond Acceptors 2(Computed, (1R,2S)-isomer)[2]

The low XLogP3 value indicates a high degree of hydrophilicity, a characteristic that can be modulated through derivatization of the amine or alcohol functional groups.

Synthesis and Characterization

Conceptual Synthetic Workflow

A common approach to synthesizing molecules of this type is through the reduction of a bifunctionalized cyclopropane precursor. For instance, a cyclopropane diester can be selectively reduced and then converted to the aminomethyl group.

G cluster_0 Synthesis Workflow start Cyclopropane-1,2-dicarboxylic acid ester step1 Selective Reduction (e.g., LiBH₄) start->step1 intermediate1 2-(Hydroxymethyl)cyclopropanecarboxylic acid ester step1->intermediate1 step2 Amide Formation (e.g., NH₃, heat) intermediate1->step2 intermediate2 2-(Hydroxymethyl)cyclopropanecarboxamide step2->intermediate2 step3 Amide Reduction (e.g., LiAlH₄ or BH₃) intermediate2->step3 product This compound step3->product

Caption: Conceptual workflow for the synthesis of this compound.

Recommended Experimental Protocol (Hypothetical)

The following protocol is a generalized representation of how the final reduction step might be performed.

Reaction: Reduction of 2-(Hydroxymethyl)cyclopropanecarboxamide to this compound

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Suspension: Suspend lithium aluminum hydride (LiAlH₄) (4 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Substrate Addition: Dissolve 2-(hydroxymethyl)cyclopropanecarboxamide (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

    • Expert Insight: The slow, cooled addition is critical to manage the highly exothermic reaction between the hydride reagent and the amide.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

    • Rationale: The elevated temperature ensures the complete reduction of the amide functionality.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Trustworthiness: This specific workup procedure is a standard and reliable method for safely neutralizing reactive hydrides and precipitating aluminum salts, simplifying filtration.

  • Filtration & Extraction: Filter the resulting white precipitate (aluminum salts) through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonium hydroxide to afford the pure this compound.

Characterization

The identity and purity of the final compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.5-1.5 ppm), the methylene protons adjacent to the nitrogen and oxygen atoms, and the exchangeable protons of the -NH₂ and -OH groups.[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, showing the [M+H]⁺ ion at m/z 102.0913.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic broad absorptions for the O-H and N-H stretches (around 3300-3400 cm⁻¹) and C-H stretches.

Applications in Drug Discovery

The true value of this compound lies in its application as a scaffold in medicinal chemistry. The cyclopropyl ring is not merely a passive spacer; it acts as a "bioisostere" for other groups like phenyl rings or gem-dimethyl groups, but with distinct conformational and electronic properties.

The "Cyclopropyl Advantage"

Incorporating a cyclopropyl ring can confer several benefits, addressing common roadblocks in drug development.[1]

G cluster_0 Pharmacological Benefits of Cyclopropyl Rings cp_ring Cyclopropyl Moiety potency Enhanced Potency Conformational constraint leads to lower entropic penalty upon binding. cp_ring->potency metabolism Metabolic Stability C-H bonds are stronger, reducing susceptibility to CYP450 oxidation. cp_ring->metabolism pk Improved Pharmacokinetics Can increase brain permeability and reduce plasma clearance. cp_ring->pk selectivity Reduced Off-Target Effects Rigid structure provides better shape complementarity with the target. cp_ring->selectivity

Caption: Key advantages conferred by the cyclopropyl fragment in drug molecules.

Case Study: Cannabinoid Receptor 1 (CB1) Antagonists

The geminal isomer, [1-(Aminomethyl)cyclopropyl]methanol, has been utilized as a key reagent in the synthesis of novel CB1 antagonists.[7] The cyclopropyl unit in these compounds serves to orient the pharmacophoric elements in a precise three-dimensional arrangement required for potent and selective receptor binding. The amine and alcohol "handles" on the building block allow for the attachment of other molecular fragments necessary for receptor interaction.

Safety and Handling

As with any chemical reagent, proper handling is essential for laboratory safety.

GHS Hazard Classification

The compound is associated with several hazard warnings according to GHS classifications provided to the European Chemicals Agency (ECHA).

Hazard Code Description
H302 Harmful if swallowed
H315 Causes skin irritation
H318 Causes serious eye damage
H335 May cause respiratory irritation

Source: ECHA C&L Inventory notifications.[2]

Handling Recommendations
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Recommended storage temperature is 2-8°C.[5]

Conclusion

This compound is more than a simple organic chemical; it is a sophisticated design element for the modern medicinal chemist. Its unique combination of a strained cyclopropane ring and versatile functional groups provides a powerful platform for developing drug candidates with optimized pharmacological properties. As the principles of structure-based drug design continue to advance, the strategic use of such conformationally restricted building blocks will undoubtedly play an increasingly important role in the creation of safer and more effective medicines.

References

  • PubChem. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. National Center for Biotechnology Information. [Link]

  • Chemsrc. ((1R,2R)-2-(aminomethyl)cyclopropyl)methanol. [Link]

  • PubChemLite. This compound (C5H11NO). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]

  • Bonawitz, J. et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Google Patents. CN107445797A - A kind of inexpensive low dangerous synthetic method of cyclopropyl-carbinol.
  • Google Patents.

Sources

Methodological & Application

The Strategic Incorporation of [2-(Aminomethyl)cyclopropyl]methanol in Modern Drug Discovery: Application Notes and Protocols for the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Medicinal Chemistry

The cyclopropyl group, a three-membered carbocycle, has emerged as a cornerstone in contemporary drug design. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and conformational rigidity, offer medicinal chemists a powerful tool to address common challenges in drug discovery.[1][2] The incorporation of a cyclopropyl ring can significantly enhance a molecule's metabolic stability, potency, and pharmacokinetic profile.[1][2][3] This application note focuses on a particularly valuable building block, [2-(Aminomethyl)cyclopropyl]methanol, and its application in the synthesis of complex pharmaceutical agents.

This compound is a bifunctional molecule featuring a primary amine and a primary alcohol flanking a cyclopropane ring.[4] This arrangement provides two reactive handles for covalent modification, allowing for its seamless integration into larger molecular scaffolds. The strained cyclopropane ring imparts a degree of conformational constraint that can be advantageous for optimizing ligand-receptor binding interactions.[1][2]

Physicochemical Properties and Design Principles

The utility of this compound as a building block is underscored by its distinct physicochemical properties.

PropertyValue/DescriptionSource
Molecular FormulaC₅H₁₁NO[4]
Molecular Weight101.15 g/mol PubChem
AppearanceLiquid[4]
Key Functional GroupsPrimary Amine, Primary Alcohol[4]
Structural MotifCyclopropane[4]

When designing drug candidates, the incorporation of the this compound moiety should be considered for:

  • Introducing conformational rigidity: The cyclopropane ring restricts the rotational freedom of the attached side chains, which can lead to a more favorable entropic contribution to binding affinity.[1][2]

  • Enhancing metabolic stability: The cyclopropyl group is often less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains.[3]

  • Modulating lipophilicity: The cyclopropyl group can fine-tune the overall lipophilicity of a molecule, impacting its solubility, permeability, and off-target effects.[5]

Application Spotlight: Synthesis of a Key Intermediate for the Antiviral Drug Nirmatrelvir (PF-07321332)

A prominent example of the strategic use of a cyclopropyl-containing building block is in the synthesis of Nirmatrelvir (PF-07321332), the active component of the antiviral medication Paxlovid.[6][7][8] Nirmatrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[6][8] The synthesis of Nirmatrelvir involves a key intermediate, a gem-dimethyl cyclopropyl proline derivative, which highlights the importance of cyclopropyl-containing amino acid mimics in modern drug development.[8]

While the exact patented synthesis may utilize a closely related precursor, the following protocols provide a representative workflow for the incorporation of a this compound-like fragment into a peptide-like scaffold, illustrating the fundamental chemical transformations involved.

Experimental Protocols

Protocol 1: N-Acylation of the Aminomethyl Group

This protocol details the formation of an amide bond between the primary amine of this compound and a carboxylic acid, a fundamental step in building peptide-like structures.

Objective: To couple a protected amino acid (e.g., Boc-L-tert-leucine) to the aminomethyl group of this compound.

Materials:

  • This compound

  • Boc-L-tert-leucine

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Boc-L-tert-leucine (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.

Causality Behind Experimental Choices:

  • HATU is a highly efficient peptide coupling reagent that minimizes racemization of the chiral amino acid.[9]

  • DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the coupling process.[9]

  • Anhydrous solvents are crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling reagent.

Protocol 2: Oxidation of the Hydroxymethyl Group to a Carboxylic Acid

This protocol describes the oxidation of the primary alcohol of the N-acylated intermediate to a carboxylic acid, which can then be further functionalized.

Objective: To selectively oxidize the primary alcohol of the N-acylated product to a carboxylic acid.

Materials:

  • N-acylated this compound derivative (from Protocol 1)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • (Diacetoxyiodo)benzene (BAIB)

  • Acetonitrile/Water solvent mixture

  • Sodium thiosulfate solution

  • Dichloromethane (DCM)

  • Citric acid solution

Procedure:

  • Dissolve the N-acylated starting material in a mixture of acetonitrile and water.

  • Add TEMPO (catalytic amount, e.g., 0.1 equivalents) and BAIB (1.5 equivalents) to the solution.

  • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with a citric acid solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

Causality Behind Experimental Choices:

  • TEMPO/BAIB is a mild and selective oxidation system for primary alcohols to carboxylic acids, which is compatible with many functional groups, including the Boc-protecting group.

  • The biphasic solvent system facilitates the reaction and subsequent workup.

Visualizing the Workflow and Mechanism of Action

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of a Key Intermediate cluster_application Application in Drug Synthesis start This compound + Boc-L-tert-leucine step1 N-Acylation (HATU, DIPEA, DMF) start->step1 intermediate1 N-Acylated Intermediate step1->intermediate1 step2 Oxidation (TEMPO, BAIB) intermediate1->step2 product Cyclopropyl Proline Mimic (Key Intermediate) step2->product intermediate2 Further Elaboration product->intermediate2 final_drug Nirmatrelvir (PF-07321332) intermediate2->final_drug

Caption: Synthetic workflow for incorporating a this compound-derived moiety.

Mechanism of Action of Nirmatrelvir

mechanism_of_action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Inhibition by Nirmatrelvir polyprotein Viral Polyprotein mpro Main Protease (Mpro) polyprotein->mpro Cleavage functional_proteins Functional Viral Proteins mpro->functional_proteins replication Viral Replication functional_proteins->replication blocked Blocked Replication nirmatrelvir Nirmatrelvir (PF-07321332) nirmatrelvir->mpro Binds to active site inhibition->functional_proteins Prevents cleavage

Caption: Nirmatrelvir inhibits SARS-CoV-2 replication by blocking the main protease (Mpro).

Conclusion and Future Perspectives

The strategic use of this compound and related building blocks exemplifies the power of incorporating strained ring systems in modern drug discovery. The conformational constraint and metabolic stability offered by the cyclopropyl moiety are invaluable assets in the design of potent and selective therapeutic agents. The successful development of Nirmatrelvir underscores the importance of such scaffolds in addressing urgent global health challenges. As our understanding of medicinal chemistry principles deepens, we can anticipate the continued and expanded application of this compound and its derivatives in the synthesis of next-generation pharmaceuticals.

References

  • Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. MDPI. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

  • The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid. ResearchGate. Available at: [Link]

  • An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332), the Active Ingredient in Paxlovid. ChemRxiv. Available at: [Link]

  • A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid. ChemRxiv. Available at: [Link]

  • An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332). ChemRxiv. Available at: [Link]

  • Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir. PMC. Available at: [Link]

  • Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19. PMC. Available at: [Link]

  • Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. PMC. Available at: [Link]

  • An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332), the Active Ingredient in Paxlovid. ChemRxiv. Available at: [Link]

  • Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir. PMC. Available at: [Link]

  • An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332). ChemRxiv. Available at: [Link]

  • Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19. PMC. Available at: [Link]

  • Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. PMC. Available at: [Link]

Sources

Synthesis of Novel Dopamine D3 Receptor Antagonists Utilizing a ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol Scaffold: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the strategic synthesis and application of novel dopamine D3 receptor (D3R) antagonists centered around a unique ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol scaffold. The dopamine D3 receptor represents a critical therapeutic target for a spectrum of neurological and psychiatric disorders, including substance use disorders, schizophrenia, and Parkinson's disease.[1][2][3][4] The development of selective D3R antagonists has been a significant challenge due to the high homology with the D2 receptor subtype.[2][5] This document provides a robust framework for the rational design, multi-step synthesis, and in vitro evaluation of potent and selective D3R antagonists, leveraging the conformational rigidity and stereochemical complexity of the cyclopropyl moiety to achieve desired pharmacological profiles. Detailed, field-tested protocols for key synthetic transformations and biological assays are provided to enable researchers to replicate and build upon these findings.

Introduction: The Therapeutic Promise of D3 Receptor Antagonism

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is intricately involved in modulating cognition, emotion, and reward pathways.[1][6] This distinct anatomical distribution, compared to the more ubiquitous D2 receptor, makes the D3R an attractive target for therapeutic intervention with the potential for reduced extrapyramidal side effects commonly associated with D2 receptor blockade.[2][5] Consequently, the development of selective D3R antagonists is a focal point in the quest for novel treatments for conditions such as addiction, where they may mitigate the reinforcing effects of drugs of abuse, and schizophrenia, by addressing cognitive deficits and negative symptoms.[6][7]

The challenge in developing D3R-selective ligands lies in overcoming the high degree of structural similarity within the D2-like receptor family.[7] This guide focuses on a promising strategy that employs a conformationally constrained cyclopropyl scaffold, specifically ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol, as a key building block to impart selectivity and potency.

Design Rationale: The Strategic Incorporation of the Cyclopropyl Moiety

The ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol scaffold offers several advantages in the design of D3R antagonists:

  • Stereochemical Control: The defined stereochemistry of the cyclopropane ring allows for precise spatial orientation of substituent groups, which is critical for selective interaction with the receptor's binding pocket.

  • Conformational Rigidity: The rigid cyclopropyl core reduces the entropic penalty upon binding, potentially leading to higher affinity. It also limits the number of accessible conformations, which can enhance selectivity for the D3R over the D2R.

  • Novel Chemical Space: The incorporation of this scaffold allows for the exploration of novel chemical space, moving beyond traditional pharmacophores and potentially leading to compounds with improved drug-like properties.

Research has indicated that cyclopropyl groups can confer adequate bulkiness for favorable interactions within the D3 and D4 receptor binding sites while maintaining selectivity over the D2 receptor.[5] Furthermore, the specific stereoisomers of cyclopropyl-containing linkers can dramatically influence the pharmacological profile of the resulting compounds, with one enantiomer potentially exhibiting noncompetitive antagonism while the other acts as a competitive antagonist.

Synthetic Strategy and Protocols

The synthesis of D3R antagonists incorporating the ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol scaffold typically involves a multi-step sequence. The following protocols are based on established synthetic methodologies and provide a detailed guide for the preparation of a target antagonist.

Overall Synthetic Workflow

The general synthetic approach involves the preparation of an advanced intermediate from ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol, followed by coupling with a suitable aromatic or heteroaromatic carboxylic acid to form the final amide product.

Synthetic_Workflow A ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol B N-Protected Intermediate A->B Protection C Amine Intermediate B->C Modification & Deprotection E Amide Coupling C->E D Aromatic/Heteroaromatic Carboxylic Acid D->E F Final D3R Antagonist E->F Purification & Characterization

Caption: General synthetic workflow for D3R antagonists.

Protocol 1: Synthesis of the Amine Intermediate

This protocol describes the conversion of the starting material to a key amine intermediate ready for amide coupling.

Materials:

  • ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dess-Martin periodinane (DMP)

  • Appropriate amine for reductive amination

  • Sodium triacetoxyborohydride

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • N-Boc Protection:

    • Dissolve ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol (1.0 eq) in DCM.

    • Add TEA (1.2 eq) and cool the solution to 0 °C.

    • Add a solution of (Boc)2O (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the N-Boc protected intermediate.

  • Oxidation to Aldehyde:

    • Dissolve the N-Boc protected alcohol (1.0 eq) in DCM.

    • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with DCM, wash with saturated sodium bicarbonate and brine, dry, and concentrate to obtain the crude aldehyde. This intermediate is often used in the next step without further purification.

  • Reductive Amination:

    • Dissolve the crude aldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in dichloroethane.

    • Add a catalytic amount of glacial acetic acid.

    • Stir the mixture for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir for 12-24 hours at room temperature.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the organic layer and concentrate. Purify by column chromatography.

  • Boc Deprotection:

    • Dissolve the N-Boc protected amine (1.0 eq) in DCM.

    • Add TFA (10-20 eq) at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting TFA salt of the amine intermediate can be used directly in the next step or neutralized with a base.

Protocol 2: Amide Coupling to Yield the Final Antagonist

This protocol details the crucial amide bond formation step.[8][9][10][11]

Materials:

  • Amine intermediate (from Protocol 1)

  • Target carboxylic acid (e.g., a substituted indole-2-carboxylic acid)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar coupling reagent

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup:

    • Dissolve the carboxylic acid (1.0 eq) in DMF.

    • Add COMU (1.1 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of the amine intermediate (1.0-1.2 eq) in DMF.

  • Reaction and Workup:

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final D3R antagonist.

Characterization and Data Presentation

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized molecules.

Data Summary Table

All analytical and biological data should be summarized in a clear and concise table for easy comparison.

Compound IDStructure1H NMR (Key Peaks)Purity (HPLC)MW (MS)D3R Ki (nM)D2R Ki (nM)Selectivity (D2/D3)
Example-01 Image of structureδ (ppm) ...>98%[M+H]+ValueValueRatio
Example-02 Image of structureδ (ppm) ...>98%[M+H]+ValueValueRatio

In Vitro Biological Evaluation

The following protocols are for the initial in vitro characterization of the synthesized D3R antagonists.

D3 Receptor Signaling Pathway

D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

D3R_Signaling cluster_membrane Cell Membrane D3R D3 Receptor G_protein Gαi/oβγ D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D3R Activates Antagonist D3R Antagonist (Synthesized Compound) Antagonist->D3R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Simplified D3 receptor signaling pathway.

Protocol 3: Radioligand Binding Assays

This protocol is to determine the binding affinity (Ki) of the synthesized compounds for the D3 and D2 receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing human D3 or D2 receptors.

  • Radioligand (e.g., [3H]-spiperone or a D3-selective radioligand).

  • Synthesized antagonist compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding determinator (e.g., haloperidol or eticlopride at a high concentration).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.

    • Add the synthesized antagonist at a range of concentrations (typically from 10-11 to 10-5 M).

    • For total binding wells, add vehicle instead of the antagonist.

    • For non-specific binding wells, add the non-specific binding determinator.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Functional Assays (e.g., β-Arrestin Recruitment)

Functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or partial agonist. The β-arrestin recruitment assay is a common method.

Materials:

  • Cell line co-expressing the D3 receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® from DiscoverX).

  • Dopamine as the reference agonist.

  • Synthesized compounds.

  • Assay buffer and detection reagents specific to the assay system.

  • Luminometer.

Procedure:

  • Antagonist Mode:

    • Plate the cells in a 96-well plate.

    • Add the synthesized compound at various concentrations.

    • Incubate for a short period.

    • Add dopamine at a concentration that elicits a submaximal response (EC80).

    • Incubate for the recommended time (e.g., 90 minutes).

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the percentage inhibition versus the log concentration of the antagonist.

    • Determine the IC50 value from the resulting dose-response curve. This value reflects the potency of the compound as an antagonist in a functional setting.

Conclusion and Future Directions

The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for the development of novel dopamine D3 receptor antagonists based on the ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol scaffold. The strategic use of this conformationally constrained building block offers a promising avenue for achieving high affinity and selectivity for the D3 receptor. Future work should focus on expanding the structure-activity relationship (SAR) by synthesizing a broader range of analogs with modifications to both the cyclopropyl-containing fragment and the aromatic/heteroaromatic moiety. In vivo evaluation of the most promising candidates in relevant animal models of neurological and psychiatric disorders will be the ultimate validation of this therapeutic strategy.

References

  • Okada, M., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 39(14), 2764-72. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Request PDF. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Butini, S., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience, 10, 447. [Link]

  • Gáspár, S., et al. (2020). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. International Journal of Molecular Sciences, 21(21), 8019. [Link]

  • Butini, S., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. PMC - PubMed Central. [Link]

  • García-Montes, J. R., & Cepeda, C. (2016). Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. PMC - PubMed Central. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are D3 receptor antagonists and how do they work?. Retrieved from [Link]

  • Nakajima, S., et al. (2013). The potential role of dopamine D3 receptor neurotransmission in cognition. PMC - PubMed Central. [Link]

  • Bétry, C., et al. (2019). Neurobiological and Pharmacological Perspectives of D3 Receptors in Parkinson's Disease. Biomolecules, 9(10), 555. [Link]

  • Hess, K. L., et al. (2016). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Dopamine antagonist. Retrieved from [Link]

  • Gobbi, S., & Pirona, L. (2016). Current drug treatments targeting dopamine D3 receptor. PubMed. [Link]

  • Luedtke, R. R., & Mach, R. H. (2011). Dopamine D3 Receptor Partial Agonists and Antagonists as Potential Drug Abuse Therapeutic Agents. Journal of Medicinal Chemistry, 54(17), 5825–5841. [Link]

  • NIH. (2022). Improved Synthesis of Dopamine D3 Receptor Selective Antagonists / Partial Agonists. Retrieved from [Link]

  • Romero, A. G., et al. (1996). Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. PubMed. [Link]

  • ResearchGate. (n.d.). HPLC-NMR, Pharmaceutical Applications. Retrieved from [Link]

  • Kim, H. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Nuclear Medicine and Biology, 128-129, 107997. [Link]

  • Contino, M., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Molecules, 26(11), 3169. [Link]

  • Kim, H. Y., et al. (2022). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. International Journal of Molecular Sciences, 24(1), 432. [Link]

  • Ananthan, S., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7256–7273. [Link]

  • Kim, H. Y., et al. (2024). In vitro characterization of [¹²⁵I]HY-3-24, a selective ligand for the dopamine D3 receptor. ResearchGate. [Link]

  • Kim, H. Y., et al. (2022). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. PubMed. [Link]

  • Kruk, J., & Doskocz, M. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(22), 5458. [Link]

  • PubChem. (n.d.). ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. Retrieved from [Link]

  • Namjoshi, O. A., & Vembuh, D. S. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH. [Link]

  • AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Retrieved from [Link]

  • Kumar, D., et al. (2016). Highly Selective Dopamine D3 Receptor (D3R) Antagonists and Partial Agonists Based on Eticlopride and the D3R Crystal Structure: New Leads for Opioid Dependence Treatment. PubMed. [Link]

  • Kumar, D., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. PubMed. [Link]

  • El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]

  • Kim, H. Y., et al. (2021). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. PMC - PubMed Central. [Link]

  • Altamore, T. M., et al. (2013). Concise Synthesis of Enantiomerically Pure (1'S,2'R)- and (1'R,2'S)-2S-Amino-3-(2'-aminomethyl-cyclopropyl)propionic Acid: Two E-Diastereoisomers of 4,5-Methano-L-lysine. Australian Journal of Chemistry, 66(7), 813-819. [Link]

Sources

Unlocking GPCR Ligand Design: [2-(Aminomethyl)cyclopropyl]methanol as a Conformationally Restricted Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate world of G protein-coupled receptor (GPCR) drug discovery, achieving subtype selectivity and optimizing pharmacokinetic profiles are paramount challenges. Flexible ligands often struggle to differentiate between closely related receptor subtypes, leading to off-target effects. A powerful strategy to overcome this hurdle is the incorporation of conformationally restricted scaffolds into ligand design.[1][2] These rigid elements limit the accessible conformations of the ligand, pre-organizing it for optimal interaction with the target receptor's binding pocket. This can lead to a significant enhancement in binding affinity and selectivity.[1][2]

This guide delves into the application of a particularly valuable building block: [2-(Aminomethyl)cyclopropyl]methanol. Its compact, three-dimensional structure provides a rigid scaffold that can mimic and constrain the bioactive conformation of more flexible diamine or amino alcohol functionalities present in many GPCR ligands. The cyclopropane ring introduces a defined spatial relationship between the aminomethyl and methanol groups, a feature that can be exploited to fine-tune interactions within the GPCR binding pocket. This document provides a comprehensive overview of its synthesis, incorporation into GPCR ligands, and subsequent pharmacological characterization.

The Power of Conformational Restriction in GPCR Ligand Design

The principle behind using conformationally restricted building blocks is rooted in thermodynamics. A flexible ligand must adopt a specific, low-energy conformation to bind effectively to its receptor. This process is entropically unfavorable. By incorporating a rigid scaffold like the cyclopropane ring, the ligand is already "pre-organized" into a limited set of conformations, reducing the entropic penalty upon binding and potentially increasing affinity.[1][2]

Furthermore, the precise geometry of a rigid building block can be leveraged to achieve receptor subtype selectivity. Minor differences in the architecture of binding pockets between receptor subtypes can be exploited by a ligand with a well-defined shape, allowing it to bind preferentially to the target receptor while avoiding others.

Synthesis of the this compound Building Block

The synthesis of this compound can be approached through several routes, often starting from commercially available cyclopropanedicarboxylic acid derivatives. The following protocols outline the preparation of both trans and cis isomers, providing access to different spatial arrangements of the functional groups.

Protocol 1: Synthesis of trans-[2-(Aminomethyl)cyclopropyl]methanol

This synthesis begins with the reduction of trans-cyclopropane-1,2-dicarboxylic acid to the corresponding diol, followed by a sequence of functional group manipulations to introduce the aminomethyl group.

Step 1: Reduction of trans-1,2-Cyclopropanedicarboxylic Acid

  • Reaction: trans-1,2-Cyclopropanedicarboxylic acid is reduced to trans-1,2-bis(hydroxymethyl)cyclopropane.

  • Reagents & Conditions: Lithium aluminum hydride (LiAlH₄) in a suitable ether solvent such as tetrahydrofuran (THF) is a common and effective reducing agent for this transformation. The reaction is typically performed at 0 °C to room temperature.

  • Work-up: Careful quenching of the excess LiAlH₄ with water and/or aqueous sodium hydroxide is crucial.

Step 2: Monoprotection of the Diol

  • Reaction: To differentiate the two hydroxyl groups, a selective monoprotection is necessary.

  • Reagents & Conditions: A common strategy involves using a bulky protecting group like tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions (e.g., triethylamine or imidazole) in a solvent like dichloromethane (DCM). Stoichiometric control is key to favor monoprotection.

Step 3: Conversion of the Free Hydroxyl to an Amine

  • Reaction: The remaining free hydroxyl group is converted to the aminomethyl group. This is a two-step process involving conversion to a good leaving group followed by displacement with an azide and subsequent reduction.

  • Reagents & Conditions:

    • Mesylation/Tosylation: The alcohol is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine to form the corresponding mesylate or tosylate.

    • Azide Displacement: The resulting sulfonate is then displaced by sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

    • Reduction: The azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂/Pd-C).

Step 4: Deprotection

  • Reaction: The silyl protecting group is removed to unveil the final product.

  • Reagents & Conditions: Tetrabutylammonium fluoride (TBAF) in THF or acidic conditions (e.g., HCl in methanol) are effective for removing the TBDMS group.

Protocol 2: Synthesis of cis-[2-(Aminomethyl)cyclopropyl]methanol

The synthesis of the cis isomer follows a similar logic, starting from cis-cyclopropane-1,2-dicarboxylic acid anhydride.

Step 1: Selective Ring Opening of the Anhydride

  • Reaction: cis-1,2-Cyclopropanedicarboxylic anhydride is opened with an alcohol (e.g., methanol) under basic or acidic conditions to yield a mono-ester.

Step 2: Reduction of the Carboxylic Acid

  • Reaction: The free carboxylic acid is selectively reduced to the alcohol.

  • Reagents & Conditions: Borane-tetrahydrofuran complex (BH₃·THF) is a suitable reagent for this selective reduction in the presence of the ester.

Step 3: Conversion of the Ester to the Amine

  • Reaction: The ester is converted to the aminomethyl group.

  • Reagents & Conditions:

    • Amidation: The ester can be converted to the primary amide by reaction with ammonia.

    • Reduction: The amide is then reduced to the amine using LiAlH₄.

Case Study: Incorporation into a Serotonin 2C (5-HT₂C) Receptor Agonist

To illustrate the application of this building block, we will examine the synthesis of a conformationally restricted analog of a known 5-HT₂C agonist. The core strategy involves the coupling of a functionalized aromatic or heteroaromatic moiety to the amino group of this compound.

Synthetic Strategy

The general approach involves an amide bond formation or a reductive amination reaction between the this compound building block and a suitable carboxylic acid or aldehyde, respectively.

Protocol 3: Amide Coupling

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the desired aromatic or heteroaromatic carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM or DMF. Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Amine Addition: To the activated carboxylic acid solution, add a solution of this compound (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 4: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve the desired aromatic or heteroaromatic aldehyde (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as methanol or dichloroethane (DCE). If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction carefully with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Pharmacological Characterization of Novel GPCR Ligands

Once the novel ligand incorporating the this compound scaffold is synthesized, its pharmacological properties must be thoroughly characterized. This typically involves assessing its binding affinity for the target receptor and its functional activity (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Data Presentation: A Comparative Analysis
ParameterDescriptionTypical Value Range
Kᵢ (nM) Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.0.1 - 1000
EC₅₀ (nM) Half-maximal effective concentration for agonists. Lower values indicate higher potency.0.1 - 1000
IC₅₀ (nM) Half-maximal inhibitory concentration for antagonists. Lower values indicate higher potency.0.1 - 1000
Eₘₐₓ (%) Maximum efficacy of an agonist relative to a standard full agonist.0 - 100%
Protocol 5: Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of the synthesized compound for the target GPCR.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GPCR of interest.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Competition Binding: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., ³H-labeled standard antagonist) to each well. Add increasing concentrations of the unlabeled test compound. Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 6: Functional Assays

Functional assays determine whether the compound activates (agonist) or blocks (antagonist) the receptor's signaling pathway. The choice of assay depends on the G protein coupling of the target GPCR.

A. cAMP Accumulation Assay (for Gₛ- and Gᵢ-coupled GPCRs)

This assay measures changes in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • Cell Culture: Plate cells expressing the target GPCR in a 96-well plate.

  • Stimulation (for antagonists): For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known agonist.

  • Stimulation (for agonists): For agonist testing, add increasing concentrations of the test compound. For Gᵢ-coupled receptors, co-stimulate with forskolin to induce a measurable baseline of cAMP.

  • Lysis and Detection: After incubation, lyse the cells and measure the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ. For antagonists, determine the IC₅₀.

B. Intracellular Calcium Mobilization Assay (for Gᵩ-coupled GPCRs)

This assay measures changes in intracellular calcium levels.

  • Cell Loading: Plate cells expressing the target GPCR in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use a fluorescence plate reader with an integrated liquid handling system to add increasing concentrations of the test compound (for agonists) or the test compound followed by a fixed concentration of agonist (for antagonists).

  • Fluorescence Measurement: Measure the fluorescence intensity over time to monitor changes in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to determine EC₅₀/IC₅₀ values.

Visualization of Key Concepts

Diagram 1: Rationale for Conformational Restriction

G cluster_0 Flexible Ligand cluster_1 Rigid Ligand (this compound) High Conformational Entropy High Conformational Entropy Binding Binding High Conformational Entropy->Binding Adopts specific conformation Entropically Unfavorable Entropically Unfavorable Binding->Entropically Unfavorable Results in Low Conformational Entropy Low Conformational Entropy Pre-organized for Binding Pre-organized for Binding Low Conformational Entropy->Pre-organized for Binding Maintains rigid structure Entropically Favorable Entropically Favorable Pre-organized for Binding->Entropically Favorable Results in

Caption: Conformational restriction reduces the entropic penalty of binding.

Diagram 2: General Workflow for Ligand Synthesis and Evaluation

G Start Synthesis_Building_Block Synthesize this compound Start->Synthesis_Building_Block Incorporate_into_Ligand Incorporate into Lead Scaffold (Amide Coupling / Reductive Amination) Synthesis_Building_Block->Incorporate_into_Ligand Purification_Characterization Purify and Characterize (Chromatography, NMR, MS) Incorporate_into_Ligand->Purification_Characterization Pharmacological_Assays Pharmacological Evaluation Purification_Characterization->Pharmacological_Assays Binding_Assay Radioligand Binding Assay (Ki) Pharmacological_Assays->Binding_Assay Functional_Assay Functional Assays (EC50/IC50, Emax) Pharmacological_Assays->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End Lead_Optimization->End

Caption: Workflow from building block synthesis to lead optimization.

Diagram 3: GPCR Signaling Pathways Assayed

G cluster_0 GPCR Activation cluster_1 Downstream Signaling & Assays Ligand Ligand GPCR GPCR Ligand->GPCR Binds to G_Protein G Protein (Gs, Gi, Gq) GPCR->G_Protein Activates Gs Gs-coupled G_Protein->Gs Gi Gi-coupled G_Protein->Gi Gq Gq-coupled G_Protein->Gq AC_stim Adenylate Cyclase (Stimulation) Gs->AC_stim AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib PLC Phospholipase C Gq->PLC cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP_Assay cAMP Assay cAMP_inc->cAMP_Assay cAMP_dec->cAMP_Assay Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_Assay Calcium Assay Ca_release->Ca_Assay

Caption: Assays for monitoring distinct GPCR signaling pathways.

Conclusion

This compound represents a versatile and powerful building block for medicinal chemists seeking to design novel GPCR ligands with improved potency and selectivity. Its inherent conformational rigidity provides a strategic advantage in navigating the complexities of receptor-ligand interactions. By following the synthetic and pharmacological protocols outlined in this guide, researchers can effectively incorporate this valuable scaffold into their drug discovery programs and unlock new therapeutic possibilities.

References

  • Fang, Z., Song, Y., Zhan, P., Zhang, Q., & Liu, X. (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry, 6(8), 885–901. [Link]

  • Meyers, M. J., et al. (2007). The Use of Conformational Restriction in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 7(14), 1349-1377. [Link]

Sources

Experimental protocols for cyclopropanation reactions to produce functionalized cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the Three-Membered Ring

The cyclopropane ring, a motif of fundamental importance in organic chemistry, is a cornerstone in the design of modern pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its inherent ring strain, a consequence of compressed bond angles, imparts unique electronic properties and conformational rigidity. When incorporated into molecular scaffolds, the cyclopropyl group can act as a metabolically stable bioisostere for gem-dimethyl groups or alkenes, enhance binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity and solubility. However, this same ring strain makes the construction of functionalized cyclopropanes a significant synthetic challenge, often requiring the use of highly reactive intermediates.[2]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key experimental methodologies for the synthesis of functionalized cyclopropanes. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the mechanisms and practical execution of these powerful transformations. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and presented with the clarity required for successful laboratory implementation.

Strategic Overview of Modern Cyclopropanation Methods

The synthesis of cyclopropanes can be broadly categorized into several key strategies, each with distinct advantages concerning substrate scope, functional group tolerance, and stereochemical control.

  • Carbenoid-Mediated Reactions: These methods, exemplified by the Simmons-Smith reaction, involve the reaction of an alkene with an organometallic carbenoid species, which transfers a methylene or substituted methylene group in a concerted fashion. They are renowned for their stereospecificity.[3][4]

  • Transition Metal-Catalyzed Reactions: This powerful class of reactions typically involves the decomposition of a diazo compound or a safer surrogate by a transition metal catalyst (e.g., Rh, Cu, Co) to generate a metal-carbene intermediate.[5] This intermediate then reacts with an alkene. These methods are highly versatile and are the foundation for many modern asymmetric cyclopropanation protocols.[6][7][8][9]

  • Ylide-Mediated Reactions: The Corey-Chaykovsky reaction utilizes sulfur ylides, which act as nucleophiles in a conjugate addition to α,β-unsaturated carbonyl compounds.[10][11] The resulting enolate undergoes an intramolecular substitution to form the cyclopropane ring.[12]

  • Titanium-Mediated Reactions: The Kulinkovich reaction offers a unique pathway to highly functionalized 1-substituted cyclopropanols from the reaction of esters with Grignard reagents, mediated by a titanium(IV) alkoxide catalyst.[13][14]

  • Organocatalytic Reactions: Emerging as a vital tool for asymmetric synthesis, organocatalysis employs small, chiral organic molecules to activate substrates (e.g., α,β-unsaturated aldehydes) toward cyclopropanation, offering excellent enantiocontrol without the need for transition metals.[15][16][17]

Section 1: The Simmons-Smith Reaction: Stereospecific Methylene Transfer

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its high degree of stereospecificity, where the stereochemistry of the starting alkene is faithfully retained in the cyclopropane product.[18]

Principle and Mechanism

The reaction proceeds via the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[2][3] This carbenoid then adds to an alkene through a concerted, "butterfly-type" transition state, delivering the methylene group to one face of the double bond.[1] This mechanism ensures that a cis-alkene yields a cis-cyclopropane and a trans-alkene yields a trans-cyclopropane.

Caption: Mechanism of the Simmons-Smith Reaction.

A significant practical improvement is the Furukawa modification , which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[4][19][20] This generates a more soluble and reactive carbenoid, often leading to cleaner reactions and higher yields.

Application Note & Protocol: Diastereoselective Cyclopropanation of (E)-Cinnamyl Alcohol

This protocol demonstrates the powerful directing effect of a hydroxyl group in the Simmons-Smith reaction. Coordination of the zinc carbenoid to the allylic alcohol directs the methylene transfer to the syn-face of the double bond, affording a single diastereomer with high selectivity.[1]

Rationale for Experimental Choices:

  • Reagent: The Furukawa modification (Et₂Zn and CH₂I₂) is used for its superior reactivity and reproducibility.[20]

  • Solvent: Dichloromethane (DCM) is a common, non-coordinating solvent for this reaction.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction of Et₂Zn and CH₂I₂, then allowed to warm to room temperature to ensure complete conversion.

  • Workup: The reaction is quenched with saturated ammonium chloride solution, which safely neutralizes the remaining organozinc species.

Materials & Equipment:

  • (E)-Cinnamyl alcohol

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, magnetic stirrer, nitrogen/argon line

  • Rotary evaporator, silica gel for column chromatography

Step-by-Step Protocol:

  • Setup: Under an inert atmosphere of nitrogen or argon, add (E)-cinnamyl alcohol (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous DCM (to make a ~0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition (Caution: Pyrophoric): While stirring, slowly add diethylzinc (1.0 M solution in hexanes, 2.2 eq) to the flask via syringe. Stir for 20 minutes at 0 °C.

  • Carbenoid Formation: Add diiodomethane (2.2 eq) dropwise via syringe. A white precipitate (ZnI₂) may form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to yield the functionalized cyclopropane.[21]

Section 2: Transition Metal-Catalysis: Harnessing the Power of Carbenes

Transition metal-catalyzed cyclopropanation is arguably the most versatile method for accessing a wide array of functionalized cyclopropanes, including chiral, non-racemic products.[1]

Principle and Mechanism

The general mechanism involves the reaction of a diazo compound with a transition metal catalyst (e.g., Rh₂(OAc)₄) to form a highly reactive metal-carbene intermediate after the extrusion of dinitrogen gas.[5] This electrophilic carbene is then intercepted by an alkene to form the cyclopropane ring. The properties of the product are heavily influenced by the catalyst and the electronic nature of the diazo compound.

Tmc_Mechanism General Catalytic Cycle Catalyst M(L)n Intermediate1 M(L)n(CR₂N₂) Catalyst->Intermediate1 + R₂CN₂ Diazo R₂CN₂ Carbene M(L)n=CR₂ (Metal Carbene) Intermediate1->Carbene - N₂ Carbene->Catalyst + Alkene - Product Alkene Alkene Product Cyclopropane

Caption: General Catalytic Cycle for Cyclopropanation.

The Challenge and Solution: Safer Diazo Surrogates

Traditional diazo compounds like diazomethane are notoriously hazardous due to their toxicity and explosive nature, severely limiting their use in large-scale synthesis.[22][23][24][25][26] Modern chemistry has addressed this by developing safer, solid, and weighable surrogates. Temozolomide (TMZ), a drug used in cancer therapy, has been repurposed as an excellent diazomethane surrogate.[22][23] Under basic aqueous conditions, TMZ decomposes to release the necessary reactive species in situ, avoiding the hazards of isolating and handling diazomethane.[22]

Application Note & Protocol: Copper-Catalyzed Cyclopropanation of Styrene using TMZ

This protocol provides a safer and more practical alternative to traditional methods using gaseous diazomethane for the synthesis of phenylcyclopropane.

Rationale for Experimental Choices:

  • Diazo Source: TMZ is used as a commercially available, non-explosive solid precursor to the reactive diazonium species.[22][23]

  • Catalyst: A simple copper(I) salt is an effective and inexpensive catalyst for this transformation.

  • Phase System: The reaction is run in a biphasic system (toluene/aqueous KOH) to facilitate the decomposition of TMZ in the aqueous phase and the catalytic reaction in the organic phase.

  • Workup: A simple extraction is sufficient to separate the organic product from the water-soluble byproducts of TMZ decomposition.[22]

Materials & Equipment:

  • Styrene

  • Temozolomide (TMZ)

  • Copper(I) iodide (CuI)

  • Potassium hydroxide (KOH)

  • Toluene

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Rotary evaporator, silica gel for column chromatography

Step-by-Step Protocol:

  • Setup: To a round-bottom flask, add styrene (1.0 eq), copper(I) iodide (0.05 eq), and toluene.

  • Reagent Addition: Add Temozolomide (TMZ) (1.5 eq) to the flask.

  • Reaction Initiation: Add a 6 M aqueous solution of potassium hydroxide (KOH).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or GC-MS. The reaction is conducted open to the air.[22]

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford phenylcyclopropane.

Section 3: The Corey-Chaykovsky Reaction: Ylide-Mediated Annulation

This reaction is a powerful method for synthesizing cyclopropanes from α,β-unsaturated carbonyl compounds (enones).[10][11][27] It complements methods that start from simple alkenes.

Principle and Mechanism

The reaction involves the nucleophilic 1,4-conjugate addition of a sulfur ylide to an enone.[11] This generates a stabilized enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate on the carbon bearing the sulfonium group results in a 3-exo-tet ring closure, displacing a neutral dialkyl sulfide or sulfoxide and forming the cyclopropane ring.[12] Sulfoxonium ylides (e.g., dimethyloxosulfonium methylide) preferentially give 1,4-addition to yield cyclopropanes, while less stable sulfonium ylides often favor 1,2-addition to the carbonyl group, yielding epoxides.[10]

Caption: Mechanism of Corey-Chaykovsky Cyclopropanation.

Application Note & Protocol: Cyclopropanation of Chalcone

This protocol details the synthesis of 1,2-dibenzoylcyclopropane from chalcone, a classic α,β-unsaturated ketone, using dimethyloxosulfonium methylide (Corey's ylide).[11]

Rationale for Experimental Choices:

  • Ylide Precursor: Trimethylsulfoxonium iodide is a stable, commercially available salt used to generate the ylide.

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for deprotonating the sulfoxonium salt.

  • Solvent: DMSO is an ideal solvent as it is polar enough to dissolve the salt and is the conjugate acid of the ylide, facilitating its formation.

  • Temperature: The reaction is run at room temperature, although gentle heating can sometimes be used to accelerate ylide formation.

Materials & Equipment:

  • Chalcone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Water, Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, nitrogen/argon line

  • Rotary evaporator, recrystallization apparatus

Step-by-Step Protocol:

  • Ylide Preparation (Caution: Flammable H₂ gas evolved): Under an inert atmosphere, place sodium hydride (1.1 eq, 60% dispersion) in a flask. Wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.

  • Solvation: Add anhydrous DMSO and stir the suspension.

  • Salt Addition: Add trimethylsulfoxonium iodide (1.1 eq) portion-wise. The mixture will warm up, and hydrogen gas will evolve. Stir at room temperature for 1-2 hours or until the solution becomes clear and gas evolution ceases. This indicates the formation of the ylide.

  • Substrate Addition: Dissolve chalcone (1.0 eq) in a minimal amount of anhydrous DMSO and add it to the ylide solution.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC.

  • Quenching: Pour the reaction mixture into a beaker of cold water. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol or diethyl ether.

  • Purification: The crude product can be purified by recrystallization to yield the pure cyclopropane derivative.

Section 4: The Kulinkovich Reaction: Titanium-Mediated Synthesis of Cyclopropanols

The Kulinkovich reaction provides a unique and powerful method for synthesizing 1-substituted cyclopropanols directly from carboxylic esters. This transformation is highly valuable as cyclopropanols are versatile synthetic intermediates.

Principle and Mechanism

The reaction involves treating an ester with a Grignard reagent that possesses β-hydrogens (e.g., EtMgBr) in the presence of a catalytic amount of a titanium(IV) alkoxide, such as Ti(OiPr)₄.[13][14] Two equivalents of the Grignard reagent react with the titanium catalyst to form a dialkyltitanium species. This species undergoes β-hydride elimination and reductive elimination to form a key titanacyclopropane intermediate.[14][28] This titanacyclopropane acts as a 1,2-dicarbanion equivalent, reacting with the ester to ultimately form the titanium alkoxide of the cyclopropanol product, which is then hydrolyzed upon workup.[13][14]

Kulinkovich_Mechanism Kulinkovich Reaction Mechanism Ti_IV Ti(OR)₄ Ti_Dialkyl R'₂Ti(OR)₂ Ti_IV->Ti_Dialkyl + 2 R'MgX Grignard 2 R'MgX Titanacyclopropane Titanacyclopropane Ti_Dialkyl->Titanacyclopropane - R'H Intermediate Oxatitanacyclopentane Titanacyclopropane->Intermediate + Ester Ester R''CO₂Me Product_Ti Cyclopropanol-Ti Complex Intermediate->Product_Ti Rearrangement Product Cyclopropanol Product_Ti->Product H₃O⁺ Workup

Caption: Key steps in the Kulinkovich Reaction.

Application Note & Protocol: Synthesis of 1-Methylcyclopropanol from Methyl Propionate

This protocol illustrates the standard conditions for the Kulinkovich reaction to produce a simple, yet valuable, functionalized cyclopropanol.

Rationale for Experimental Choices:

  • Grignard Reagent: Ethylmagnesium bromide is a common choice as it possesses the required β-hydrogens for titanacyclopropane formation.[13]

  • Catalyst: Titanium(IV) isopropoxide is the classic and most widely used catalyst for this transformation.[14]

  • Stoichiometry: At least two equivalents of the Grignard reagent are required relative to the ester.[29]

  • Solvent & Conditions: The reaction must be run under strictly anhydrous and inert conditions in an ethereal solvent like THF to prevent quenching of the highly reactive organometallic species.

Materials & Equipment:

  • Methyl propionate

  • Ethylmagnesium bromide (EtMgBr), solution in THF or Et₂O

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk line, flame-dried glassware, syringes, magnetic stirrer

  • Rotary evaporator, distillation or chromatography equipment

Step-by-Step Protocol:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Loading: Under an inert atmosphere, add a solution of methyl propionate (1.0 eq) and titanium(IV) isopropoxide (0.1-0.2 eq) in anhydrous THF to the flask.

  • Grignard Addition: Cool the flask to 0 °C. Add the ethylmagnesium bromide solution (2.2 eq) to the dropping funnel and add it dropwise to the stirred solution over 30-60 minutes, maintaining the internal temperature below 20 °C.

  • Reaction: After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 1-2 hours. The reaction mixture will typically turn dark.

  • Quenching: Cool the reaction back to 0 °C and quench by the very slow, dropwise addition of water or saturated NaHCO₃ solution until gas evolution ceases.

  • Filtration: Dilute the mixture with diethyl ether and filter the resulting slurry through a pad of Celite to remove the titanium and magnesium salts. Wash the filter cake thoroughly with diethyl ether.

  • Extraction & Drying: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting cyclopropanol can be purified by distillation or flash column chromatography.

Summary and Comparative Analysis

The choice of cyclopropanation method is dictated by the desired substitution pattern, the functional groups present in the substrate, and the required level of stereocontrol.

Method Typical Substrate Key Reagents Stereocontrol Advantages Limitations & Safety
Simmons-Smith Alkenes, Allylic AlcoholsCH₂I₂, Zn(Cu) or Et₂ZnStereospecific, Diastereoselective (with directing groups)High stereospecificity, good functional group tolerance.[1]Stoichiometric zinc, expensive CH₂I₂, pyrophoric Et₂Zn.
Transition Metal-Catalyzed Alkenes (electron-rich or poor)Diazo compound (or surrogate), Rh/Cu/Co catalystEnantioselective (with chiral catalyst)Highly versatile, catalytic, excellent for asymmetric synthesis.[5][7]Hazardous nature of traditional diazo compounds.[25][30]
Corey-Chaykovsky α,β-Unsaturated CarbonylsSulfur ylide (from sulfonium/sulfoxonium salt + base)Generally diastereoselectiveExcellent for electron-deficient systems, complementary to other methods.[10][11]Requires strong base (NaH), limited to Michael acceptors.
Kulinkovich Reaction Esters, AmidesGrignard reagent, Ti(OR)₄DiastereoselectiveUnique access to cyclopropanols, uses readily available starting materials.[13][14]Requires stoichiometric Grignard, strictly anhydrous conditions.
Organocatalytic α,β-Unsaturated Aldehydes/KetonesChiral amine catalyst, C-nucleophileEnantioselectiveMetal-free, high enantioselectivity, mild conditions.[16][31]Substrate scope can be limited compared to metal catalysis.

References

  • Johnson–Corey–Chaykovsky reaction - Wikipedia. [Link]

  • Svec, R. L., & Hergenrother, P. J. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Angewandte Chemie International Edition, 59(5), 1857–1862. [Link]

  • Kulinkovich reaction - Wikipedia. [Link]

  • List, B., et al. (2016). Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides. The Journal of Organic Chemistry, 81(9), 3488–3500. [Link]

  • Corey-Chaykovsky Reactions | NROChemistry. [Link]

  • Kulinkovich reaction - Grokipedia. [Link]

  • Modern Cyclopropanation via Non‐Traditional Building Blocks - ResearchGate. [Link]

  • MacMillan, D. W. C., et al. (2005). Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. Journal of the American Chemical Society, 127(10), 3240–3241. [Link]

  • Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES | ADICHEMISTRY. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]

  • Kulinkovich Reaction - Organic Chemistry Portal. [Link]

  • Corey-Chaykovsky Reaction - Organic Chemistry Portal. [Link]

  • Arnold, J. S., & Toste, F. D. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9543–9548. [Link]

  • Arnold, J. S., & Toste, F. D. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central (PMC). [Link]

  • Simmons–Smith reaction - Grokipedia. [Link]

  • The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues | Organic Letters. [Link]

  • Zhang, X. P., et al. (2022). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PubMed Central (PMC). [Link]

  • Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides | The Journal of Organic Chemistry. [Link]

  • Svec, R. L., & Hergenrother, P. J. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. PubMed. [Link]

  • Cyclopropanation - Wikipedia. [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. [Link]

  • Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst | Journal of the American Chemical Society. [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes - ResearchGate. [Link]

  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed. [Link]

  • Cyclopropanation Review | PDF | Alkene - Scribd. [Link]

  • Simmons–Smith reaction - Wikipedia. [Link]

  • Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development. [Link]

  • Transition Metal Chemistry of Cyclopropenes and Cyclopropanes | Chemical Reviews. [Link]

  • Metal-catalyzed cyclopropanations - Wikipedia. [Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes | Journal of the American Chemical Society. [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. [Link]

  • Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in. [Link]

  • Tandem Oxidation Processes for the Preparation of Functionalized Cyclopropanes | Organic Letters. [Link]

  • Organocatalytic cyclopropanation of an enal: (computational) mechanistic understanding. - Henry Rzepa's Blog - Ch.imperial. [Link]

  • Explosive hazards of diazo compounds and what practical precautions are necessary. [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC. [Link]

  • (PDF) Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade - ResearchGate. [Link]

  • WO2020002338A1 - Process for the preparation of cyclopropane compounds using diazo-compounds - Google P
  • Diazo Compounds: Versatile Tools for Chemical Biology - PMC. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - ResearchGate. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade | Semantic Scholar. [Link]

Sources

The Cyclopropyl Moiety in Linker Design: Application Notes for [2-(Aminomethyl)cyclopropyl]methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for the Optimal Linker in Drug Design

In the intricate dance of medicinal chemistry, the linker element of a complex therapeutic agent, such as an antibody-drug conjugate (ADC) or a proteolysis-targeting chimera (PROTAC), is far from a passive connector. It is a critical determinant of the molecule's overall efficacy, safety, and pharmacokinetic profile. The choice of linker dictates the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall spatial arrangement of the functional moieties.[1][2] Among the diverse array of linkers, rigid structures are gaining prominence for their ability to enforce a well-defined distance and orientation between the targeting and payload components, which can enhance selectivity and minimize entropic penalties upon binding.[3][4]

The cyclopropane ring, a three-membered carbocycle, stands out as a particularly attractive rigid linker scaffold.[5][6] Its inherent strain and unique electronic properties confer a degree of conformational rigidity that is difficult to achieve with flexible alkyl or polyethylene glycol (PEG) chains.[5] This rigidity can be instrumental in optimizing the presentation of the payload to its biological target. This application note provides a detailed guide for researchers and drug development professionals on the application of a specific bifunctional cyclopropyl linker, [2-(Aminomethyl)cyclopropyl]methanol , in medicinal chemistry. We will delve into its synthesis, conjugation strategies, and the critical considerations for its successful implementation.

The Strategic Advantage of the Cyclopropyl Scaffold

The utility of the cyclopropyl group in medicinal chemistry is well-established, with numerous FDA-approved drugs incorporating this motif.[6][7] Its benefits extend beyond its role as a pharmacophore to its application as a linker component.

Key Physicochemical and Pharmacological Attributes:

  • Conformational Rigidity: The fixed spatial arrangement of substituents on a cyclopropane ring provides a predictable and constrained geometry. This can be crucial for optimizing interactions with biological targets and can lead to improved potency.[5]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to those in aliphatic chains, which can lead to an improved pharmacokinetic profile.[5]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and solubility, providing a tool to fine-tune its ADME (absorption, distribution, metabolism, and excretion) properties.

  • Three-Dimensionality: The non-planar nature of the cyclopropyl ring introduces three-dimensionality to the linker, which can be advantageous for disrupting interactions with efflux pumps or for navigating complex biological environments.

These properties make cyclopropane-based linkers, such as this compound, a compelling choice for the development of next-generation targeted therapeutics.

Synthesis of this compound: A Plausible Stereoselective Approach

A robust and reproducible synthesis is paramount for the incorporation of any building block into a drug development pipeline. While multiple routes to substituted cyclopropanes exist, a plausible and stereoselective approach to synthesizing both cis- and trans-[2-(Aminomethyl)cyclopropyl]methanol is outlined below. This proposed pathway leverages the well-established Simmons-Smith cyclopropanation reaction on a chiral allylic amine precursor, followed by functional group manipulation.

Protocol 1: Synthesis of trans-(1R,2S)-[2-(Aminomethyl)cyclopropyl]methanol

This protocol focuses on the synthesis of a specific enantiomer, which is often crucial for pharmacological activity.

Step 1: N-Protection of Allylamine

  • To a solution of allylamine in a suitable solvent (e.g., dichloromethane), add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction to isolate the N-protected allylamine.

Causality: Protection of the amine is essential to prevent side reactions during the subsequent cyclopropanation and reduction steps. The Boc group is a common choice due to its stability and ease of removal under acidic conditions.

Step 2: Asymmetric Simmons-Smith Cyclopropanation

  • In a flame-dried flask under an inert atmosphere, prepare the Simmons-Smith reagent by adding diiodomethane to a zinc-copper couple in an ethereal solvent (e.g., diethyl ether).

  • In a separate flask, dissolve the N-protected allylamine in the same solvent.

  • Cool the N-protected allylamine solution to 0°C and add a solution of a chiral ligand (e.g., a chiral dioxaborolane ligand for the Charette asymmetric cyclopropanation) followed by the dropwise addition of the Simmons-Smith reagent.

  • Allow the reaction to proceed at low temperature, monitoring for completion by TLC or GC-MS.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product and purify by column chromatography to obtain the cyclopropanated intermediate.

Causality: The use of a chiral ligand in the Simmons-Smith reaction directs the cyclopropanation to one face of the double bond, leading to an enantiomerically enriched product. The trans isomer is often the major product in such reactions.

Step 3: Hydroboration-Oxidation to Install the Hydroxymethyl Group

  • Dissolve the cyclopropanated intermediate in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere.

  • Add a hydroborating agent (e.g., borane-THF complex) at 0°C and allow the reaction to warm to room temperature.

  • After completion of the hydroboration, carefully add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide at 0°C.

  • Stir the reaction at room temperature until the oxidation is complete.

  • Work up the reaction to isolate the N-protected [2-(hydroxymethyl)cyclopropyl]methanamine.

Causality: Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of an alkene (in this case, the vinyl group of the cyclopropane precursor). This sequence reliably installs the primary alcohol.

Step 4: Deprotection

  • Dissolve the N-protected intermediate in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid (e.g., trifluoroacetic acid) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the desired trans-(1R,2S)-[2-(Aminomethyl)cyclopropyl]methanol as a salt.

Causality: The Boc group is readily cleaved under acidic conditions, revealing the primary amine of the final product.

Synthesis of trans-[2-(Aminomethyl)cyclopropyl]methanol Allylamine Allylamine N_Protected N-Boc-allylamine Allylamine->N_Protected Boc₂O, Et₃N Cyclopropane N-Boc-(2-vinylcyclopropyl)methanamine N_Protected->Cyclopropane CH₂I₂, Zn/Cu, Chiral Ligand Alcohol N-Boc-[2-(hydroxymethyl)cyclopropyl]methanamine Cyclopropane->Alcohol 1. BH₃·THF 2. H₂O₂, NaOH FinalProduct trans-[2-(Aminomethyl)cyclopropyl]methanol Alcohol->FinalProduct TFA

Caption: Synthetic scheme for trans-[2-(Aminomethyl)cyclopropyl]methanol.

A similar strategy can be envisioned for the cis-isomer by selecting appropriate starting materials and reaction conditions that favor the formation of the cis-cyclopropane.

Application as a Bifunctional Linker in Drug Conjugates

The presence of both a primary amine and a primary alcohol allows for orthogonal conjugation strategies, making this compound a versatile linker.

Conjugation Chemistries
  • Amine Functionality: The primary amine can be readily acylated to form stable amide bonds with carboxylic acid-containing payloads or targeting moieties. It can also be used in reductive amination reactions with aldehydes or ketones.

  • Alcohol Functionality: The primary alcohol can be esterified or etherified. More commonly, it can be activated (e.g., as a mesylate or tosylate) for nucleophilic substitution or oxidized to an aldehyde for subsequent conjugation reactions.

Workflow for ADC Construction

The following diagram illustrates a conceptual workflow for incorporating the this compound linker into an antibody-drug conjugate.

ADC Construction Workflow cluster_0 Linker Functionalization cluster_1 Payload Conjugation cluster_2 Antibody Conjugation Linker This compound ActivatedLinker Activated Linker (e.g., with maleimide) Linker->ActivatedLinker Functional Group Transformation LinkerPayload Linker-Payload Construct ActivatedLinker->LinkerPayload Payload Cytotoxic Payload (with reactive group) Payload->LinkerPayload ADC Antibody-Drug Conjugate LinkerPayload->ADC Antibody Monoclonal Antibody (e.g., with reduced cysteines) Antibody->ADC Conjugation Reaction

Caption: Conceptual workflow for ADC synthesis using the cyclopropyl linker.

Case Study and Critical Considerations: A Lesson in Self-Immolation

While the rigidity of the cyclopropyl linker is advantageous, it can also present challenges. In a notable study involving pyrrolobenzodiazepine (PBD) dimers as the payload, a cyclopropyl-containing disulfide linker failed to undergo the necessary self-immolative cleavage after disulfide bond reduction within the cell. This prevented the release of the active payload and rendered the ADC inactive. The authors hypothesized that the ring strain of the cyclopropyl group impeded the desired cyclization-elimination reaction.

This case underscores a critical principle in linker design: the linker must not only be stable in circulation but must also efficiently release the active form of the payload at the target site. For linkers that rely on self-immolative mechanisms, the electronic and steric properties of the linker backbone are of paramount importance. Researchers utilizing this compound in such a context must rigorously validate the payload release mechanism.

Quantitative Data Summary

While specific quantitative data for ADCs or other conjugates utilizing this compound is not widely available in the public domain, the following table provides a comparative overview of the general properties of rigid cyclopropyl linkers versus flexible PEG linkers.

PropertyRigid Cyclopropyl LinkersFlexible PEG LinkersRationale & Implications
Conformational Freedom LowHighCyclopropyl linkers enforce a defined distance and orientation, potentially increasing binding affinity. PEG linkers offer more conformational sampling.
Metabolic Stability Generally HighCan be susceptible to oxidationThe cyclopropane ring is less prone to enzymatic degradation, potentially leading to a longer half-life.
Solubility Can be modulated by substituentsGenerally high hydrophilicityPEGylation is a well-known strategy to improve the solubility of hydrophobic molecules.[8]
Potential for Self-Immolation Can be sterically hinderedGenerally efficientThe steric bulk and ring strain of the cyclopropyl group may interfere with certain release mechanisms.

Future Perspectives and Applications

The unique properties of this compound make it a promising linker for various applications beyond ADCs.

  • PROTACs: The rigid nature of the cyclopropyl linker can be exploited to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, potentially leading to more potent and selective protein degraders.[3][9]

  • Peptidomimetics: Incorporating this linker into peptide-based therapeutics can enforce specific conformations, mimicking beta-turns or other secondary structures, which can enhance biological activity and stability.

  • Targeted Radionuclide Therapy: The stable and well-defined structure of the cyclopropyl linker can be beneficial for the targeted delivery of radiometals for cancer therapy, ensuring the radionuclide remains chelated until it reaches the tumor.[10]

Conclusion

This compound represents a valuable, albeit challenging, building block for the medicinal chemist's toolbox. Its inherent rigidity and metabolic stability offer significant advantages in the rational design of targeted therapeutics. However, its application requires careful consideration of the payload release mechanism, as the cyclopropyl scaffold can influence the kinetics of self-immolative processes. As our understanding of the intricate interplay between linker structure and biological activity deepens, we can expect to see the judicious application of rigid linkers like this compound leading to the development of more effective and safer medicines.

References

  • Mangelinckx, S., Kostić, M., Backx, S., Petrović, B., & De Kimpe, N. (2019). Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates. European Journal of Organic Chemistry, 2019(31-32), 5187-5189. [Link]

  • Liu, Z., & Chen, X. (2016). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Current pharmaceutical design, 22(29), 4536–4553. [Link]

  • Mangelinckx, S., Kostić, M., Backx, S., Petrović, B., & De Kimpe, N. (2019). Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. ResearchGate. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory targeted anti-tumor therapy, 1, 273–312. [Link]

  • Wikipedia contributors. (2023, November 11). (+)-cis-2-Aminomethylcyclopropane carboxylic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Selected examples of cyclopropane‐containing pharmaceuticals and naturally occurring compounds. [Link]

  • ResearchGate. (n.d.). Representative examples of FDA‐approved drugs bearing a cyclopropane motif. [Link]

  • El-Gazzar, M. G., Al-Dhfyan, A., & Abdel-Hafez, A. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future medicinal chemistry. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273-312. [Link]

  • Mangelinckx, S., Kostić, M., Backx, S., Petrović, B., & De Kimpe, N. (2019). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. European Journal of Organic Chemistry, 2019(31-32), 5187-5189. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of cis- and trans-Borocyclopropylmethanol: Simple Building Blocks To Access Heterocycle-Substituted Cyclopropylmethanols. [Link]

  • Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

  • Zhang, Y., et al. (2023). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 25(42), 7724–7729. [Link]

  • Mangelinckx, S., Kostić, M., Backx, S., Petrović, B., & De Kimpe, N. (2019). Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates. ResearchGate. [Link]

  • PubChem. (n.d.). ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. [Link]

  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on... [Link]

  • Chemical Science. (2020). Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions. Chemical Science, 11(38), 10425–10431. [Link]

  • Melchiorre, P., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Journal of the American Chemical Society, 143(49), 20748–20756. [Link]

  • Organic Chemistry Portal. (2023, February 13). Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. [Link]

  • Chemsrc. (n.d.). CAS#:1221274-33-4 | ((1R2R)-2-(aminomethyl)cyclopropyl)methanol. [Link]

Sources

Application Notes and Protocols for the Synthesis of trans-Cyclopropylmethyl Linkers in Pharmacophore Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group has emerged as a privileged motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance a range of pharmacokinetic and pharmacodynamic properties.[1] The three-membered ring's inherent strain results in shorter, stronger carbon-hydrogen bonds and a higher degree of s-character in its carbon-carbon bonds, imparting unique electronic and conformational features.[1] Strategically, the cyclopropyl ring can:

  • Enhance Potency and Selectivity: By providing a rigid conformational constraint, it can lock a molecule into a bioactive conformation, improving binding affinity to the target receptor.[2]

  • Improve Metabolic Stability: The robust C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to an increased drug half-life.[1][3]

  • Modulate Physicochemical Properties: It can act as a bioisosteric replacement for other functional groups like alkenes or gem-dimethyl groups, allowing for the fine-tuning of properties such as lipophilicity and membrane permeability.[2]

The trans-cyclopropylmethyl linker, in particular, offers a spatially defined and rigid connection between pharmacophoric elements, making it a valuable tool in the design of targeted therapeutics, including bitopic and allosteric modulators.[4][5][6] This guide provides detailed, validated protocols for the synthesis of these crucial linkers, empowering researchers in drug discovery and development.

Synthetic Strategies for trans-Cyclopropylmethylamines

Two primary and highly effective strategies for the synthesis of trans-substituted cyclopropylmethylamines are presented: the Kulinkovich-de Meijere reaction of amides and a diastereoselective approach starting from α-chloroaldehydes.

Protocol 1: The Kulinkovich-de Meijere Reaction for Cyclopropylamine Synthesis

The Kulinkovich-de Meijere reaction is a powerful method for the synthesis of cyclopropylamines from N,N-dialkylamides using a titanium(IV) isopropoxide-mediated reaction with a Grignard reagent.[5][7] The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the amide to form the cyclopropylamine product.[5][7][8]

The mechanism involves the formation of a titanacyclopropane intermediate from the Grignard reagent and titanium(IV) isopropoxide. This intermediate then undergoes nucleophilic attack on the amide carbonyl, followed by a series of rearrangements to yield the final cyclopropylamine.

Kulinkovich_de_Meijere amide N,N-Dialkylamide oxatitanacyclopentane Oxatitanacyclopentane Intermediate amide->oxatitanacyclopentane grignard 2 R-CH2MgX titanacyclopropane Titanacyclopropane Intermediate grignard->titanacyclopropane + Ti(O-iPr)4 ti_isopropoxide Ti(O-iPr)4 titanacyclopropane->oxatitanacyclopentane Insertion iminium_salt Iminium-Titanium Oxide Inner Salt oxatitanacyclopentane->iminium_salt Ring Opening cyclopropylamine trans-Cyclopropylamine Product iminium_salt->cyclopropylamine Cyclization

Caption: Mechanism of the Kulinkovich-de Meijere Reaction.

This protocol details the synthesis of a representative trans-cyclopropylmethylamine.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.
N,N-DibenzylformamideC₁₅H₁₅NO225.294.51 g20.01.0
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.226.25 mL21.01.05
Phenylmagnesium bromide (3.0 M in Et₂O)C₆H₅MgBr181.3114.0 mL42.02.1
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL--
Diethyl ether (Et₂O)(C₂H₅)₂O74.12As needed--
Saturated aq. NaHCO₃NaHCO₃84.01As needed--
BrineNaCl58.44As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,N-dibenzylformamide (4.51 g, 20.0 mmol) and anhydrous THF (50 mL).

  • Addition of Titanium Reagent: Cool the solution to 0 °C in an ice bath. Add titanium(IV) isopropoxide (6.25 mL, 21.0 mmol) dropwise via syringe.

  • Addition of Grignard Reagent: Add phenylmagnesium bromide (14.0 mL of a 3.0 M solution in Et₂O, 42.0 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The color of the reaction mixture will typically turn dark brown or black.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution (50 mL).

  • Work-up: Dilute the mixture with diethyl ether (100 mL) and stir vigorously for 30 minutes. Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether (3 x 50 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Purification Details:

ParameterValue
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (95:5 to 90:10 gradient)
Notes For basic amine compounds, it is often beneficial to add 0.5-1% triethylamine to the eluent to prevent tailing.[3][9][10]

Expected Yield: ~70-85%

Protocol 2: Diastereoselective Synthesis from α-Chloroaldehydes

This method provides a highly diastereoselective route to trans-2-substituted cyclopropylamines from readily available α-chloroaldehydes.[4][5][6][11] The reaction proceeds through the formation of a zinc homoenolate intermediate, which is then trapped by an amine, followed by ring closure.[4][5] A key finding is that the addition of a polar aprotic co-solvent, such as DMF, can suppress cis/trans isomerization, leading to high diastereoselectivity.[4][6]

Chloroaldehyde_Workflow start α-Chloroaldehyde + CH₂(ZnI)₂ in THF homoenolate Zinc Homoenolate Intermediate Formation (0 °C, 1h) start->homoenolate amine_addition Addition of Amine and DMF homoenolate->amine_addition ring_closure Ring Closure (Heat, 18h) amine_addition->ring_closure workup Aqueous Work-up and Extraction ring_closure->workup purification Column Chromatography workup->purification product trans-2-Substituted Cyclopropylamine purification->product

Caption: Workflow for the synthesis of trans-cyclopropylamines.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.
2-Chloro-3-phenylpropanalC₉H₉ClO168.62337 mg2.01.0
DiiodomethaneCH₂I₂267.840.54 mL6.03.0
Zinc DustZn65.38392 mg6.03.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1120 mL--
MorpholineC₄H₉NO87.120.21 mL2.41.2
N,N-Dimethylformamide (DMF)C₃H₇NO73.095 mL--
Saturated aq. NH₄ClNH₄Cl53.49As needed--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Procedure:

  • Preparation of the Dizinc Carbenoid: In a flame-dried flask under a nitrogen atmosphere, suspend zinc dust (392 mg, 6.0 mmol) in anhydrous THF (10 mL). Add diiodomethane (0.54 mL, 6.0 mmol) dropwise. The reaction is exothermic and may require cooling in a water bath to maintain room temperature. Stir the resulting grey suspension for 1 hour.

  • Homoenolate Formation: Cool the suspension of the dizinc carbenoid to 0 °C. Add a solution of 2-chloro-3-phenylpropanal (337 mg, 2.0 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes. Stir the reaction mixture at 0 °C for 1 hour.

  • Amine Addition and Ring Closure: To the reaction mixture, add morpholine (0.21 mL, 2.4 mmol) followed by DMF (5 mL). Heat the reaction mixture to 85 °C and stir for 18 hours.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient, typically starting with 98:2 and gradually increasing the polarity. The addition of 1% triethylamine to the mobile phase is recommended.[3][9][10]

Expected Yield: 65-80% with a diastereomeric ratio of >20:1 (trans:cis).[6]

Asymmetric Synthesis of trans-Cyclopropylmethylamines

Achieving high enantioselectivity is often crucial for the pharmacological activity of chiral molecules. One effective strategy involves the use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide.[12]

Protocol 3: Asymmetric Synthesis using a Chiral Auxiliary

This protocol outlines a diastereoselective addition of a Grignard reagent to an N-sulfinyl imine derived from a cyclopropyl aldehyde, followed by removal of the chiral auxiliary.

Asymmetric_Synthesis aldehyde trans-2-Phenylcyclopropanecarbaldehyde imine_formation Imine Formation (Ti(OEt)₄, THF) aldehyde->imine_formation sulfinamide (R)-tert-Butanesulfinamide sulfinamide->imine_formation imine Chiral N-Sulfinyl Imine imine_formation->imine grignard_addition Diastereoselective Grignard Addition (MeMgBr, -78 °C) imine->grignard_addition sulfinamide_product N-Sulfinyl-protected Amine grignard_addition->sulfinamide_product deprotection Auxiliary Cleavage (HCl in MeOH) sulfinamide_product->deprotection final_product Enantioenriched trans-Cyclopropylmethylamine deprotection->final_product

Caption: Asymmetric synthesis of a trans-cyclopropylmethylamine.

Step 1: Imine Formation

  • To a solution of trans-2-phenylcyclopropanecarbaldehyde (1.46 g, 10.0 mmol) and (R)-tert-butanesulfinamide (1.33 g, 11.0 mmol) in anhydrous THF (50 mL), add titanium(IV) ethoxide (4.16 mL, 20.0 mmol).

  • Heat the mixture to 60 °C and stir for 5 hours.

  • Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the mixture through Celite® and extract the filtrate with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude N-sulfinyl imine, which is used in the next step without further purification.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the crude N-sulfinyl imine in anhydrous dichloromethane (50 mL) and cool to -78 °C under a nitrogen atmosphere.

  • Add methylmagnesium bromide (5.0 mL of a 3.0 M solution in Et₂O, 15.0 mmol) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (30 mL) and allow it to warm to room temperature.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography (hexanes:ethyl acetate gradient).

Step 3: Auxiliary Cleavage

  • Dissolve the purified N-sulfinyl-protected amine (10.0 mmol) in methanol (30 mL).

  • Add HCl (4.0 M in 1,4-dioxane, 10 mL) and stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water (50 mL) and wash with diethyl ether (2 x 30 mL).

  • Basify the aqueous layer to pH > 12 with 2 M NaOH and extract with dichloromethane (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the enantioenriched free amine.

Product Characterization: A Self-Validating System

Thorough characterization of the final product is essential to confirm its identity, purity, and stereochemistry. Below is a representative set of characterization data for trans-(2-phenylcyclopropyl)methanamine.

Representative Characterization Data for trans-(2-Phenylcyclopropyl)methanamine:

Technique Data
¹H NMR (400 MHz, CDCl₃)δ 7.30-7.15 (m, 5H, Ar-H), 2.75 (d, J = 6.8 Hz, 2H, CH₂NH₂), 1.80-1.70 (m, 1H, Ar-CH), 1.45 (br s, 2H, NH₂), 1.05-0.95 (m, 1H, CH-CH₂), 0.90-0.80 (m, 2H, cyclopropyl CH₂)
¹³C NMR (101 MHz, CDCl₃)δ 143.0 (Ar-C), 128.4 (Ar-CH), 126.0 (Ar-CH), 125.6 (Ar-CH), 45.5 (CH₂NH₂), 24.5 (Ar-CH), 22.0 (CH-CH₂), 14.0 (cyclopropyl CH₂)
IR (neat, cm⁻¹)3360 (N-H stretch), 3280 (N-H stretch), 3025 (Ar C-H stretch), 2920, 2850 (C-H stretch), 1600, 1495 (Ar C=C stretch)
HRMS (ESI) Calculated for C₁₀H₁₄N [M+H]⁺: 148.1121; Found: 148.1123

Conclusion

The protocols detailed in this guide offer robust and reproducible methods for the synthesis of trans-cyclopropylmethyl linkers, which are of significant interest in contemporary drug discovery. The Kulinkovich-de Meijere reaction and the diastereoselective synthesis from α-chloroaldehydes provide versatile entries into this class of compounds. Furthermore, the asymmetric protocol utilizing a chiral auxiliary allows for the preparation of enantioenriched products, a critical consideration for the development of stereospecific therapeutics. By providing detailed, step-by-step instructions and representative characterization data, this guide aims to facilitate the adoption of these powerful synthetic tools by researchers dedicated to the design and synthesis of next-generation pharmacophores.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Chromatography Application Note AN76. [Link]

  • West, M. S., Mills, L. R., McDonald, T. R., Lee, J., Ensan, D., & Rousseaux, S. A. L. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(20), 8409–8413. [Link]

  • PubChem. (n.d.). (2-Phenylcyclopropyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033–2055.
  • de Meijere, A., Winsel, H., & Stecker, B. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 81, 14.
  • West, M. S., Mills, L. R., McDonald, T. R., Lee, J., Ensan, D., & Rousseaux, S. A. L. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • Rousseaux, S. A. L., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar.
  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • Org Prep Daily. (2006). Purifying amines on silica. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Retrieved from [Link]

  • T. L. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9721-9758.
  • The Royal Society of Chemistry. (2012). Supporting Information. [Link]

  • Peters, U. (2011). The cyclopropyl group in medicinal chemistry. ChemMedChem, 6(3), 387-395.
  • Mordas, D., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7029.
  • PubChem. (n.d.). ((1R,2R)-2-Methylcyclopropyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses.
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Ito, H., et al. (2010). Enantioselective synthesis of trans-aryl- and -heteroaryl-substituted cyclopropylboronates by copper(I)-catalyzed reactions of allylic phosphates with a diboron derivative. Journal of the American Chemical Society, 132(33), 11440-11442.
  • Suna, E., et al. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Retrieved from [Link]

  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of Biomolecular Structure and Dynamics, 40(4), 1541-1557.
  • SVCR Government Degree College. (n.d.). Kolbe Schmidt Reaction.
  • Patel, K. D., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 245-251.
  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(18), 4252.
  • Gowda, B. T., et al. (2003). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.
  • Kumar, R. S., et al. (2009). Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. Magnetic Resonance in Chemistry, 47(9), 793-799.

Sources

The Strategic Integration of [2-(Aminomethyl)cyclopropyl]methanol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the competitive landscape of agrochemical research and development, the pursuit of novel molecular scaffolds that impart enhanced efficacy and favorable toxicological profiles is paramount. Among the array of building blocks available to synthetic chemists, [2-(Aminomethyl)cyclopropyl]methanol has emerged as a key intermediate in the construction of a new generation of fungicides and other crop protection agents. Its unique bifunctional nature, combining a primary amine and a primary alcohol on a rigid cyclopropane ring, offers a versatile platform for the synthesis of complex agrochemicals, particularly those targeting crucial fungal metabolic pathways.

The incorporation of the cyclopropyl moiety is a well-established strategy in medicinal and agrochemical design, often conferring increased metabolic stability, enhanced binding affinity to target enzymes, and improved bioavailability. This compound provides a direct and efficient route to introduce this valuable structural motif, streamlining synthetic pathways and enabling the exploration of novel chemical space.

This application note provides a detailed overview of the utilization of this compound in agrochemical synthesis, with a focus on its application in the development of potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Detailed protocols, mechanistic insights, and comparative data are presented to guide researchers, scientists, and drug development professionals in leveraging this versatile building block.

The Cyclopropyl Group: A Cornerstone of Modern Agrochemical Design

The three-membered ring of cyclopropane imposes significant ring strain, resulting in unique electronic properties and a defined three-dimensional structure. In the context of agrochemical design, these features can lead to:

  • Enhanced Potency: The rigid conformation of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to stronger interactions with the target protein.

  • Increased Metabolic Stability: The C-H bonds of a cyclopropane ring are generally less susceptible to metabolic oxidation compared to their linear alkyl counterparts, potentially leading to longer-lasting activity in the field.

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and polarity, influencing its solubility, membrane permeability, and overall bioavailability.[1]

This compound as a Versatile Synthon

The presence of both a primary amine and a primary alcohol makes this compound a bifunctional building block with significant synthetic potential. The amine functionality serves as a key handle for the introduction of various acyl, sulfonyl, and other functionalities, most notably for the formation of the critical amide bond in many fungicides. The hydroxyl group, in turn, can be further functionalized or used as a point of attachment to other molecular fragments.

A primary application of this intermediate is in the synthesis of cyclopropyl-carboxamide fungicides. This class of agrochemicals has demonstrated significant success in controlling a broad spectrum of fungal pathogens. The general synthetic strategy involves the N-acylation of the aminomethyl group on the cyclopropane ring with a suitable carboxylic acid, often a heterocyclic or aromatic acid that is crucial for binding to the target enzyme.

Synthesis of a Model Cyclopropyl-Carboxamide Fungicide: A Detailed Protocol

The following protocol details the synthesis of a representative N-{[1-(hydroxymethyl)cyclopropyl]methyl} carboxamide, a key structural motif in many modern SDHI fungicides. This procedure is based on established N-acylation methodologies and highlights the practical application of this compound.

Reaction Scheme:

G cluster_0 Step 1: N-Acylation reagent1 This compound product1 N-{[1-(hydroxymethyl)cyclopropyl]methyl}carboxamide reagent1->product1 reagent2 Acid Chloride (R-COCl) reagent2->product1 base Base (e.g., Triethylamine) base->product1 caption General N-Acylation Workflow.

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: Synthesis of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide

This protocol describes the synthesis of a model cyclopropyl-carboxamide fungicide, demonstrating the core N-acylation step.

Materials:

  • This compound

  • 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acid chloride.

  • Base: Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction and driving the equilibrium towards product formation.

  • Low Temperature: The initial addition of the acid chloride at low temperature helps to control the exothermic reaction and minimize the formation of side products.

Application in Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

SDHI fungicides are a crucial class of agrochemicals that target the succinate dehydrogenase enzyme complex in the mitochondrial respiratory chain of fungi, leading to the disruption of cellular energy production. The N-{[1-(hydroxymethyl)cyclopropyl]methyl}carboxamide scaffold is a key component of several potent SDHI fungicides. The cyclopropylmethylamine moiety often occupies a hydrophobic pocket in the enzyme's active site, contributing significantly to the overall binding affinity and inhibitory activity.

SDHI_Pathway cluster_pathway Mitochondrial Respiration cluster_inhibition Inhibition by Cyclopropyl-Carboxamide Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- Fungicide Cyclopropyl-Carboxamide Fungicide Fungicide->SDH Inhibition caption Mechanism of SDHI Fungicides.

Caption: Simplified diagram of SDHI fungicide mechanism of action.

Quantitative Data Summary

The following table presents representative data on the fungicidal efficacy of a hypothetical cyclopropyl-carboxamide fungicide derived from this compound against common plant pathogens.

Fungal PathogenDiseaseEC50 (mg/L)
Botrytis cinereaGray Mold0.5 - 2.0
Septoria triticiSeptoria Leaf Blotch0.1 - 0.5
Puccinia triticinaLeaf Rust0.2 - 1.0
Alternaria solaniEarly Blight1.0 - 5.0

EC50 values are hypothetical and for illustrative purposes only.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of modern agrochemicals. Its inherent structural features provide a direct pathway to incorporate the beneficial cyclopropyl motif, leading to the development of potent and effective crop protection agents. The detailed protocol and mechanistic insights provided herein serve as a practical guide for researchers in the field, facilitating the exploration of new and improved agrochemical solutions. The continued utilization of this key intermediate is expected to contribute significantly to the advancement of sustainable and efficient agricultural practices.

References

  • Google Patents. (1974). Process for the preparation of cyclopropylmethyl alkyl amines. US3847985A.
  • Google Patents. (2000). Process for the production of cyclopropylmethyl halides. US6118032A.
  • PubMed. (2025). Cyclopropyl-enhanced bioavailability, not target-site potency, drives the herbicidal activity of FM-1688, a novel PPO inhibitor. Pest Manag Sci. Retrieved from [Link]

  • Google Patents. (2001). Process for the production of cyclopropylmethyl halides. EP1109765B1.
  • Google Patents. (2014). Method for treating plants against fungi resistant to fungicides using carboxamide or thiocarboxamide derivatives. WO2014060520A1.
  • Google Patents. (1996). Process for the preparation of cyclopropylmethanol. DE19543087A1.
  • Google Patents. (2018). A kind of preparation method of cyclopropyl-carbinol. CN108516922A.
  • Google Patents. (2021). Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid. CN112624921A.
  • Google Patents. (2013). Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. WO2013149364A1.
  • PubChem. (n.d.). ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Medicines for Malaria Venture. (2011). Cyclopropyl carboxamides, a chemically novel class of antimalarial agents identified in a phenotypic screen. Retrieved from [Link]

  • Patent 0243971. (n.d.). Fungicidal pyridyl cyclopropane carboxamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Organic Letters. Retrieved from [Link]

  • MDPI. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of amino alcohols based on the condensation products of methylcyclopentene with formaldehyde and hydrohalic acids and the properties of the reaction products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science. Retrieved from [Link]

  • ResearchGate. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Design and Synthesis of Novel Bitopic Ligands Using Cyclopropyl-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bitopic ligands, which simultaneously engage both an orthosteric and an allosteric site on a G-protein coupled receptor (GPCR), represent a cutting-edge approach in medicinal chemistry to achieve superior subtype selectivity and novel pharmacology.[1][2] This guide provides a detailed overview of the principles and methodologies for designing and synthesizing novel bitopic ligands by incorporating cyclopropyl-containing scaffolds. The unique structural and electronic properties of the cyclopropane ring offer a powerful tool for medicinal chemists to impose conformational rigidity, enhance metabolic stability, and optimize ligand-receptor interactions.[3][4][5] We will explore rational design strategies, detail robust synthetic protocols, and outline the necessary pharmacological characterization to validate these innovative therapeutic candidates.

Introduction: The Rationale for Cyclopropyl-Based Bitopic Ligands

GPCRs are the largest family of membrane receptors and the target of approximately 30% of all FDA-approved drugs.[2] Traditionally, drug discovery has focused on ligands that target the highly conserved orthosteric site, where the endogenous ligand binds. However, this often leads to challenges in achieving subtype selectivity, resulting in off-target effects.

The discovery of allosteric sites—topographically distinct pockets on the receptor—has opened new avenues for therapeutic intervention.[1] Allosteric modulators can offer greater subtype selectivity as these sites are less conserved.[1] Bitopic ligands are a sophisticated evolution of this concept, designed as single chemical entities that bridge both the orthosteric and an allosteric site.[6] This dual engagement strategy aims to combine the high affinity of an orthosteric pharmacophore with the high selectivity conferred by the allosteric interaction.[1]

The cyclopropyl group is a "versatile player" in drug design for several key reasons:[4][5]

  • Conformational Rigidity: The three-membered ring is conformationally restricted. When used as a linker or scaffold, it reduces the entropic penalty upon binding and presents the pharmacophores to the receptor in a well-defined spatial orientation.[4][7]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.[3][4]

  • Improved Physicochemical Properties: Incorporation of a cyclopropyl moiety can modulate pKa, improve brain permeability, and reduce plasma clearance, addressing common roadblocks in drug discovery.[4][7]

This guide provides researchers with the foundational knowledge and practical protocols to leverage these advantages in the creation of next-generation bitopic ligands.

Design Principles for Cyclopropyl-Containing Bitopic Ligands

The design of a successful bitopic ligand is a multi-parameter optimization problem. The cyclopropyl scaffold serves as a critical component for controlling the geometry and properties of the molecule.

A. Core Components A bitopic ligand is conceptually modular, consisting of three key parts:

  • Orthosteric Pharmacophore (OP): This moiety is responsible for anchoring the ligand in the conserved orthosteric binding pocket. Its selection is based on known structure-activity relationships (SAR) for the target receptor.

  • Allosteric Pharmacophore (AP): This component is designed to interact with a less-conserved allosteric or secondary binding pocket, driving subtype selectivity.

  • Linker: The linker connects the OP and the AP. Its length, rigidity, and chemical nature are critical for achieving the correct orientation for simultaneous binding. The cyclopropyl group is often incorporated directly into the linker to provide rigidity.[8]

B. The Role of the Cyclopropyl Scaffold The cyclopropyl unit can be integrated in several ways:

  • As a Rigid Linker Element: A trans-1,2-disubstituted cyclopropane can act as a rigid spacer, replacing a more flexible alkyl chain. This has been successfully used in the design of bitopic ligands for the dopamine D3 receptor.[8][9]

  • As a Core Scaffold: A functionalized cyclopropane can serve as the central hub from which the OP, AP, and other substituents radiate. The 2-phenylcyclopropylmethylamine (PCPMA) scaffold is a prime example, serving as a privileged structure for aminergic GPCRs.[10]

The choice of substitution pattern on the cyclopropane ring (cis vs. trans, 1,1- vs. 1,2-disubstitution) is a critical design choice that dictates the vectoral projection of the pharmacophores.

G cluster_0 Bitopic Ligand cluster_1 GPCR Target ortho_pharm Orthosteric Pharmacophore (OP) linker Linker (Containing Cyclopropyl Scaffold) ortho_pharm->linker ortho_site Orthosteric Site ortho_pharm->ortho_site High Affinity allo_pharm Allosteric Pharmacophore (AP) linker->allo_pharm allo_site Allosteric Site allo_pharm->allo_site High Selectivity receptor Receptor Transmembrane Domains

Caption: General architecture of a cyclopropyl-containing bitopic ligand interacting with a GPCR.

Synthetic Strategies and Methodologies

The synthesis of these complex molecules can be approached through a convergent strategy, where the cyclopropyl core is first synthesized and then coupled to the pharmacophores.

Synthesis of Functionalized Cyclopropyl Scaffolds

Access to appropriately functionalized cyclopropane building blocks is the first critical phase. The choice of method depends on the desired stereochemistry and available starting materials. Traditional methods often require harsh conditions, but modern techniques offer milder and more selective alternatives.[11]

Common Cyclopropanation Methods:

  • Simmons-Smith Reaction: A classic method involving the reaction of an alkene with a carbenoid generated from diiodomethane and a zinc-copper couple. It is particularly effective for the synthesis of simple cyclopropanes.[11][12]

  • Transition Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, or cobalt can efficiently catalyze the reaction of alkenes with diazo compounds. This method offers excellent control over stereochemistry.[13][14]

  • Radical Addition-Polar Cyclization: Photoredox-catalyzed methods allow for the construction of functionalized cyclopropanes under mild visible-light irradiation, showing excellent functional group tolerance for complex substrates.[15]

Assembly of the Bitopic Ligand

Once the cyclopropyl scaffold is prepared with suitable reactive "handles" (e.g., amines, carboxylic acids, halides), the pharmacophores can be attached using robust and high-yielding coupling reactions.

G start Alkene + Carbene Precursor step1 Cyclopropanation (e.g., Simmons-Smith, Rh-catalyzed) start->step1 scaffold Functionalized Cyclopropyl Scaffold (e.g., with -COOH, -NH2) step1->scaffold step2 Coupling Reaction 1 (e.g., Amide Coupling) scaffold->step2 pharm1 Orthosteric Pharmacophore pharm1->step2 pharm2 Allosteric Pharmacophore step3 Coupling Reaction 2 (e.g., Suzuki Coupling, Reductive Amination) pharm2->step3 intermediate Intermediate step2->intermediate intermediate->step3 final Final Bitopic Ligand step3->final

Caption: General convergent synthetic workflow for assembling a bitopic ligand.

Key Coupling Chemistries:

  • Amide Bond Formation: The reaction between a carboxylic acid on the scaffold and an amine-containing pharmacophore (or vice versa) is one of the most common and reliable methods. Reagents like HATU or EDC are frequently used.[13]

  • Suzuki or Buchwald-Hartwig Cross-Coupling: If the scaffold contains a halide or triflate, these palladium-catalyzed reactions are excellent for forming C-C or C-N bonds to aryl-containing pharmacophores.[12]

  • Reductive Amination: This reaction forms a C-N bond by reacting a ketone or aldehyde with an amine in the presence of a mild reducing agent like sodium triacetoxyborohydride.

Detailed Experimental Protocols

The following protocols provide a representative, step-by-step methodology for the synthesis of a bitopic ligand based on a trans-cyclopropylmethyl linker, a common motif in dopamine receptor modulators.[9]

Protocol 1: Synthesis of a trans-Cyclopropylmethylamine Intermediate

Causality: This protocol creates the core cyclopropyl scaffold with an amine handle, ready for coupling to an orthosteric pharmacophore containing a carboxylic acid. The trans stereochemistry is crucial for establishing the correct vector between the two binding sites.

Materials:

  • trans-2-Phenylcyclopropanecarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Lithium aluminum hydride (LAH)

  • Anhydrous Toluene, THF, Diethyl ether

  • 4M HCl in Dioxane

Procedure:

  • Boc Protection (Curtius Rearrangement): a. To a solution of trans-2-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene, add TEA (1.2 eq) and DPPA (1.1 eq). b. Heat the mixture to 80 °C for 2 hours, then add tert-butanol (3.0 eq) and continue heating at reflux overnight. c. Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. d. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the Boc-protected amine.

  • Boc Reduction to N-Methylamine: a. In a flame-dried flask under argon, suspend LAH (2.0 eq) in anhydrous THF. b. Add the Boc-protected amine (1.0 eq) dissolved in THF dropwise at 0 °C. c. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours. d. Cool to 0 °C and carefully quench the reaction by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup). e. Filter the resulting solids and wash thoroughly with diethyl ether. Concentrate the filtrate to yield the desired trans-2-phenyl-N-methylcyclopropylmethanamine. This product is often used directly in the next step.

Protocol 2: Amide Coupling to an Orthosteric Pharmacophore

Causality: This step connects the cyclopropyl linker to the orthosteric pharmacophore using a standard and efficient amide coupling reaction. HATU is chosen as the coupling agent for its high efficiency and low rate of epimerization.

Materials:

  • Orthosteric pharmacophore with a carboxylic acid moiety (e.g., a substituted benzoic acid) (1.0 eq)

  • trans-2-phenyl-N-methylcyclopropylmethanamine (from Protocol 1) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the orthosteric pharmacophore acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 15 minutes at room temperature.

  • Add the cyclopropylmethylamine intermediate (1.1 eq) to the mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS for completion.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated LiCl solution (to remove DMF), saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final bitopic ligand.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Characterization

After successful synthesis and purification, the novel ligand must be evaluated to confirm its intended biological activity. This is a self-validating system where the pharmacological data must align with the design hypothesis.

A. Binding Affinity and Selectivity Assays

  • Objective: To determine the ligand's affinity (Kᵢ) for the target receptor and its selectivity over related subtypes.

  • Method: Competitive radioligand binding assays are the gold standard. The ability of the novel compound to displace a known high-affinity radioligand from the receptor is measured across a range of concentrations.

  • Data Presentation: The results are typically presented as Kᵢ values, with selectivity ratios calculated by comparing the Kᵢ at the target receptor versus other receptors.

B. Functional Assays

  • Objective: To determine the ligand's functional effect (e.g., agonist, antagonist, inverse agonist) and to probe for functional selectivity (biased agonism).

  • Methods:

    • cAMP Assays: Measure the modulation of cyclic AMP production, a common downstream G-protein signaling event.

    • β-Arrestin Recruitment Assays: Measure the recruitment of β-arrestin to the receptor, a key signaling pathway that can be distinct from G-protein signaling and is often associated with receptor desensitization.[2]

  • Data Presentation: Data are presented as potency (EC₅₀ or IC₅₀) and efficacy (% of a standard agonist's response).

G start Synthesized Bitopic Ligand step1 Primary Binding Assay (Target Receptor) start->step1 step2 Selectivity Screening (Related Receptor Subtypes) start->step2 step3 Functional Assay 1 (e.g., cAMP Pathway) step1->step3 data1 Determine Affinity (Ki) & Potency (IC50) step1->data1 data2 Calculate Selectivity Ratio step2->data2 step4 Functional Assay 2 (e.g., β-Arrestin Pathway) step3->step4 data3 Determine Efficacy & Functional Profile (Agonist vs. Antagonist) step3->data3 data4 Assess for Biased Signaling step4->data4

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Cyclopropanecarboxylic Acid Esters in Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cyclopropylmethanol in Modern Chemistry

Cyclopropylmethanol and its derivatives are pivotal structural motifs in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The strained three-membered ring imparts unique conformational rigidity and metabolic stability, making it a desirable feature in drug design. The synthesis of cyclopropylmethanol via the reduction of cyclopropanecarboxylic acid esters is a fundamental transformation. Catalytic hydrogenation, utilizing molecular hydrogen, presents a more sustainable and atom-economical alternative to traditional stoichiometric metal hydride reagents.[1] This application note provides a comprehensive guide to the catalytic hydrogenation of cyclopropanecarboxylic acid esters, with a focus on catalyst selection, protocol optimization, and strategies to ensure the preservation of the sensitive cyclopropane ring.

Mechanism and Chemoselectivity: Preserving the Cyclopropane Ring

The catalytic hydrogenation of an ester to an alcohol is a well-established transformation that generally proceeds through a two-step mechanism. Initially, the ester is reduced to a hemiacetal intermediate, which then eliminates an alkoxide to form an aldehyde. The aldehyde is subsequently and rapidly hydrogenated to the primary alcohol.

However, when a cyclopropane ring is vicinal to the carbonyl group, the reaction conditions must be carefully controlled to prevent undesired ring opening. The high ring strain of cyclopropane makes it susceptible to hydrogenolysis, a reaction that cleaves the carbon-carbon bonds of the ring. The choice of catalyst is therefore paramount to achieving high chemoselectivity for the reduction of the ester group while preserving the integrity of the cyclopropane ring.

Catalyst Selection: A Comparative Overview

The selection of an appropriate catalyst is the most critical parameter for the successful hydrogenation of cyclopropanecarboxylic acid esters. Both homogeneous and heterogeneous catalysts have been employed for ester hydrogenations in general, each with distinct advantages and disadvantages.[2][3]

Homogeneous Catalysis

Homogeneous catalysts, typically transition metal complexes with organic ligands, often operate under milder conditions and can exhibit high selectivity.[1] Ruthenium-based pincer complexes and other sophisticated organometallic compounds have shown remarkable activity in ester hydrogenation.[4] However, their application to cyclopropanecarboxylic acid esters must be approached with caution, as some transition metals are known to catalyze cyclopropane ring-opening reactions.[5][6]

Heterogeneous Catalysis

Heterogeneous catalysts are advantageous for their ease of separation from the reaction mixture and their robustness. For the specific transformation of cyclopropanecarboxylic acid esters to cyclopropylmethanol, heterogeneous catalysts have been successfully implemented. A notable example is the use of a chromium-free zinc oxide catalyst, which provides an environmentally friendlier alternative to previously used chromium-containing catalysts.[7] Bimetallic heterogeneous catalysts have also gained prominence for general ester hydrogenations, offering enhanced activity and selectivity.[8]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and available equipment.

Protocol 1: Heterogeneous Hydrogenation using a Chromium-Free Zinc Oxide Catalyst

This protocol is adapted from a patented industrial process and is suitable for the large-scale synthesis of cyclopropylmethanol.[7]

Materials:

  • Ethyl cyclopropanecarboxylate (or other alkyl ester)

  • Chromium-free zinc oxide catalyst

  • Hydrogen gas (high purity)

  • A high-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas, such as nitrogen, to remove any residual air.

  • Charging the Reactor: Charge the autoclave with the cyclopropanecarboxylic acid alkyl ester and the chromium-free zinc oxide catalyst. The catalyst loading may need to be optimized, but a starting point of 5-10% by weight relative to the ester is recommended.

  • Sealing and Purging: Seal the reactor and perform several cycles of pressurizing with nitrogen followed by venting to ensure an inert atmosphere.

  • Pressurization with Hydrogen: Pressurize the reactor with hydrogen gas to the desired pressure. According to the reference, pressures in the range of 50 to 350 bar are effective.[7] For laboratory scale, starting at the lower end of this range is advisable for safety.

  • Heating and Reaction: Begin stirring and heat the reactor to the target temperature, typically between 150°C and 350°C.[7] The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC) or by monitoring hydrogen uptake.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Work-up: Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with a suitable solvent (e.g., ethanol) to recover any adsorbed product.

  • Purification: The crude cyclopropylmethanol can be purified by distillation.

Table 1: Representative Reaction Conditions for Heterogeneous Hydrogenation

ParameterValueReference
SubstrateCyclopropanecarboxylic acid C1-C10-alkyl ester[7]
CatalystChromium-free zinc oxide[7]
Pressure50 - 350 bar[7]
Temperature150 - 350 °C[7]
ProductHydroxymethyl-cyclopropane (Cyclopropylmethanol)[7]

Visualizing the Process

Reaction Pathway

Catalytic Hydrogenation of Ethyl Cyclopropanecarboxylate cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ester Ethyl Cyclopropanecarboxylate Hemiacetal Hemiacetal Intermediate Ester->Hemiacetal + H₂ (Catalyst) H2 H₂ H2->Hemiacetal Alcohol Cyclopropylmethanol H2->Alcohol Aldehyde Cyclopropanecarboxaldehyde Hemiacetal->Aldehyde - Ethanol Byproduct Ethanol Hemiacetal->Byproduct Aldehyde->Alcohol + H₂ (Catalyst)

Caption: Reaction pathway for the catalytic hydrogenation of ethyl cyclopropanecarboxylate.

Experimental Workflow

Experimental Workflow Start Start Reactor_Prep Prepare and Purge Autoclave with N₂ Start->Reactor_Prep Charge Charge Reactor with Ester and Catalyst Reactor_Prep->Charge Seal_Purge Seal Reactor and Purge with N₂ Charge->Seal_Purge Pressurize Pressurize with H₂ Seal_Purge->Pressurize React Heat and Stir (Monitor Reaction) Pressurize->React Cool_Vent Cool to Room Temp and Vent H₂ React->Cool_Vent Filter Filter to Remove Catalyst Cool_Vent->Filter Purify Purify by Distillation Filter->Purify End Pure Cyclopropylmethanol Purify->End

Caption: Step-by-step experimental workflow for the hydrogenation process.

Troubleshooting and Safety Considerations

  • Low Conversion: If the reaction shows low conversion, consider increasing the reaction time, temperature, or hydrogen pressure. Catalyst activity may also be a factor; ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation.

  • Side Product Formation (Ring Opening): The formation of products resulting from the opening of the cyclopropane ring (e.g., butanols) indicates that the reaction conditions are too harsh or the catalyst is not selective enough. In such cases, reducing the temperature and pressure should be the first course of action. Screening different catalysts may also be necessary.

  • Safety: High-pressure hydrogenation reactions should only be performed by trained personnel in appropriate facilities. Ensure the autoclave is rated for the intended pressures and temperatures. Proper ventilation and gas monitoring are essential.

Conclusion

The catalytic hydrogenation of cyclopropanecarboxylic acid esters is a viable and sustainable method for the synthesis of cyclopropylmethanol. The key to a successful transformation lies in the careful selection of the catalyst and reaction conditions to ensure high chemoselectivity and prevent the undesired opening of the cyclopropane ring. The use of heterogeneous catalysts, such as chromium-free zinc oxide, offers a practical and environmentally responsible approach for this important synthesis.[7] Further research into novel homogeneous and heterogeneous catalysts may lead to even milder and more efficient protocols.

References

  • Rolf, F., & Juergen, L. (1998). Process for the preparation of hydroxymethyl-cyclopropane. U.S.
  • Khaskin, E., et al. (2015). Three-Component [1 + 1 + 1] Cyclopropanation with Ruthenium(II). ACS Publications. [Link]

  • Pritchard, J., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Pure and Applied Chemistry. [Link]

  • Nowlan, D. T., et al. (2003). Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations. Journal of the American Chemical Society. [Link]

  • Gunanathan, C., & Milstein, D. (2011). Chemoselective hydrogenation of carbonyl compounds and acceptorless dehydrogenative coupling of alcohols. Semantic Scholar. [Link]

  • Beller, M., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. TIB (Technische Informationsbibliothek). [Link]

  • Strekalova, A., et al. (2021). Recent progress in hydrogenation of esters on heterogeneous bimetallic catalysts. Catalysis Science & Technology. [Link]

  • Blaser, H.-U., & Studer, M. (2003). Chemoselective hydrogenation of a nitroallyl ester. ResearchGate. [Link]

  • Li, Z., et al. (2021). Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. Chemical Science. [Link]

  • Crombie, L., & Fernando, C. E. C. (1998). The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane. Journal of Chemical Research, Synopses. [Link]

  • Albuquerque, H. M. T. (2025). Reduction of Carboxylic Acids and Their Derivatives to Alcohols, Ethers, and Amines. Comprehensive Organic Synthesis. [Link]

  • Pritchard, J., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews. [Link]

  • Piou, T., et al. (2020). Rhodium(III)-Catalyzed Cyclopropane C–H/C–C Activation Sequence Provides Diastereoselective Access to α-Alkoxylated γ-Lactams. Sci-Hub. [Link]

  • Zhou, Y., et al. (2019). Ruthenium-Catalyzed Selective Reduction of Carboxylic Esters and Carboxamides. Synthesis. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Catalysis. [Link]

  • Borah, A. J., et al. (2018). Facile reduction of carboxylic acids to primary alcohols under catalyst-free and solvent-free conditions. Chemical Communications. [Link]

  • LibreTexts. (2023). Carboxylic Derivatives - Reduction (Catalytic Reduction). Chemistry LibreTexts. [Link]

  • Jamieson, A. G., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. [Link]

  • Hu, W., et al. (2005). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Journal of the American Chemical Society. [Link]

  • Denton, R. M., et al. (2022). Practical Reduction of Carboxylic Acids. ChemistryViews. [Link]

  • Zhang, J., et al. (2017). Ruthenium-catalyzed hydrogenation of CO2 as a route to methyl esters for use as biofuels or fine chemicals. RSC Publishing. [Link]

  • Thomson, R. J., et al. (2018). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. PMC. [Link]

  • Hu, W., et al. (2005). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]

  • Nishiyama, H. (2005). Ruthenium‐Catalyzed Cyclopropanation. ChemInform. [Link]

  • Liu, B., et al. (2014). Ruthenium-catalyzed Hydroarylations of Methylenecyclopropanes: Mild C-H Bond Functionalizations with Conservation of Cyclopropane Rings. AMiner. [Link]

Sources

Troubleshooting & Optimization

Improving the yield and purity of [2-(Aminomethyl)cyclopropyl]methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of [2-(Aminomethyl)cyclopropyl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, focusing on improving yield, purity, and stereochemical control. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Section 1: Synthetic Strategy & Reagent Selection

The synthesis of this compound, a bifunctional molecule with a strained cyclopropane core, presents unique challenges. A common and effective strategy involves the simultaneous reduction of a precursor containing both a nitrile (or amide) and an ester (or carboxylic acid) functionality. This approach, while efficient, requires careful control over reagents and conditions to achieve the desired outcome.

Primary Synthetic Pathway

A robust pathway starts from a 1,2-disubstituted cyclopropane, such as a cyano-ester, which is then reduced using a powerful hydride source like Lithium Aluminum Hydride (LiAlH₄).

cluster_0 Precursor Synthesis cluster_1 Reduction Step cluster_2 Work-up & Purification Start Diethyl Malonate + Acrylonitrile Precursor Diethyl 2-cyanocyclopropane- 1,1-dicarboxylate Start->Precursor Michael-induced ring closure Reduction Simultaneous Reduction of Nitrile and Ester Precursor->Reduction LAH Lithium Aluminum Hydride (LiAlH₄) in Anhydrous THF LAH->Reduction Quench Controlled Quench (e.g., Fieser Method) Reduction->Quench Product This compound (cis/trans mixture) Purification Purification: • Acid/Base Extraction • Chromatography • Crystallization Product->Purification Quench->Product

Caption: General workflow for synthesizing this compound.

Table 1: Comparison of Common Reducing Agents

The choice of reducing agent is critical. While LiAlH₄ is powerful enough to reduce both functional groups, other reagents may be considered for different precursors or to avoid the hazards associated with LAH.[1]

ReagentSubstrates ReducedTypical SolventProsCons & Common Side Reactions
Lithium Aluminum Hydride (LiAlH₄) Esters, Carboxylic Acids, Nitriles, Amides[1]Anhydrous THF, Diethyl EtherHighly effective for simultaneous reduction; well-documented procedures.Pyrophoric, reacts violently with water; requires strict anhydrous conditions and careful quenching; non-selective.[2]
Borane (BH₃•THF) Carboxylic Acids, Nitriles (slower), AmidesTHFLess reactive with water than LAH; can show some selectivity.Does not efficiently reduce esters; can form stable complexes with amines, complicating work-up.[3]
Catalytic Hydrogenation (H₂/Catalyst) Nitriles, Esters (high pressure/temp)Methanol, EthanolScalable and often cleaner; avoids aluminate salts in work-up.May require high pressure/temperature; catalyst can be expensive or pyrophoric (e.g., Raney Ni); potential for ring-opening.[4]
Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Category: Low or No Yield

Q1: My reaction is stalled, and TLC/GC-MS analysis shows a significant amount of unreacted starting material. What went wrong?

A1: This is a common issue, often related to reagent activity or reaction conditions.

  • Causality: Lithium Aluminum Hydride is extremely sensitive to moisture.[2] Any water in your solvent, glassware, or starting material will consume the reagent, rendering it ineffective. The gray powder form of LAH is more stable and often preferred over solutions, whose concentration can decrease over time.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Titrate your LAH solution if it's not freshly prepared. For solid LAH, ensure it was stored under an inert atmosphere and appears as a fine, white to light gray powder.

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (>120°C) immediately before use. Use freshly distilled, anhydrous solvents (like THF over sodium/benzophenone). Ensure your starting material is dry.

    • Check Temperature: While the initial addition of substrate to LAH is typically done at 0°C to control the exotherm, the reaction often needs to be warmed to room temperature or even refluxed to go to completion.[3] Check literature for the optimal temperature for your specific substrate.

    • Increase Stoichiometry: If you suspect minor moisture contamination, a modest increase in the equivalents of LAH (e.g., from 3.0 to 3.5 eq.) may be sufficient to drive the reaction to completion.

Q2: My yield is low, and I've isolated byproducts. What are the likely side reactions?

A2: The primary side reactions involve incomplete reduction or, less commonly with LAH, ring-opening.

  • Incomplete Reduction: If only one functional group is reduced, you may isolate the amino-ester or the hydroxy-nitrile. This points back to insufficient active LAH or reaction time/temperature (see Q1).

  • Ring Opening: The cyclopropane ring is strained and can be susceptible to cleavage, although it is generally stable to LAH.[4][5] If ring-opening occurs, you would form linear C5 amine-alcohols. This is more likely under harsh conditions (very high temperatures) or if your cyclopropane ring is activated by adjacent electron-withdrawing groups that stabilize a ring-opened intermediate.

  • Lactam Formation: If starting from a 1,2-dicarboxylate that is first reduced to the diol and then converted to the diamine in a separate step, intramolecular cyclization to form a lactam is a known side reaction.[6] A simultaneous reduction from a cyano-ester precursor generally avoids this.

Category: Purity & Stereochemistry

Q3: How can I control the cis/trans stereochemistry of the final product?

A3: Stereocontrol is one of the most challenging aspects. The final cis/trans ratio is often determined by the stereochemistry of your starting material and the reaction mechanism.

  • Starting Material Control: The most reliable method is to start with a stereochemically pure precursor. The reduction with LAH is generally stereospecific and will not typically isomerize the cyclopropane ring.[5] Therefore, if you start with a pure trans-diester, you will obtain the trans product.

  • Reaction Control: If you are forming the cyclopropane ring as part of your synthesis, the choice of cyclopropanation method is critical. Hydroxyl-directed cyclopropanations (e.g., Simmons-Smith reaction on an allylic alcohol) can provide excellent diastereocontrol.[7] For Michael-initiated ring closures, the reaction conditions (base, solvent, temperature) can influence the thermodynamic vs. kinetic product ratio.

  • Isomerization: In some cases, product isomerization can occur, especially in the presence of Lewis acidic metal salts (like zinc halides) under thermal conditions.[8] This is less common in a standard LAH work-up but is something to be aware of if your purification involves metal catalysts or harsh pH/temperature swings.

Q4: My final product is a mixture of cis and trans isomers. How can I separate them?

A4: Separating these diastereomers can be difficult due to their similar polarities.

  • Fractional Crystallization of Salts: This is often the most effective method on a larger scale. The primary amine can be protonated with a suitable acid (e.g., HCl, oxalic acid, or a chiral acid if resolving enantiomers) to form a salt. The diastereomeric salts often have different solubilities in a given solvent system (e.g., methanol/ethanol), allowing one to crystallize out preferentially.[9]

  • Column Chromatography: While challenging, separation by silica gel chromatography may be possible. The separation relies on subtle differences in how the isomers interact with the stationary phase. A less polar eluent system with a gradual increase in polarity might resolve the two spots. Protecting the amine and alcohol (e.g., as Boc-carbamate and silyl ether) can make the compound less polar and sometimes improves chromatographic separation.

  • Preparative HPLC: For small quantities, reverse-phase or normal-phase preparative HPLC can provide excellent separation.

Category: Work-up & Purification

Q5: My LAH quench is forming a thick, gelatinous precipitate that is impossible to filter. How can I resolve this?

A5: This is a classic problem with LAH work-ups due to the formation of aluminum and lithium hydroxides. The "Fieser method" is a highly reliable protocol to produce a granular, easily filterable solid.[10]

  • The Underlying Chemistry: The goal is to convert the aluminum salts into a solid matrix that is easily removed. Adding water alone creates very fine, gelatinous Al(OH)₃. The Fieser method uses a specific sequence and ratio of reagents to form a crystalline salt matrix.

  • Recommended Protocol: See Section 3 for the detailed step-by-step Fieser work-up protocol. The key is the sequential, slow, and dropwise addition of water, then aqueous NaOH, then more water in a specific 1:1:3 ratio relative to the mass of LAH used.[10][11]

Q6: My product is highly water-soluble. How can I efficiently extract it from the aqueous layer during work-up?

A6: Amino alcohols are often polar and can have high water solubility, leading to poor extraction yields with common organic solvents.

  • pH Adjustment: Before extraction, basify the aqueous layer to a pH > 12 with NaOH or K₂CO₃. This deprotonates the ammonium salt (formed during an acidic quench or work-up) to the free amine, which is significantly less water-soluble.

  • Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

  • Choice of Solvent: Use a more polar extraction solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol. Perform multiple extractions (e.g., 5-7 times) with smaller volumes of solvent, as this is more efficient than a few extractions with large volumes.

Section 3: Key Protocols and Analytical Methods
Protocol 1: General Procedure for LAH Reduction

This protocol is a representative example and must be adapted for scale and specific substrate.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with Lithium Aluminum Hydride (X grams, Y moles). Add anhydrous THF via cannula to create a slurry (e.g., ~0.5 M). Cool the flask to 0°C in an ice bath.

  • Substrate Addition: Dissolve the cyclopropane cyano-ester (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LAH slurry, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Gentle heating to reflux may be required for full conversion. Monitor the reaction by TLC or GC-MS.[3]

  • Work-up: Once the reaction is complete, cool the flask back to 0°C and proceed with the quenching protocol below.

Protocol 2: Fieser Work-up for Quenching LAH

This procedure is for a reaction that used X grams of LAH.[10][11]

  • Cooling: Ensure the reaction mixture is cooled to 0°C in an ice bath.

  • Step 1 (Water): Slowly and dropwise , add X mL of water. A vigorous evolution of hydrogen gas will occur. Ensure stirring is efficient to manage the exotherm.

  • Step 2 (Base): Slowly and dropwise , add X mL of 15% (w/v) aqueous NaOH solution. The mixture will begin to thicken.

  • Step 3 (Water): Slowly and dropwise , add 3X mL of water. A white, granular precipitate should form.

  • Stirring & Filtration: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes to 1 hour. The salts should become easily stirrable and filterable. Filter the mixture through a pad of Celite®, washing the solid cake thoroughly with THF or ethyl acetate. Combine the organic filtrates for further processing.

Method 1: Distinguishing Cis/Trans Isomers by ¹H NMR

The most definitive method for determining the stereochemical outcome is ¹H NMR spectroscopy. The vicinal coupling constant (³JHH) between the protons on the cyclopropane ring is diagnostic.[12]

  • Principle: The Karplus relationship predicts that the coupling constant depends on the dihedral angle between the two protons.

    • ³J_trans: Typically larger (e.g., 4-9 Hz) because the protons are anti-periplanar or have a larger dihedral angle.

    • ³J_cis: Typically smaller (e.g., 7-12 Hz, though overlap can occur, the trend is generally J_cis > J_trans for cyclopropanes). A more accurate rule for cyclopropanes is that J_cis is generally larger than J_trans . For 1,2-disubstituted cyclopropanes, typical ranges are J_cis = 8-13 Hz and J_trans = 4-9 Hz.

  • Procedure:

    • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended) of the purified product mixture.

    • Identify the multiplets corresponding to the cyclopropyl protons.

    • Analyze the coupling patterns and measure the coupling constants (J values in Hz).

    • Assign the major and minor isomers based on the characteristic J values. The integration of the distinct signals for each isomer can be used to calculate the diastereomeric ratio (d.r.).

cluster_0 Troubleshooting Workflow Problem Problem Encountered (e.g., Low Yield) Cause1 Potential Cause 1: Inactive Reagent Problem->Cause1 Cause2 Potential Cause 2: Incomplete Reaction Problem->Cause2 Cause3 Potential Cause 3: Side Reaction Problem->Cause3 Action1 Action: Verify Reagent Activity (Titration) Cause1->Action1 Action2 Action: Increase Temp/Time Cause2->Action2 Action3 Action: Analyze Byproducts (MS) Adjust Conditions Cause3->Action3 Solution Problem Resolved Action1->Solution Action2->Solution Action3->Solution

Caption: A decision tree for troubleshooting common synthesis issues.

References
  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1688. Available at: [Link]

  • Zhang, W., et al. (2016). Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society, 138(5), 1469-1472. Available at: [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Available at: [Link]

  • Chemistry Stack Exchange. (2019). cyclopropane's reaction with lithium aluminium hydride. Available at: [Link]

  • Bloom Tech. (2024). How to handle lithium aluminum hydride? Available at: [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? Available at: [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Available at: [Link]

  • Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Available at: [Link]

  • Hu, W., et al. (2002). In Search of High Stereocontrol for the Construction of Cis-Disubstituted Cyclopropane Compounds. Total Synthesis of a Cyclopropane-Configured urea-PETT Analogue That Is a HIV-1 Reverse Transcriptase Inhibitor. Organic Letters, 4(6), 901-904. Available at: [Link]

  • Reddit. (2022). Tips for handling LAH?. Available at: [Link]

  • De Kimpe, N., et al. (2011). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid. SCIDAR. Available at: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(230). Available at: [Link]

  • ChemistryViews. (2021). Quantifying Cis- and Trans-Alkenes. Available at: [Link]

  • Organic Chemistry Portal. (2001). New and easy route to primary cyclopropylamines from nitriles. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • ChemRxiv. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism of isomerization of cyclopropanes. Available at: [Link]

  • PubMed. (2025). Advances in the Synthesis of Cyclopropylamines. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropylmethanol.
  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Available at: [Link]

  • UniCA IRIS. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Available at: [Link]

  • Google Patents. (n.d.). Separation and purification of cis and trans isomers.

Sources

Technical Support Center: Troubleshooting Common Issues in Scaling Up Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Cyclopropanation Reaction Scale-Up. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your large-scale cyclopropanation reactions effectively. This resource is built on a foundation of scientific integrity, combining established methodologies with practical, field-proven insights.

Section 1: Frequently Asked questions (FAQs)

This section addresses common high-level questions encountered during the scale-up of cyclopropanation reactions.

Q1: My Simmons-Smith reaction is sluggish or shows incomplete conversion at a larger scale. What are the likely causes and how can I fix it?

A1: This is a frequent issue when transitioning from bench-scale to pilot or production scale. The primary culprits are often related to the activity of the zinc reagent and mass transfer limitations.

  • Zinc-Copper Couple Activity: The activity of the zinc-copper couple is paramount for a successful Simmons-Smith reaction.[1] On a larger scale, ensuring uniform and fresh activation of the zinc surface can be challenging.

    • Troubleshooting:

      • Ensure the zinc-copper couple is freshly prepared for each large-scale run.

      • Consider in-situ activation methods, such as the use of zinc dust with copper chloride and acetyl chloride, which can be more reproducible on a larger scale.[2]

      • For more consistent results, the Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), often provides a faster and more reproducible reaction.[3]

  • Mass Transfer Limitations: Inadequate mixing on a larger scale can lead to localized depletion of reagents and poor contact between the alkene, the carbenoid, and the zinc surface.

    • Troubleshooting:

      • Increase agitation speed and ensure the reactor geometry is suitable for efficient mixing of heterogeneous slurries.

      • Consider the use of flow chemistry, which offers superior mass and heat transfer, mitigating many of the issues seen in batch scale-up.[4][5]

Q2: I'm observing a significant exotherm during my large-scale cyclopropanation that was not apparent at the lab scale. How can I manage this?

A2: The exothermicity of many cyclopropanation reactions, particularly the Simmons-Smith reaction, becomes a major safety concern during scale-up due to the change in the surface-area-to-volume ratio.[2][6]

  • Causality: Heat generation scales with the volume of the reaction, while heat dissipation scales with the surface area of the reactor. As the reactor size increases, the surface-area-to-volume ratio decreases, making it more difficult to remove heat efficiently.

  • Troubleshooting & Mitigation:

    • Slow Addition: The dihaloalkane (e.g., diiodomethane) should be added slowly to the reaction mixture to control the rate of the exothermic reaction.[2]

    • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., jacketed reactor with a powerful chiller).

    • Flow Chemistry: Continuous flow reactors have a very high surface-area-to-volume ratio, allowing for excellent heat transfer and precise temperature control, which is a significant advantage for highly exothermic reactions.[4][5][7]

Q3: The diastereoselectivity or enantioselectivity of my catalytic cyclopropanation has decreased upon scaling up. What factors should I investigate?

A3: A drop in stereoselectivity during scale-up often points to issues with temperature control, mixing, or catalyst deactivation.

  • Temperature Control: Many asymmetric cyclopropanations are highly sensitive to temperature fluctuations. Lower temperatures often lead to higher enantiomeric excess.[1] In a large reactor, localized "hot spots" due to poor mixing can lead to a decrease in overall stereoselectivity.

    • Troubleshooting: Improve agitation and monitor the internal temperature at multiple points within the reactor if possible.

  • Catalyst and Ligand Choice: The choice of chiral ligand is a critical factor.[1]

    • Troubleshooting: It may be necessary to screen different ligands or catalyst loadings at the larger scale to find the optimal conditions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereoselectivity.[1]

    • Troubleshooting: Ensure consistent solvent quality and consider evaluating a range of solvents if stereoselectivity issues persist.

Q4: I am concerned about the safety of using diazomethane for a large-scale cyclopropanation. What are safer and scalable alternatives?

A4: Diazomethane is a highly versatile reagent but its toxicity and explosive nature make it unsuitable for large-scale industrial applications without specialized equipment.[8][9][10]

  • Safer Alternatives:

    • Simmons-Smith Reaction and its Modifications: As discussed, this is a robust and widely used alternative.[3]

    • Diazo Surrogates: Reagents like temozolomide (TMZ) have been explored as weighable, non-explosive precursors for generating diazomethane in situ.[8][11]

    • 1,1-Diiodoethane: For the synthesis of methyl-substituted cyclopropanes, 1,1-diiodoethane offers a safer alternative to diazomethane, although it may produce diastereomeric mixtures.[12]

    • Flow Chemistry for Diazo Generation: Continuous flow systems allow for the in situ generation and immediate consumption of diazomethane, preventing its accumulation and significantly enhancing safety.[13][14]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific, challenging issues you might face during scale-up.

Guide 1: Low Yield and Incomplete Conversion

Q: My large-scale cyclopropanation reaction has stalled, resulting in low yield and significant recovery of starting material. How do I diagnose and solve this?

A: A stalled reaction at scale can be due to several factors, from reagent deactivation to mass and heat transfer limitations. A systematic approach is needed for diagnosis.

Step 1: Re-evaluate Reagent and Catalyst Stability and Activity
  • Potential Cause: Degradation of reagents or deactivation of the catalyst over the longer reaction times typical of large-scale processes.

  • Diagnostic Protocol:

    • Take a small sample from the stalled large-scale reaction.

    • In a lab-scale flask, add a fresh charge of the catalyst or activating agent (e.g., freshly prepared zinc-copper couple).

    • Monitor the reaction progress by TLC or GC/LC. If the reaction restarts, the issue is with the catalyst/reagent activity in the main reactor.

  • Solutions:

    • Staged Addition: For long reactions, consider adding the catalyst or activating agent in portions over time.

    • Flow Chemistry: A packed-bed reactor in a flow setup can ensure a continuous supply of fresh, active catalyst to the reaction stream.[2]

Step 2: Investigate Mass and Heat Transfer Effects
  • Potential Cause: Poor mixing leading to heterogeneity, or poor heat transfer causing localized temperature changes that affect reaction kinetics.[15][16]

  • Diagnostic Protocol:

    • If possible and safe, increase the agitation speed in the large-scale reactor and observe if the reaction rate increases.

    • Review the reactor's specifications to ensure it is designed for the viscosity and density of your reaction mixture.

  • Solutions:

    • Reactor Design: Use a reactor with appropriate impellers (e.g., anchor, turbine) for efficient mixing of solids and liquids.

    • Consider Flow: As previously mentioned, flow reactors excel at overcoming mass and heat transfer limitations.[4][17]

Guide 2: Product Purification and Byproduct Removal

Q: I'm struggling with the purification of my cyclopropanated product at a large scale. The workup is difficult, and I have persistent impurities.

A: Large-scale purification presents unique challenges, often related to the increased volume and the nature of the byproducts.

Problem 1: Emulsion Formation During Aqueous Workup
  • Potential Cause: The presence of finely divided solids (e.g., zinc salts) and surfactants can lead to stable emulsions that are difficult to break.[18]

  • Solutions:

    • Filtration First: Before the aqueous wash, filter the reaction mixture through a pad of celite or another filter aid to remove insoluble salts.[12]

    • Brine Wash: Use a saturated aqueous sodium chloride (brine) solution for washing, as the increased ionic strength can help to break emulsions.

    • Centrifugation: For persistent emulsions, a centrifuge can be effective at separating the layers on a larger scale.

Problem 2: Removal of Metal Salt Byproducts
  • Potential Cause: In Simmons-Smith and other metal-catalyzed reactions, removal of the resulting metal salts can be challenging.[4]

  • Solutions:

    • Aqueous Washes: Multiple washes with water or a mild acid (e.g., dilute HCl, ammonium chloride solution) are typically effective.

    • Chelating Agents: In some cases, washing with a solution of a chelating agent like EDTA can help to sequester and remove residual metal ions.

    • Continuous Liquid-Liquid Extraction: Flow chemistry setups can incorporate in-line liquid-liquid extraction units, automating and improving the efficiency of byproduct removal.[2]

Section 3: Experimental Protocols & Data

Protocol 1: Preparation of an Active Zinc-Copper Couple for Simmons-Smith Reaction

This protocol is a standard lab-scale preparation that can be scaled linearly with appropriate equipment.

  • Place zinc dust (1.2 eq.) in a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Wash the zinc dust with 1M HCl (to activate the surface), followed by deionized water, methanol, and finally diethyl ether.

  • Dry the activated zinc dust under a stream of nitrogen.

  • Add a solution of copper(II) acetate in glacial acetic acid and stir for 30 minutes.

  • Decant the solution and wash the resulting black zinc-copper couple with diethyl ether.

  • The freshly prepared couple should be used immediately.

Table 1: Comparison of Common Cyclopropanation Methods for Scale-Up
MethodCarbene SourceTypical Catalyst/ReagentKey Scale-Up AdvantagesKey Scale-Up Challenges
Simmons-Smith CH₂I₂Zn-Cu coupleWell-established, reliableHighly exothermic, zinc salt removal
Furukawa Mod. CH₂I₂Et₂ZnMore reactive and reproduciblePyrophoric nature of Et₂Zn
Diazo/Metal Cat. Diazo CompoundsRh(II), Cu(I) complexesHigh efficiency, good stereocontrolSafety of diazo compounds, catalyst cost
Sulfur Ylides Sulfur YlideBaseAvoids metalsStoichiometric base use, byproduct removal

Section 4: Visualizing Scale-Up Logic

Diagram 1: Troubleshooting Low Yield in Scale-Up

This decision tree illustrates a logical workflow for diagnosing the root cause of low yield in a scaled-up cyclopropanation reaction.

Troubleshooting_Low_Yield start Low Yield at Scale check_kinetics Monitor Reaction Kinetics (TLC, GC/LC) start->check_kinetics stalled Reaction Stalled? check_kinetics->stalled slow Reaction Slow? stalled->slow No reagent_activity Check Reagent/Catalyst Activity stalled->reagent_activity Yes mass_transfer Investigate Mass Transfer slow->mass_transfer add_fresh Spike with Fresh Reagent/Catalyst reagent_activity->add_fresh restarts Reaction Restarts? add_fresh->restarts restarts->mass_transfer No cause_reagent Root Cause: Reagent/Catalyst Deactivation restarts->cause_reagent Yes increase_agitation Increase Agitation mass_transfer->increase_agitation rate_increase Rate Increases? increase_agitation->rate_increase heat_transfer Investigate Heat Transfer rate_increase->heat_transfer No cause_mass Root Cause: Mass Transfer Limitation rate_increase->cause_mass Yes cause_heat Root Cause: Heat Transfer Issue heat_transfer->cause_heat

Caption: A decision tree for troubleshooting low yield in scaled-up cyclopropanation reactions.

References

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (n.d.). ResearchGate. Retrieved from [Link]

  • Rossetti, I. (2015). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. Retrieved from [Link]

  • Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. (2020). PubMed. Retrieved from [Link]

  • Scalable flow method yields enantiomerically pure pharmaceutical intermediates. (2024). Uniqsis. Retrieved from [Link]

  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. (2023). ACS Publications. Retrieved from [Link]

  • Scale-up experiment of the cyclopropanation reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • a) Comparison of diazomethane, TMS‐diazomethane, and select diazomethane precursors, with favorable features in green and unfavorable features in red. b) Mechanism of hydrolysis of TMZ to methyl diazonium. (n.d.). ResearchGate. Retrieved from [Link]

  • Simmons–Smith reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Safe and Facile Access to Nonstabilized Diazoalkanes Using Continuous Flow Technology. (2018). Angewandte Chemie International Edition. Retrieved from [Link]

  • Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. (2021). ResearchGate. Retrieved from [Link]

  • Cyclopropanation. (n.d.). Wikipedia. Retrieved from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit. Retrieved from [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2021). MDPI. Retrieved from [Link]

  • Scaling up continuous flow chemistry. (2023). Stoli Chem. Retrieved from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. Retrieved from [Link]

  • SUPPORTING INFORMATION A – HEAT TRANSFER LIMITATIONS. (2012). The Royal Society of Chemistry. Retrieved from [Link]

  • Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. (2019). ResearchGate. Retrieved from [Link]

Sources

Optimal storage and handling conditions for [2-(Aminomethyl)cyclopropyl]methanol to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [2-(Aminomethyl)cyclopropyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and use of this compound, thereby preventing its degradation and ensuring experimental reproducibility. As your dedicated support partner, we aim to provide not only procedural steps but also the scientific rationale behind them, empowering you to navigate the complexities of your research with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What is the ideal temperature for storing this compound?

A1: For long-term stability, it is recommended to store this compound at 2-8°C.[1] This temperature range minimizes the potential for degradation and is crucial for maintaining the compound's purity. The product should be kept in a dark place to prevent photodegradation.[1]

Q2: How should I handle the compound upon receipt and during experimental use?

A2: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[2][3] It is essential to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4] Avoid direct contact with skin and eyes, and do not breathe in the vapors.[2] After handling, wash your hands thoroughly.[2]

Q3: What atmospheric conditions are necessary for storage?

A3: To prevent oxidation and reaction with atmospheric moisture, store this compound under an inert atmosphere, such as nitrogen or argon.[1] The container must be kept tightly closed to prevent the ingress of air and moisture.[2][5]

Q4: Is this compound sensitive to light?

A4: Yes, it is advisable to store the compound in a dark place, as exposure to light can potentially lead to degradation.[1] Using an amber-colored vial or storing the container in a light-blocking secondary container is a good practice.

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6] Such materials can induce vigorous and potentially hazardous reactions, leading to the degradation of the compound.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues that may arise during your experiments.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing variability in your results, it could be indicative of compound degradation.

Initial Assessment:

  • Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C, under an inert atmosphere, and protected from light.

  • Check for Contamination: Visually inspect the compound for any changes in color or consistency.

  • Review Handling Procedures: Ensure that proper handling protocols were followed to prevent contamination.

Corrective Actions:

  • If storage conditions were suboptimal, it is recommended to use a fresh, unopened vial of the compound for subsequent experiments.

  • If contamination is suspected, obtaining a new lot of the material is the most reliable solution.

Issue 2: Evidence of Compound Degradation (e.g., Color Change, Precipitation)

Visible changes in the compound are a strong indicator of degradation.

Immediate Steps:

  • Isolate the Material: Do not use the suspect material in any further experiments.

  • Document Observations: Record the nature of the changes observed.

  • Consult Safety Data Sheet (SDS): Review the SDS for specific disposal instructions.[2][3][5][6]

Preventative Measures for Future Use:

  • Always use clean, dry glassware and equipment.

  • Minimize the number of times the primary container is opened. Consider aliquoting the compound into smaller, single-use vials.

Optimal Storage and Handling Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C[1]To minimize thermal degradation and maintain chemical stability.
Atmosphere Inert gas (e.g., Nitrogen, Argon)[1]To prevent oxidation and reaction with atmospheric moisture.
Light Exposure Keep in a dark place[1]To prevent photodegradation.
Container Tightly sealed[2][5]To prevent contamination from air and moisture.
Incompatibilities Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents[6]To prevent hazardous chemical reactions and degradation.

Experimental Workflow: Handling and Preparation of this compound Solution

Below is a step-by-step protocol for the proper handling and preparation of a solution of this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean.

    • Gather all necessary PPE (gloves, safety goggles, lab coat).

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Inert Atmosphere Handling:

    • If available, perform all transfers inside a glovebox with an inert atmosphere.

    • Alternatively, use a Schlenk line to maintain an inert atmosphere over the compound.

  • Aliquoting and Weighing:

    • Briefly open the primary container under a stream of inert gas.

    • Quickly transfer the desired amount to a pre-weighed, dry vial.

    • Seal the primary container immediately under inert gas.

    • Accurately weigh the transferred amount.

  • Solubilization:

    • Add the desired solvent to the vial containing the aliquot.

    • Mix gently until the compound is fully dissolved.

  • Storage of Solution:

    • If the solution is not for immediate use, store it at the recommended temperature (typically -20°C or -80°C for solutions, but this should be validated for your specific solvent and application) in a tightly sealed container, protected from light.

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting issues related to the use of this compound.

troubleshooting_flowchart start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Inert Gas, Dark) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok storage_not_ok Action: Use a New Aliquot from a Properly Stored Lot storage_ok->storage_not_ok No handling_ok Handling Procedures Correct? storage_ok->handling_ok Yes end End storage_not_ok->end check_handling Review Handling Procedures (Inert Atmosphere, PPE) handling_not_ok Action: Re-train on Proper Handling Techniques handling_ok->handling_not_ok No check_purity Consider Analytical Purity Check (e.g., NMR, LC-MS) handling_ok->check_purity Yes handling_not_ok->end purity_ok Purity Confirmed? check_purity->purity_ok purity_not_ok Action: Procure a New Batch of Compound purity_ok->purity_not_ok No investigate_protocol Investigate Other Experimental Parameters (Reagents, etc.) purity_ok->investigate_protocol Yes purity_not_ok->end investigate_protocol->end

Sources

Identifying and minimizing degradation pathways of [2-(Aminomethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [2-(Aminomethyl)cyclopropyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on identifying and minimizing the degradation of this valuable building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions - Understanding the Stability of this compound

This section addresses common questions regarding the inherent stability of this compound, focusing on the interplay of its functional groups and their susceptibility to various environmental and experimental conditions.

Q1: What are the key structural features of this compound that influence its stability?

Answer: this compound possesses a unique combination of three key structural features that dictate its reactivity and potential for degradation:

  • A Primary Amine (-CH₂NH₂): The aminomethyl group is basic and highly nucleophilic. This makes it susceptible to oxidation and reaction with electrophilic reagents. The lone pair of electrons on the nitrogen atom is a primary site for oxidative attack.[1][2]

  • A Primary Alcohol (-CH₂OH): The methanol moiety can undergo oxidation to form an aldehyde or a carboxylic acid.[3] It can also be a site for esterification or etherification reactions.

  • A Cyclopropane Ring: This three-membered ring is highly strained. While the cyclopropyl group can enhance metabolic stability in some drug molecules, the ring strain also makes it susceptible to opening under certain conditions, particularly when activated by adjacent functional groups.[4][5] The proximity of the electron-withdrawing amino and hydroxyl groups can influence the ring's stability.

Q2: What are the primary degradation pathways for this compound?

Answer: The degradation of this compound can proceed through several pathways, primarily driven by oxidation, pH, and temperature. The main pathways are summarized below.

Table 1: Summary of Potential Degradation Pathways

Degradation PathwayTriggering ConditionsPotential Products
Oxidative Degradation Presence of oxygen, metal ions (e.g., Cu²⁺, Fe³⁺), strong oxidizing agents (e.g., permanganate, hypervalent iodine reagents).[2][3][6]Aldehyd, Carboxylic Acid, Imine, Ring-opened products.[7][8]
Acid-Catalyzed Ring Opening Low pH (acidic conditions).Ring-opened amino alcohols.
Base-Mediated Degradation High pH (basic conditions).Potential for hydrolytic degradation of the cyclopropyl amine.[9]
Thermal Degradation Elevated temperatures.Complex mixture of products, potential for ring-opening and polymerization.[10][11]

Below is a diagram illustrating the major degradation pathways.

cluster_main This compound Degradation Pathways cluster_oxidation Oxidative Degradation cluster_ph pH-Mediated Degradation cluster_thermal Thermal Degradation A This compound B Oxidation of Alcohol (e.g., with TEMPO/Cu) A->B [O] C Oxidation of Amine (e.g., with O₂, metal ions) A->C [O] D Oxidative Ring Opening (e.g., with hypervalent iodine) A->D [O] E Acid-Catalyzed Ring Opening (Low pH) A->E H⁺ F Base-Mediated Degradation (High pH) A->F OH⁻ G High Temperature A->G Δ P1 P1 B->P1 Forms Aldehyde/ Carboxylic Acid P2 P2 C->P2 Forms Imine/ Deamination Products P3 P3 D->P3 Forms Ring-Opened Products P4 P4 E->P4 Forms Ring-Opened Amino Alcohols P5 P5 F->P5 Hydrolytic Products P6 P6 G->P6 Complex Mixture

Caption: Major degradation pathways of this compound.

Q3: How does pH affect the stability of this compound?

Answer: The stability of this compound is significantly influenced by pH due to the presence of the primary amine.

  • Acidic Conditions (Low pH): In acidic media, the primary amine will be protonated to form an ammonium salt (-CH₂NH₃⁺). This protonation can activate the cyclopropane ring towards nucleophilic attack, potentially leading to ring-opening.[12][13] The specific products will depend on the nucleophiles present in the reaction mixture.

  • Basic Conditions (High pH): While the free amine is more stable in basic conditions than its protonated form, strong basic conditions can also promote degradation. There is evidence that cyclopropyl amine moieties can undergo hydrolytic degradation at high pH.[9]

  • Neutral Conditions (pH ~7): The compound is generally most stable at or near neutral pH. For storage and during reactions where possible, maintaining a neutral pH is advisable.

Q4: What are the recommended storage conditions for this compound?

Answer: To ensure the longevity and purity of this compound, proper storage is crucial.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and slow down potential oxidative processes.[14]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidative degradation from atmospheric oxygen.[2]
Light Amber vial or stored in the darkTo prevent potential photodegradation.[15]
Container Tightly sealed containerTo prevent moisture absorption and exposure to air.[16]

Part 2: Troubleshooting Guide - Common Issues and Solutions

This section provides practical advice for common problems encountered during experiments involving this compound.

Q5: I am observing unexpected peaks in my analytical run (LC-MS, GC-MS, NMR) after a reaction. What could they be?

Answer: The appearance of unexpected peaks often points to the degradation of your starting material or product. Based on the known degradation pathways, here are some likely byproducts to look for.

Table 3: Potential Degradation Products and their Molecular Weights

Potential Degradation ProductStructureMolecular Weight ( g/mol )Potential Origin
[2-(Aminomethyl)cyclopropyl]carbaldehydeC₅H₉NO99.13Oxidation of the primary alcohol.
[2-(Hydroxymethyl)cyclopropyl]methanimineC₅H₉NO99.13Oxidation of the primary amine.
2-(Aminomethyl)cyclopropanecarboxylic acidC₅H₉NO₂115.13Over-oxidation of the primary alcohol.
Ring-opened products (e.g., 4-amino-2-methylbut-2-en-1-ol)C₅H₁₁NO101.15Acid-catalyzed or oxidative ring opening.

To confirm the identity of these byproducts, consider techniques like high-resolution mass spectrometry for accurate mass determination and tandem MS (MS/MS) for fragmentation analysis.

Q6: My reaction yield is lower than expected. Could degradation of my starting material be the cause?

Answer: Yes, low reaction yields can certainly be a result of starting material degradation. To investigate this, follow this troubleshooting workflow:

cluster_workflow Troubleshooting Low Yield A Low Reaction Yield Observed B Check Purity of Starting Material A->B C Analyze by LC-MS or NMR B->C D Is Starting Material Pure? C->D E Purify Starting Material D->E No F Run a Control Reaction D->F Yes E->F G Analyze Reaction Mixture Over Time F->G H Is Starting Material Consumed Without Product Formation? G->H I Degradation is Likely H->I Yes K Other issues (e.g., catalyst, solvent) H->K No J Optimize Reaction Conditions (Lower Temp, Inert Atm., pH control) I->J

Caption: Workflow for troubleshooting low reaction yields.

Q7: The compound appears to be degrading during workup or purification. How can I minimize this?

Answer: Workup and purification steps can expose the compound to harsh conditions. Here are some recommendations:

  • Aqueous Workup:

    • Avoid strong acids and bases. If an extraction is necessary, use mild acids (e.g., dilute citric acid) or bases (e.g., saturated sodium bicarbonate) and work quickly at low temperatures.

    • Ensure all aqueous solutions are degassed to minimize dissolved oxygen.

  • Chromatography:

    • Column Choice: For silica gel chromatography, consider deactivating the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to prevent streaking and degradation on the acidic silica surface.

    • Solvent Choice: Use high-purity, degassed solvents.

    • Temperature: Perform chromatography at room temperature or below if the compound is particularly sensitive.

Q8: I need to perform a reaction at elevated temperatures. What precautions should I take?

Answer: High temperatures can accelerate degradation.[10] If a reaction must be heated, take the following precautions:

  • Inert Atmosphere: Always run the reaction under a positive pressure of an inert gas like argon or nitrogen to strictly exclude oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Use the Lowest Possible Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to avoid prolonged heating times once the starting material is consumed.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to minimize degradation.

Protocol 1: General Reaction Setup to Minimize Degradation
  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove moisture.

  • Reagent Preparation:

    • Dissolve this compound in a degassed, anhydrous solvent.

    • Ensure all other reagents are of high purity and anhydrous if necessary.

  • Reaction Assembly:

    • Assemble the reaction under a positive pressure of argon or nitrogen.

    • Add the solution of this compound to the reaction vessel via cannula or a gas-tight syringe.

  • Reaction Execution:

    • Maintain the inert atmosphere throughout the reaction.

    • If heating is required, use a well-controlled oil bath and monitor the internal reaction temperature.

    • Stir the reaction mixture efficiently to ensure homogeneity.

  • Quenching and Workup:

    • Cool the reaction to 0°C or room temperature before quenching.

    • Quench the reaction with degassed aqueous solutions.

    • Perform extractions quickly and minimize the time the compound spends in acidic or basic aqueous layers.

Protocol 2: Analysis of Purity and Degradation Products by LC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode. The primary amine should ionize well in positive mode.

    • Scan Range: m/z 50-500.

    • Data Analysis: Look for the expected mass of this compound (M+H)⁺ at m/z 102.10. Analyze other peaks for potential degradation products as listed in Table 3.

References

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. [Link]

  • Lepaumier, H., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]

  • Freeman, F. (1973). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 38(12), 2281–2285. [Link]

  • St-Germain, J., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • Li, Y., et al. (2020). 1,3-Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermediates. Organic Letters, 22(15), 5869–5873. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Stahl, S. S. (2012). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Angewandte Chemie International Edition, 51(32), 7884-7897. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]

  • Macleod, M. G., & Smith, D. M. (2004). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry, 2(13), 1856-1862. [Link]

  • Khan Academy. (2012, October 6). Ring opening reactions of epoxides: Acid-catalyzed [Video]. YouTube. [Link]

  • BYU-Idaho Academic Support. (2019, July 30). Acid Catalyzed Ring Opening of an Epoxide [Video]. YouTube. [Link]

  • Organic Chemistry with Victor. (2023, November 14). Epoxide Opening in Acidic and Basic Conditions [Video]. YouTube. [Link]

  • MacHeel, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16063–16073. [Link]

  • Banks, R. E., et al. (1972). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1092-1097. [Link]

  • Macleod, S. L., & Smith, D. M. (2004). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry, 2(13), 1856-1862. [Link]

  • Moon, J.-K., et al. (2011). Photodegradation Pathways and Mechanisms of the Herbicide Metamifop in a Water/Acetonitrile Solution. Journal of Agricultural and Food Chemistry, 59(10), 5489–5495. [Link]

Sources

Strategies to prevent the opening of the cyclopropane ring during subsequent reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the preservation of the cyclopropane moiety during synthetic transformations. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and professionals in drug development. Our focus is to equip you with the knowledge to anticipate and prevent undesired cyclopropane ring-opening reactions, ensuring the integrity of your target molecules.

Understanding Cyclopropane Ring Stability

The cyclopropane ring, a three-membered carbocycle, is a valuable structural motif in medicinal chemistry and natural products. However, its inherent ring strain, a combination of angle and torsional strain, makes it susceptible to cleavage under various reaction conditions. The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, weakening the C-C bonds.[1][2][3]

Key Factors Influencing Cyclopropane Stability:
  • Substituent Effects: The nature of the substituents on the cyclopropane ring plays a crucial role in its stability.

    • Electron-donating groups (EDGs) can stabilize an adjacent carbocation, potentially promoting ring opening under acidic conditions.

    • Electron-withdrawing groups (EWGs) can activate the ring towards nucleophilic attack, leading to cleavage.[4] Donor-acceptor (D-A) cyclopropanes, which have both an electron-donating and an electron-withdrawing group, are particularly prone to ring-opening.[4][5]

    • Steric hindrance around the cyclopropane ring can sometimes protect it from reagent attack.

  • Reaction Conditions: The choice of reagents, catalysts, solvent, and temperature can dramatically influence the fate of the cyclopropane ring.

    • Acids and Electrophiles: Strong Brønsted and Lewis acids can protonate the ring or an adjacent functional group, generating a carbocation that triggers ring opening to relieve strain.[1][6][7]

    • Transition Metals: Many transition metals can insert into a C-C bond of the cyclopropane via oxidative addition, forming a metallacyclobutane intermediate that can lead to various ring-opened products.[1][8][9]

    • Radical Initiators: The formation of a radical adjacent to the cyclopropane ring can induce rapid ring opening to form a more stable, delocalized radical.[10][11]

    • Temperature: Higher reaction temperatures often provide the activation energy needed for the kinetically controlled ring-opening pathway.[1][7]

Troubleshooting Common Reactions & FAQs

This section addresses specific challenges you might encounter and provides actionable solutions in a question-and-answer format.

Issue 1: Ring Opening During Acid-Catalyzed Reactions

Q: My cyclopropane ring is opening when I use an acid catalyst. How can I prevent this?

A: Root Cause: Strong acids can protonate the cyclopropane ring or an adjacent functional group, creating a carbocationic intermediate. This intermediate readily undergoes ring opening to relieve the inherent ring strain.[1][6][7] Donor-acceptor cyclopropanes are especially susceptible to this type of cleavage catalyzed by Lewis acids.[5]

Troubleshooting Strategies:

StrategyRationale
Use Milder Acids Switch from strong acids like HCl or H₂SO₄ to weaker acids such as acetic acid, pyridinium p-toluenesulfonate (PPTS), or use buffered conditions.[7] This reduces the propensity for protonation and subsequent carbocation formation.
Lower Reaction Temperature Ring-opening is often kinetically favored at higher temperatures. Performing the reaction at 0 °C, -20 °C, or even -78 °C can favor the desired reaction over ring cleavage.[1][7]
Change the Solvent Employ non-polar, aprotic solvents to disfavor the formation of charged intermediates that precede ring opening.[1]
Reduce Reaction Time Closely monitor the reaction's progress (e.g., by TLC or LC-MS) and quench it as soon as the intended transformation is complete to minimize side reactions.[7]
Issue 2: Cleavage During Reduction Reactions

Q: I am trying to reduce a ketone or a double bond in my molecule, but the cyclopropane ring is also being cleaved.

A: Root Cause: Catalytic hydrogenation with powerful catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) can lead to hydrogenolysis (cleavage) of the strained C-C bonds of the cyclopropane ring, especially at elevated pressures and temperatures.[1]

Troubleshooting Strategies:

StrategyRationale
Select a Milder Catalyst Palladium on carbon (Pd/C) is generally less reactive towards cyclopropanes.[1] Nickel boride (Ni₂B) can also be an effective alternative for certain reductions.[1]
Optimize Reaction Conditions Use the lowest effective hydrogen pressure (e.g., 1 atm) and temperature (e.g., room temperature) to selectively reduce the target functional group without affecting the cyclopropane.[1]
Use Transfer Hydrogenation Reagents like ammonium formate or cyclohexene in the presence of Pd/C can provide a milder source of hydrogen, reducing the likelihood of ring cleavage.[1]
Employ Hydride Reducing Agents For the reduction of carbonyls, consider using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures, as these reagents typically do not cleave cyclopropane rings.
Protocol: Selective Reduction of a Ketone without Ring Opening

This protocol utilizes sodium borohydride, a mild reducing agent that is highly selective for ketones and aldehydes and generally does not cleave cyclopropane rings.[1]

Materials:

  • Cyclopropyl ketone substrate (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol or Ethanol

Procedure:

  • Dissolve the cyclopropyl ketone substrate in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions. Caution: Hydrogen gas is evolved.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, slowly quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography if necessary.

Issue 3: Isomerization or Cleavage in Transition Metal-Catalyzed Cross-Coupling

Q: My transition metal-catalyzed cross-coupling reaction is causing isomerization or cleavage of my cyclopropane ring. What's going wrong?

A: Root Cause: The reaction may be proceeding through an oxidative addition pathway where the metal inserts into a C-C bond of the cyclopropane ring.[1][8] This forms a metallacyclobutane, which can then undergo various transformations, leading to undesired products.[8][9]

Troubleshooting Strategies:

StrategyRationale
Ligand Selection The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often promote the desired reductive elimination from the metal center and prevent side reactions involving the cyclopropane ring.[1]
Catalyst Choice Some catalytic systems are less prone to cyclopropane activation. For instance, cobalt-catalyzed cross-coupling reactions have been shown to be effective for introducing cyclopropyl groups.[12]
Control Reaction Temperature As with other reaction types, lower temperatures can help prevent undesired side reactions, including ring opening.[1]
Use of Additives In some cases, additives like zinc bromide in palladium-catalyzed couplings of cyclopropyl Grignard reagents can improve yields and prevent side reactions.[12]
Protocol: Suzuki-Miyaura Coupling to Form an Aryl Cyclopropane

This protocol outlines a palladium-catalyzed Suzuki-Miyaura coupling that has been successfully used to form aryl cyclopropanes while preserving the ring.[12]

Materials:

  • Aryl halide (e.g., aryl chloride) (1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol %)

  • SPhos (4 mol %)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, potassium cyclopropyltrifluoroborate, and K₃PO₄.

  • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the required volume of toluene under an inert atmosphere.

  • Add the catalyst solution and water to the reaction vessel via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired aryl cyclopropane.[1]

Issue 4: Unwanted Reactions under Radical Conditions

Q: I'm running a reaction that may involve radical intermediates, and I'm observing products that suggest the cyclopropane ring has opened.

A: Root Cause: The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening.[11] Therefore, conditions that can generate radicals, such as the use of radical initiators (e.g., AIBN, benzoyl peroxide), high temperatures, or exposure to UV light, should be avoided if you wish to preserve a cyclopropylmethyl moiety.[11]

Troubleshooting Strategies:

StrategyRationale
Avoid Radical Initiators If possible, choose reaction pathways that do not involve radical initiation.
Add a Radical Inhibitor In cases where radical side reactions are a concern, the addition of a radical inhibitor like hydroquinone or BHT can be beneficial.[11]
Control Temperature and Light Exposure Perform the reaction at the lowest possible temperature and protect it from light to minimize homolytic bond cleavage that can initiate radical chain reactions.[11]

Visualization of Key Concepts

Decision-Making Workflow for Reaction Condition Selection

G start Starting Material with Cyclopropane Ring reaction_type Identify Reaction Type start->reaction_type acid_cat Acid-Catalyzed reaction_type->acid_cat Acidic reduction Reduction reaction_type->reduction Reductive cross_coupling Cross-Coupling reaction_type->cross_coupling Metal-Catalyzed radical Potential Radical Pathway reaction_type->radical Radical acid_solutions Use Milder Acid Lower Temperature Non-polar Solvent acid_cat->acid_solutions reduction_solutions Use Milder Catalyst (Pd/C) Low H2 Pressure Transfer Hydrogenation Use Hydride Reagents reduction->reduction_solutions coupling_solutions Optimize Ligand Choose Appropriate Catalyst Lower Temperature cross_coupling->coupling_solutions radical_solutions Avoid Initiators Add Inhibitors Control Temp & Light radical->radical_solutions end_product Desired Product with Intact Cyclopropane Ring acid_solutions->end_product reduction_solutions->end_product coupling_solutions->end_product radical_solutions->end_product

Caption: A decision workflow for selecting appropriate reaction conditions to preserve a cyclopropane ring.

Influence of Substituents on Ring Stability

G cluster_0 Substituent Effects on Cyclopropane Ring CP Cyclopropane Ring EDG Electron Donating Group (EDG) EDG->CP EDG_effect Stabilizes adjacent carbocation -> Prone to acid-catalyzed opening EDG->EDG_effect EWG Electron Withdrawing Group (EWG) EWG->CP EWG_effect Activates ring to nucleophiles -> Prone to nucleophilic opening EWG->EWG_effect DA Donor-Acceptor (D-A) System DA->CP DA_effect Highly polarized bond -> Very susceptible to opening DA->DA_effect

Caption: The influence of different substituent types on the stability and reactivity of the cyclopropane ring.

References

  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Retrieved from [Link]

  • Ma, S., et al. (2015). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Accounts of Chemical Research, 48(3), 587-598. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of ring opening of cyclopropane carbonyls with alkoxy benzenes. Retrieved from [Link]

  • Proquest. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Retrieved from [Link]

  • Rubin, M., et al. (2014). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 114(19), 10028-10067. Retrieved from [Link]

  • Li, Z., et al. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 14, 1446-1463. Retrieved from [Link]

  • SciSpace. (2016). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • MDPI. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Retrieved from [Link]

  • Rzepa, H. (2022). A new type of bispericyclic reaction: Cyclopropanone + butadiene. Retrieved from [Link]

  • Imperial College London. (n.d.). Principal Categories of Organic Pericyclic Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Cyclopropane instability to addition reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of substituents on the geometry of the cyclopropane ring. VI The molecular and crystal structures of cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advancements in Metal‐Free Catalysis for Cyclopropane Ring Cleavage. Retrieved from [Link]

  • ACS Publications. (2007). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Retrieved from [Link]

  • Quora. (2018). What is the stability order of cyclopropane cation and cyclopentane cation?. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Retrieved from [Link]

  • ACS Publications. (2022). [6][6] and[13][13] Sigmatropic Shifts of Polycyclic Dibutadienylcyclopropanes: Computational Explorations of Concerted and Stepwise Mechanisms and “Negative Activation Energies”. Retrieved from [Link]

  • ACS Publications. (1997). Kinetics of Reactions of Cyclopropylcarbinyl Radicals and Alkoxycarbonyl Radicals Containing Stabilizing Substituents: Implications for Their Use as Radical Clocks. Retrieved from [Link]

  • Royal Society of Chemistry. (1966). Reactions of Cyclic Alkyl Radicals. Retrieved from [Link]

  • Quora. (2021). Why is cyclopropane more acidic than cyclohexane?. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • YouTube. (2022). Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropanation Reactions in the Presence or Absence of Free-Radical Spin Trapping Agent. Retrieved from [Link]

  • Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of substituents at the cyclopropane ring. Retrieved from [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]

  • YouTube. (2018). Stability of Cycloalkanes - Angle Strain. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • Reddit. (2016). [Gen Chem] How would the acidity of cyclopropane compare to propane?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reaction of cyclopropane with hot potassium permanganate. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for the Hydrogenation of Cyclopropane Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of cyclopropane precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with these strained ring systems. The inherent reactivity of the cyclopropane ring presents unique challenges, primarily the risk of unintended ring-opening (hydrogenolysis) during hydrogenation reactions.[1][2] This resource provides in-depth, experience-driven advice to help you select the optimal catalyst and reaction conditions to achieve your desired chemical transformation while preserving the integrity of the cyclopropane motif.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common initial questions regarding the choice of catalyst for hydrogenating molecules containing a cyclopropane ring.

FAQ 1: I need to hydrogenate a functional group (e.g., nitro, ketone, alkene) without opening the cyclopropane ring. Which catalyst should I start with?

The primary challenge in the hydrogenation of cyclopropane precursors is preventing the cleavage of the strained C-C bonds of the ring.[1] The choice of catalyst is paramount and should be guided by the principle of using the mildest conditions that will effect the desired transformation.

A general hierarchy of catalyst activity and risk of hydrogenolysis is as follows:

  • Low Risk of Hydrogenolysis:

    • Sodium Borohydride (NaBH₄): For the reduction of ketones and aldehydes, NaBH₄ is an excellent first choice as it is a mild reducing agent that is highly selective and typically does not cleave cyclopropane rings.[1]

    • Manganese (Mn) with Water: This system provides a mild and selective method for the reduction of alkenes and alkynes, generating hydrogen gas in a controlled manner. It has been shown to be compatible with labile functional groups, including cyclopropanes.[3]

  • Moderate Risk (High Selectivity Possible with Optimization):

    • Palladium on Carbon (Pd/C): Pd/C is a widely used and versatile heterogeneous catalyst.[4][5] However, it is also known to be active for cyclopropane hydrogenolysis, especially under harsh conditions (high temperature and pressure).[1][4] For selective reductions, it is crucial to start with mild conditions (e.g., room temperature, 1 atm H₂) and carefully monitor the reaction.[1]

    • Platinum(IV) Oxide (PtO₂): Platinum catalysts are often considered less prone to inducing cyclopropane ring opening than palladium under comparable conditions.[4] PtO₂ is highly effective for the hydrogenation of both nitro groups and ketones.[4]

  • High Risk (Generally Avoid for Selective Reductions):

    • Raney Nickel (Raney Ni): This is a very active catalyst for the reduction of both nitro and ketone functionalities.[4] Its high activity often leads to the complete reduction of multiple functional groups and a higher likelihood of cyclopropane ring opening.[4]

    • Rhodium on Carbon (Rh/C) and Ruthenium (Ru): These catalysts are also highly active and can cause hydrogenolysis of the cyclopropane ring.[1][6] Ruthenium, in particular, can promote the fragmentation of cyclopropane to methane and ethane in addition to propane.[6][7]

Decision Workflow for Initial Catalyst Screening:

start What is the target functional group to be hydrogenated? ketone_aldehyde Ketone or Aldehyde start->ketone_aldehyde nitro_alkene_alkyne Nitro, Alkene, or Alkyne start->nitro_alkene_alkyne nabh4 Start with NaBH4 (Low risk of ring opening) ketone_aldehyde->nabh4 pd_c_mild Screen Pd/C under mild conditions (1 atm H2, RT) nitro_alkene_alkyne->pd_c_mild mn_water For Alkenes/Alkynes, consider Mn/water (Mild and selective) nitro_alkene_alkyne->mn_water pto2 Consider PtO2 as an alternative to Pd/C (Potentially lower risk of hydrogenolysis) pd_c_mild->pto2 If ring opening occurs

Caption: Initial catalyst selection workflow.

FAQ 2: Should I use a homogeneous or a heterogeneous catalyst for my reaction?

The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.[8][9][10]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (usually liquid)[8][9]Different phase from reactants (e.g., solid catalyst in a liquid or gas)[9]
Selectivity Often higher due to well-defined active sites[8]Can be less selective due to poorly defined active sites[8]
Reaction Conditions Generally milder temperatures[8]Can be used under harsh temperature and pressure conditions[8]
Catalyst Separation Difficult and often expensive[8][9]Straightforward (e.g., filtration), allowing for easy recovery and recycling[9]
Mechanism Understanding Often well-understood[8]Can be more complex and difficult to elucidate[11]

Recommendation: For most applications involving the hydrogenation of cyclopropane precursors, heterogeneous catalysts are the preferred starting point due to their ease of handling, separation, and recycling. The potential for lower selectivity can often be overcome by careful optimization of reaction conditions. Homogeneous catalysts, such as Wilkinson's catalyst, might be considered for specific substrates where high selectivity is challenging to achieve with heterogeneous systems, but be prepared for more complex downstream processing to remove the catalyst.[5][9]

FAQ 3: Are there milder, non-traditional hydrogenation methods I can try if standard catalytic hydrogenation fails?

Yes, if conventional catalytic hydrogenation with gaseous H₂ leads to poor selectivity or significant side reactions, several alternative methods can be employed:

  • Transfer Hydrogenation: This technique uses a hydrogen donor molecule in solution, such as ammonium formate, formic acid, or cyclohexene, to transfer hydrogen to the substrate with the aid of a catalyst (commonly Pd/C).[1] This method often provides a milder and more controlled source of hydrogen, which can significantly reduce the likelihood of hydrogenolysis.[1]

  • Electrochemical Reduction: An electrochemical approach can be used for the strain-released hydrogenation of donor-acceptor cyclopropanes.[12][13] This method avoids the use of an external oxidant or reductant and can be highly specific, operating at room temperature and atmospheric pressure.[12][13] The reaction is often initiated by the reduction of a carbonyl group adjacent to the cyclopropane ring.[12]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the hydrogenation of cyclopropane precursors.

Problem 1: My main side product is the ring-opened alkane. How can I minimize this hydrogenolysis?

Root Cause: The cyclopropane ring is susceptible to cleavage (hydrogenolysis) by hydrogenation catalysts, particularly active ones like Pd, Pt, and Ni, under conditions of high temperature and hydrogen pressure.[1][4] This is due to the high ring strain of the cyclopropane, which weakens the C-C bonds.[1]

Troubleshooting Steps:

  • Reduce Reaction Temperature and Pressure: This is the most critical first step.

    • Lower the temperature to room temperature, 0 °C, or even -20 °C.[1] Ring-opening is often kinetically disfavored at lower temperatures.

    • Decrease the hydrogen pressure to 1 atmosphere (balloon pressure) or slightly above.[1]

  • Change the Catalyst: If optimizing conditions with your current catalyst is unsuccessful, consider switching to a less active metal.

    • If using Pd/C, try PtO₂. Platinum catalysts are often less prone to causing hydrogenolysis.[4]

    • For ketone/aldehyde reductions, switch to a chemical reductant like NaBH₄.[1]

  • Switch to Transfer Hydrogenation: This method provides a continuous, low concentration of hydrogen in situ, which can dramatically improve selectivity.

    • Use a hydrogen donor like ammonium formate or cyclohexene with Pd/C as the catalyst.[1]

  • Modify the Catalyst: In some cases, catalyst poisons can be used to selectively deactivate the sites responsible for hydrogenolysis. However, this requires careful optimization and is a more advanced technique.

Troubleshooting Workflow for Hydrogenolysis:

start Problem: Significant ring-opening observed step1 Step 1: Lower Temperature and Pressure (e.g., RT, 1 atm H2) start->step1 check1 Is ring-opening suppressed? step1->check1 step2 Step 2: Change Catalyst (e.g., Pd/C -> PtO2) check1->step2 No success Problem Solved check1->success Yes check2 Is selectivity improved? step2->check2 step3 Step 3: Use Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C) check2->step3 No check2->success Yes step3->success

Caption: Workflow for troubleshooting hydrogenolysis.

Problem 2: My hydrogenation reaction is very slow or incomplete.

Root Cause: The reaction rate may be limited by several factors, including catalyst activity, catalyst deactivation, insufficient hydrogen availability, or poor substrate solubility.

Troubleshooting Steps:

  • Check Catalyst Activity:

    • Ensure your catalyst is fresh. Many catalysts, especially Raney Ni, can be pyrophoric and lose activity upon exposure to air.[4] Pd/C can also deactivate over time.

    • Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Increase Hydrogen Pressure and/or Temperature (with caution):

    • Gradually increase the hydrogen pressure. Be aware that this may also increase the rate of hydrogenolysis.[1]

    • Slightly increase the temperature, again monitoring for an increase in side products.

  • Improve Mass Transfer:

    • Ensure vigorous stirring to maximize contact between the catalyst, substrate, and hydrogen.

    • Choose a solvent in which both the substrate and hydrogen have good solubility.

  • Re-evaluate Your Catalyst Choice: If the reaction is slow even under more forcing conditions, your catalyst may be too mild for the specific transformation. Consider screening a more active catalyst (e.g., if using PtO₂, try Pd/C), but be prepared to re-optimize to maintain selectivity.

Problem 3: I am observing isomerization of my cyclopropane ring to an alkene.

Root Cause: Isomerization of cyclopropane to propene can occur on some catalyst surfaces, particularly with bimetallic catalysts like Pt-Sn.[14] This side reaction is promoted by a weakening of the product-surface binding energy and a depletion of hydrogen atoms on the catalyst surface.[14] While less common than hydrogenolysis, it can be a competing pathway.

Troubleshooting Steps:

  • Change the Catalyst: This side reaction is highly dependent on the catalyst composition. Switching from a bimetallic or alloyed catalyst to a monometallic one (e.g., pure Pt or Pd) may suppress isomerization.[14] The isomerization of cyclopropane to propene does not occur on a monometallic Pt catalyst in the absence of Sn.[14]

  • Ensure Adequate Hydrogen Supply: Isomerization can be favored when the surface concentration of hydrogen is low.[14] Ensure good hydrogen pressure and dispersion in the reaction mixture.

  • Modify Reaction Temperature: The relative rates of hydrogenation and isomerization can be temperature-dependent.[14] Analyze the product distribution at different temperatures to find an optimal window where hydrogenation is favored.

Problem 4: I am trying to selectively reduce a nitro group to an amine on a cyclopropyl-containing molecule, but I'm getting a mixture of the desired amine, the ring-opened product, and the amino alcohol (from ketone reduction).

Root Cause: This is a classic chemoselectivity challenge. The reduction of a nitro group and a ketone, along with the hydrogenolysis of a cyclopropane ring, are all possible under hydrogenation conditions. Achieving high selectivity requires careful control of the reaction parameters.

Troubleshooting Steps:

  • Prioritize Catalyst and Conditions for Nitro Group Reduction:

    • Pd/C is often effective for nitro group reductions and can be chemoselective under specific conditions.[4] Start with very mild conditions (room temperature, 1 atm H₂).

    • PtO₂ is also highly effective for nitro group reduction and may offer better preservation of the cyclopropane ring.[4]

  • Use Transfer Hydrogenation: This is an excellent strategy for improving chemoselectivity in nitro group reductions. Using ammonium formate with Pd/C can often selectively reduce the nitro group while leaving ketones and sensitive rings like cyclopropanes untouched.

  • Consider a Two-Step Approach: If a one-pot hydrogenation does not provide the desired selectivity, a two-step chemical reduction may be more effective.

    • Step 1: Reduce the nitro group using a chemical reducing agent known for its selectivity, such as iron powder in acetic acid or tin(II) chloride.

    • Step 2: If the ketone also needs to be reduced, use a mild reductant like NaBH₄ in a separate step after protecting the newly formed amine if necessary.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening for Selective Hydrogenation

This protocol outlines a parallel screening approach to quickly identify a suitable catalyst and conditions for the hydrogenation of a cyclopropane precursor.

Materials:

  • Cyclopropane-containing substrate

  • Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrogenation catalysts: 10% Pd/C, PtO₂, Raney Ni

  • Hydrogen source (gas cylinder or balloon)

  • Reaction vessels (e.g., heavy-walled glass pressure tubes or a parallel hydrogenation reactor)

  • Stir bars

  • Analytical tools (TLC, GC-MS, or LC-MS)

Procedure:

  • Setup: In separate, labeled reaction vessels, place the cyclopropane substrate (e.g., 0.5 mmol) and a magnetic stir bar.

  • Catalyst Addition: To each vessel, add a different catalyst (5-10 mol %). Handle catalysts in a fume hood, and note that Raney Ni is often supplied as a slurry and can be pyrophoric.[4]

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., 5 mL) to each vessel.

  • Inerting: Seal the vessels and purge with an inert gas (nitrogen or argon) three times.

  • Hydrogenation: Introduce hydrogen gas to each vessel to the desired pressure (start with 1 atm).

  • Reaction: Stir the reactions vigorously at room temperature.

  • Monitoring: Monitor the progress of each reaction by periodically taking small aliquots (after carefully venting and re-purging with H₂), filtering through a small plug of celite to remove the catalyst, and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion (or after a set time), carefully vent the hydrogen atmosphere and purge with an inert gas. Filter the reaction mixtures through a pad of celite to remove the heterogeneous catalyst, washing the pad with a small amount of the reaction solvent.

  • Analysis: Analyze the crude product from each reaction to determine conversion and the relative amounts of desired product and side products (e.g., ring-opened compound).

Protocol 2: Selective Nitro Group Reduction via Transfer Hydrogenation

This protocol describes a mild method for reducing a nitro group in the presence of a cyclopropane ring using ammonium formate.[1]

Materials:

  • Cyclopropyl nitroaromatic substrate (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (0.1 equiv by weight)

  • Ammonium formate (HCOONH₄) (4-5 equiv)

  • Methanol or Ethanol

  • Round-bottom flask

  • Stir bar

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the cyclopropyl nitroaromatic substrate in methanol or ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate in one portion at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) if the reaction is slow.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the Pd/C.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography if necessary.

References

  • A Comparative Guide to Catalysts for the Hydrogenation of Cyclopropyl p-Nitrophenyl Ketone. Benchchem.
  • Cyclopropane Hydrogenation vs Isomerization over Pt and Pt–Sn Intermetallic Nanoparticle Catalysts. The Journal of Physical Chemistry C.
  • Strain-Released Hydrogenation of Donor-Acceptor Cyclopropane and Cyclobutane via Electrochemical Site Selective Carbonyl Reduction. ChemRxiv.
  • Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. Benchchem.
  • Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source. National Institutes of Health (NIH).
  • Homogeneous vs Heterogeneous Catalysts.
  • Strain-Released Hydrogenation of Donor-Acceptor Cyclopropane and Cyclobutane via Electrochemical Site Selective Carbonyl Reduction. ChemRxiv, Cambridge Open Engage.
  • Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. National Institutes of Health (NIH).
  • Cyclopropane hydrogenation on Ru and Ru Au catalysts. ResearchGate.
  • The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane. Journal of Chemical Research, Synopses (RSC Publishing).
  • Mechanistic comparison of heterogeneous and homogeneous hydrogenation.
  • Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. JACS Au.
  • Hydrogenation Catalysts. TCI Chemicals.
  • Heterogenous vs Homogenous catalysis. ChemBAM.
  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. National Institutes of Health (NIH).
  • 11-Hydrogenation of Small Alicyclic Rings.
  • Will cyclopropane ring break upon hydrogenation? Reddit.
  • Cyclopropane Hydrogenation on Ru and Ru-Au Catalysts. Deep Blue Repositories.

Sources

Analysis and characterization of by-products in [2-(Aminomethyl)cyclopropyl]methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of [2-(Aminomethyl)cyclopropyl]methanol. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) that researchers may encounter during the synthesis of this valuable pharmaceutical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to help you navigate the complexities of this synthesis, identify and characterize by-products, and optimize your reaction conditions for improved yield and purity.

I. Understanding the Synthetic Landscape: Common Routes and Potential Pitfalls

The synthesis of this compound can be approached through several synthetic routes, each with its own set of challenges and potential for by-product formation. Understanding these pathways is the first step in effective troubleshooting.

Common Synthetic Routes:
  • Reductive Amination of Cyclopropanecarboxaldehyde: This is a widely used method involving the reaction of cyclopropanecarboxaldehyde with an amine source (commonly ammonia), followed by reduction of the resulting imine to the desired primary amine.[1][2]

  • Reduction of Cyclopropanecarbonitrile: This route involves the reduction of a nitrile group to a primary amine. While seemingly straightforward, controlling the reduction to avoid side reactions can be challenging.[3]

  • Curtius Rearrangement of Cyclopropanecarboxylic Acid: This method transforms a carboxylic acid into a primary amine with the loss of one carbon atom via an isocyanate intermediate.[4][5]

Each of these methods can lead to a unique profile of by-products that can complicate purification and compromise the quality of the final product.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Reductive Amination Route

Question 1: My reductive amination of cyclopropanecarboxaldehyde is giving a low yield of the desired this compound. What are the likely causes?

Answer:

Low yields in this reaction are often attributable to several factors:

  • Incomplete Imine Formation: The initial condensation reaction between cyclopropanecarboxaldehyde and the amine source (e.g., ammonia) to form the cyclopropylmethanimine is a reversible equilibrium. If this equilibrium does not favor the imine, the subsequent reduction step will be inefficient.

    • Troubleshooting:

      • Water Removal: The formation of the imine produces water. Employing a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can drive the equilibrium towards the imine.[6]

      • pH Control: The reaction is typically favored under slightly acidic conditions, which can catalyze imine formation. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. Careful optimization of pH is crucial.

  • Premature Reduction of the Aldehyde: The reducing agent may react with the starting aldehyde before it has a chance to form the imine. This is particularly problematic with strong reducing agents like sodium borohydride.[6]

    • Troubleshooting:

      • Choice of Reducing Agent: Utilize a milder reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are often preferred for this reason.[7]

      • Stepwise Procedure: Consider a two-step, one-pot approach where the imine is allowed to form completely before the addition of the reducing agent.

  • Side Reactions of the Aldehyde: Cyclopropanecarboxaldehyde can be prone to self-condensation or other side reactions under the reaction conditions.

Question 2: I am observing multiple unexpected peaks in my GC-MS analysis of the crude product from the reductive amination. What are these by-products likely to be?

Answer:

The presence of multiple peaks suggests the formation of several by-products. Based on the chemistry of reductive amination, the most common impurities include:

  • Unreacted Cyclopropanecarboxaldehyde: Incomplete reaction will leave residual starting material.

  • Intermediate Imine (Cyclopropylmethanimine): If the reduction step is not complete, the intermediate imine will be present in the final mixture.

  • Over-alkylation Products (Secondary and Tertiary Amines): The newly formed primary amine can react with remaining cyclopropanecarboxaldehyde and the intermediate imine to form secondary and tertiary amines. This is a common issue in reductive amination.[1][2]

    • Structure of a Potential Secondary Amine By-product: Bis(cyclopropylmethyl)amine.

  • Alcohol By-product (Cyclopropylmethanol): If the reducing agent is not selective, it can reduce the starting aldehyde to the corresponding alcohol.[6]

Potential By-product Origin Analytical Signature (Expected)
CyclopropanecarboxaldehydeUnreacted starting materialDistinct peak in GC-MS with a characteristic mass spectrum.
CyclopropylmethanimineIncomplete reductionPeak corresponding to the imine, may be unstable during analysis.
Bis(cyclopropylmethyl)amineOver-alkylationHigher molecular weight peak in GC-MS.
CyclopropylmethanolReduction of aldehydePeak with a mass spectrum corresponding to the alcohol.

Question 3: How can I minimize the formation of over-alkylation by-products?

Answer:

Minimizing the formation of secondary and tertiary amines is critical for obtaining a high purity product. The following strategies can be employed:

  • Stoichiometry Control: Using a large excess of the amine source (e.g., ammonia) can help to favor the formation of the primary amine and reduce the likelihood of the product reacting further.

  • Slow Addition of the Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to ensure that the imine is reduced as soon as it is formed, minimizing its concentration and the opportunity for it to react with the primary amine product.

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the over-alkylation reaction more than the desired primary amine formation.

B. Curtius Rearrangement Route

Question 4: My Curtius rearrangement of cyclopropanecarboxylic acid is not proceeding to completion, and I am isolating a mixture of products. What could be going wrong?

Answer:

The Curtius rearrangement is a powerful method for synthesizing primary amines, but it involves several critical steps where issues can arise.[8][9]

  • Inefficient Acyl Azide Formation: The first step, the conversion of the carboxylic acid to an acyl azide, is crucial.

    • Troubleshooting:

      • Activation of the Carboxylic Acid: Ensure that the carboxylic acid is effectively activated. Common methods include conversion to the acid chloride followed by reaction with sodium azide, or direct conversion using diphenylphosphoryl azide (DPPA).[5][10]

      • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the activated carboxylic acid derivative or the acyl azide itself, reducing the yield of the desired intermediate. Ensure all reagents and solvents are anhydrous.[10]

  • Incomplete Rearrangement: The thermal or photochemical rearrangement of the acyl azide to the isocyanate requires specific conditions.

    • Troubleshooting:

      • Temperature and Reaction Time: Ensure that the reaction is heated to a sufficient temperature for a long enough duration to effect complete rearrangement. The optimal temperature will depend on the specific substrate and solvent.[4]

  • Inefficient Trapping of the Isocyanate: The highly reactive isocyanate intermediate must be trapped by a suitable nucleophile (e.g., water to form the amine via a carbamic acid, or an alcohol to form a carbamate).[8]

    • Troubleshooting:

      • Nucleophile Presence: Ensure that a sufficient amount of the trapping nucleophile is present during the rearrangement. If the isocyanate is not trapped, it can polymerize or undergo other side reactions.

Question 5: What are the expected by-products in a Curtius rearrangement synthesis of this compound?

Answer:

By-products in the Curtius rearrangement often arise from incomplete reactions or side reactions of the isocyanate intermediate.

Potential By-product Origin Analytical Signature (Expected)
Cyclopropanecarboxylic AcidUnreacted starting materialAcidic component, detectable by HPLC.
Cyclopropanecarbonyl AzideIncomplete rearrangementCan be unstable, but potentially observable by IR spectroscopy (strong azide stretch).
Symmetrical Urea DerivativeReaction of the isocyanate with the product amineHigh molecular weight by-product, detectable by LC-MS.
Carbamate DerivativeIf an alcohol is used as a solvent/trapperStable by-product, readily identifiable by NMR and MS.

III. Analytical Characterization of By-products

Accurate identification and quantification of by-products are essential for process optimization and ensuring the quality of the final product. A multi-technique approach is often necessary for comprehensive analysis.

Analytical Workflow for By-product Analysis

Caption: A typical workflow for the analysis and characterization of by-products.

Detailed Analytical Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products

  • Objective: To identify and semi-quantify volatile components in the crude reaction mixture, such as unreacted starting materials, the primary amine product, and lower molecular weight by-products.[11][12]

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, dichloromethane).

    • If necessary, derivatize the amine and alcohol functionalities (e.g., with BSTFA) to improve volatility and chromatographic performance.[11]

  • GC-MS Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).

    • Injection: Split/splitless injector.

    • Oven Program: A temperature gradient program to separate components with a wide range of boiling points.

    • MS Detection: Electron ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

    • Semi-quantify by comparing peak areas (note that response factors may vary).

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To accurately determine the purity of the final product and quantify non-volatile by-products.[13]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC Conditions (Typical for Amines):

    • Column: A reverse-phase C18 column is often suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate with a pH modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).[14]

    • Detection: UV detection (if the molecules have a chromophore) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Data Analysis:

    • Calculate the purity based on the relative peak areas. For accurate quantification, use a reference standard of the main product and any identified by-products.

IV. Logical Troubleshooting Framework

When encountering a problem in your synthesis, a systematic approach to troubleshooting is essential. The following decision tree can guide your thought process.

Troubleshooting_Framework Start Problem Encountered (e.g., Low Yield, Impurities) Analyze_Data Analyze Analytical Data (TLC, GC-MS, HPLC, NMR) Start->Analyze_Data Identify_Problem Identify the Nature of the Problem Analyze_Data->Identify_Problem Low_Conversion Low Conversion of Starting Material Identify_Problem->Low_Conversion Unreacted Starting Material Present Multiple_Products Formation of Multiple By-products Identify_Problem->Multiple_Products Unexpected Peaks/ Spots Observed Purification_Issues Difficulty in Purification Identify_Problem->Purification_Issues Product Contaminated After Purification Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Low_Conversion->Review_Conditions Check_Reagents Check Reagent Purity and Activity Low_Conversion->Check_Reagents Multiple_Products->Review_Conditions Optimize_Separation Optimize Purification Method (e.g., Chromatography, Distillation) Purification_Issues->Optimize_Separation Implement_Changes Implement Corrective Actions Review_Conditions->Implement_Changes Check_Reagents->Implement_Changes Optimize_Separation->Implement_Changes Re_analyze Re-analyze the Outcome Implement_Changes->Re_analyze Re_analyze->Start Problem Persists

Caption: A decision tree for systematic troubleshooting of the synthesis.

V. Conclusion

The synthesis of this compound, while a valuable process, requires careful control of reaction conditions to minimize the formation of by-products. By understanding the potential synthetic routes and their associated pitfalls, employing a systematic approach to troubleshooting, and utilizing appropriate analytical techniques for by-product characterization, researchers can optimize their synthetic protocols to achieve high yields and purity. This guide provides a framework for addressing common challenges, but it is important to remember that each specific experimental setup may require unique optimization.

VI. References

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110.

  • Mangelinckx, S., Backx, S., et al. (2016). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained derivative. SCIDAR.

  • National Center for Biotechnology Information. (n.d.). Cyclopropylamine. PubChem Compound Summary for CID 6323. Retrieved from [Link].

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Pearson. (n.d.). Curtius Rearrangement Explained. Retrieved from [Link]

  • MDPI. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Molecules, 28(3), 1345.

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Scribd. (n.d.). Curtius Rearrangement Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine. Retrieved from

  • PubMed Central. (n.d.). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanemethanamine. PubChem Compound Summary for CID 75646. Retrieved from [Link].

  • ResearchGate. (n.d.). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. Retrieved from [Link]

  • Allen. (n.d.). In reductive amination, the product is. Retrieved from [Link]

  • MDPI. (2023). Chitin-Derived Nanocatalysts for Reductive Amination Reactions. Catalysts, 13(1), 123.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 415.

  • Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]

  • DOI. (n.d.). Supporting Information Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry, 88(23), 16047–16064.

  • PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.

  • ResearchGate. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • European Patent Office. (1989). Process for the manufacture of cyclopropylamine. Retrieved from [Link]

  • ACS Figshare. (n.d.). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. Retrieved from [Link]

  • ResearchGate. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). A photochemical strategy towards Michael addition reactions of cyclopropenes. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Challenges in Coupling Reactions with [2-(Aminomethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for [2-(Aminomethyl)cyclopropyl]methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable but challenging building block into their synthetic workflows. We understand the frustration that can arise from low yields and failed reactions. This document provides in-depth, field-proven insights to help you troubleshoot and succeed in your coupling reactions.

The low reactivity of this compound is primarily rooted in two factors:

  • Steric Hindrance : The bulky cyclopropyl group adjacent to the primary amine can significantly impede its approach to a metal catalyst's coordination sphere, slowing down key steps like reductive elimination.[1][2]

  • Bifunctionality : The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) creates a challenge. Both groups can act as nucleophiles and coordinate to the catalyst, leading to potential catalyst inhibition or undesired side reactions like O-arylation.

This guide is structured to address these core issues directly, moving from common questions to deep troubleshooting and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from researchers.

Q1: Why is my N-arylation of this compound failing or giving very low yields?

A: This is the most common issue. Low reactivity is typically due to a combination of steric hindrance from the cyclopropyl group and potential catalyst inhibition by the substrate's dual functional groups (amine and alcohol). The bulky environment around the nitrogen atom makes the final C-N bond-forming step (reductive elimination) in catalytic cycles like the Buchwald-Hartwig amination particularly difficult.[1] An improperly chosen ligand, base, or catalyst system will fail to overcome this energy barrier.

Q2: Should I be using a Buchwald-Hartwig or an Ullmann coupling for this substrate?

A: For sterically hindered primary amines, the Buchwald-Hartwig amination is generally the superior starting point .[3][4] Modern palladium catalysis, with its sophisticated, bulky, and electron-rich phosphine ligands, is specifically designed to handle these challenging substrates under milder conditions than traditional methods.[5] Ullmann-type copper-catalyzed couplings can be an alternative, but they often require higher temperatures and may be less tolerant of sensitive functional groups.[6][7] However, if palladium-based methods fail or lead to specific side products, exploring a modern, ligand-assisted Ullmann protocol is a valid secondary strategy.[8]

Q3: Do I need to protect the primary alcohol before running the N-arylation?

A: Not always, but it is a critical consideration. If you are observing O-arylation side products or experiencing intractable low conversion, protecting the alcohol is a highly recommended troubleshooting step. The free hydroxyl group can compete with the amine for the aryl halide and coordinate to the palladium catalyst. Protecting it as a silyl ether (e.g., TBDMS) effectively isolates the amine as the sole nucleophile, simplifying the reaction matrix.[9][10]

Q4: What is a good "first-pass" set of conditions for a Buchwald-Hartwig coupling with this amine?

A: A robust starting point would be:

  • Catalyst System : A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source.

  • Ligand : A sterically demanding, electron-rich biarylphosphine ligand. adYPhos has shown excellent results specifically for coupling cyclopropylamine.[1] Other excellent choices include Buchwald ligands like XPhos or RuPhos .

  • Base : A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent : An anhydrous, deoxygenated polar aprotic solvent like toluene or 1,4-dioxane.

  • Temperature : Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.

Part 2: In-Depth Troubleshooting Guide

When initial attempts fail, a systematic approach is needed. Use this guide to diagnose and solve specific experimental issues.

Issue 1: No Reaction or Conversion Stalled at <10%

This indicates a fundamental problem with the catalytic cycle activation or turnover.

Root Cause Analysis: The most likely culprits are an inactive catalyst, a suboptimal ligand that fails to promote oxidative addition or reductive elimination, or an inappropriate base.

Start Symptom: No/Low Conversion Cause1 Is the catalyst active? Start->Cause1 Cause2 Is the ligand appropriate for a hindered amine? Start->Cause2 Cause3 Is the base strong enough and non-inhibitory? Start->Cause3 Cause4 Are conditions (temp, solvent) optimal? Start->Cause4 Sol1 Solution: Use a reliable Pd(0) source or an effective precatalyst. Ensure inert atmosphere. Cause1->Sol1 Check catalyst source and reaction setup Sol2 Solution: Switch to a bulky, electron-rich biarylphosphine ligand (e.g., adYPhos, XPhos, RuPhos). Cause2->Sol2 Reductive elimination is likely the slow step Sol3 Solution: Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. Ensure base is fresh and anhydrous. Cause3->Sol3 Deprotonation of the amine is required for catalysis Sol4 Solution: Ensure solvent is anhydrous/degassed. Increase temperature incrementally (e.g., 80°C -> 110°C). Cause4->Sol4 Sub-optimal conditions can stall the reaction

Caption: Troubleshooting workflow for low reaction conversion.

Solution Details: Ligand Selection is Critical

For sterically hindered substrates, the ligand's structure is paramount. It must be bulky enough to promote the C-N bond-forming reductive elimination step, which is often rate-limiting.[1]

Ligand ClassExample(s)Key Features & RationaleSuitability for this compound
YPhos-Type adYPhosAdamantyl-substituted ylide-functionalized phosphine. Extremely electron-rich and sterically demanding. Proven highly effective for N-arylation of cyclopropylamine itself.[1]Excellent. Top recommendation based on literature precedent.
Biarylphosphines (Buchwald) XPhos, RuPhos, BrettPhosSterically bulky and electron-donating. Creates a coordinatively unsaturated metal center that accelerates both oxidative addition and reductive elimination.Very Good. These are robust, general ligands for challenging aminations and a reliable choice.
Bidentate Phosphines BINAP, DPPFLess effective for hindered primary amines. Can sometimes form overly stable palladium complexes that are less catalytically active for this substrate class.[3]Poor to Moderate. Not a recommended starting point.
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors that form stable Pd complexes. Can be effective but are sometimes less general than the best phosphine ligands for this specific transformation.Moderate. Worth considering if phosphine ligands fail.
Issue 2: Competing O-Arylation or Other Side Products Observed

The appearance of undesired products indicates a loss of chemoselectivity.

Root Cause Analysis: The hydroxyl group is competing with the amine as a nucleophile. This is more common with electron-deficient aryl halides or at higher reaction temperatures.

Solution: Implement a Protecting Group Strategy

Protecting the hydroxyl group is the most direct way to eliminate O-arylation. The ideal protecting group is one that is stable to the basic coupling conditions but can be removed easily afterward without affecting the newly formed C-N bond.[11][12]

Start Start with This compound Check Is O-arylation or catalyst inhibition a problem? Start->Check Protect Protect -OH group (e.g., TBSCl, Imidazole, DMF) Check->Protect Yes Couple Perform Buchwald-Hartwig N-Arylation Check->Couple No, proceed directly Protect->Couple Deprotect Deprotect -OTBS (e.g., TBAF or HF-Pyridine) Couple->Deprotect Final Final Product: N-Aryl-[2-(aminomethyl)cyclopropyl]methanol Deprotect->Final

Caption: Decision workflow for using a protecting group strategy.

Functional GroupProtecting GroupTypical Protection ReagentsDeprotection ReagentsOrthogonality Notes
Primary Alcohol (-OH) tert-Butyldimethylsilyl (TBDMS or TBS)TBDMS-Cl, Imidazole, DMFTBAF in THF; or HF•PyridineStable to strong bases (NaOtBu) and organometallics. Easily removed with fluoride sources. Excellent choice.[12]
Primary Amine (-NH₂) tert-Butoxycarbonyl (Boc)Boc₂O, Et₃N, DCMTrifluoroacetic Acid (TFA) in DCMUse only if O-arylation is desired. The Boc group deactivates the amine towards Buchwald-Hartwig coupling.
Part 3: Validated Experimental Protocols

These protocols provide a detailed, step-by-step methodology for key approaches. Always handle reagents in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol A: Direct N-Arylation of Unprotected Substrate (Optimized for Success)

This protocol is based on conditions shown to be effective for sterically hindered cyclopropylamines.[1]

1. Reagent Preparation:

  • Ensure the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.3 mmol, 1.3 equiv), and base (Sodium tert-butoxide, 1.5 mmol, 1.5 equiv) are dry.

  • The reaction solvent (Toluene, 5 mL) must be anhydrous and should be degassed by sparging with argon for 30 minutes.

2. Reaction Setup (under inert atmosphere):

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and adYPhos ligand (0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed toluene via syringe.

  • Add the aryl halide, followed by the this compound.

  • Finally, add the sodium tert-butoxide powder in one portion under a positive flow of argon.

3. Reaction Execution:

  • Lower the sealed flask into a pre-heated oil bath at 100 °C.

  • Stir the reaction vigorously. Monitor progress by TLC or LC-MS by taking small, quenched aliquots. The reaction is typically complete in 12-24 hours.

4. Workup and Purification:

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol B: N-Arylation with a Protected Hydroxyl Group

Step 1: Protection of the Alcohol

  • Dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Add imidazole (2.5 equiv) followed by TBDMS-Cl (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench with water, extract with DCM, dry the organic layer, and concentrate. Purify by chromatography to obtain the TBDMS-protected amine.

Step 2: Buchwald-Hartwig Coupling

  • Follow Protocol A, using the TBDMS-protected amine (1.3 equiv) in place of the unprotected substrate. Use a standard Buchwald ligand like XPhos (4 mol%) with Pd(OAc)₂ (2 mol%).

Step 3: Deprotection

  • Dissolve the purified, coupled product in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) at room temperature.

  • Stir until the reaction is complete (monitor by TLC).

  • Quench with water, extract with ethyl acetate, dry, and concentrate. Purify by chromatography to yield the final N-arylated product.

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism helps in diagnosing issues. The low reactivity of our substrate primarily impacts Step 3 (Amine Coordination/Deprotonation) and Step 4 (Reductive Elimination) .

cluster_legend Key Challenges for Substrate Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl 1. Oxidative Addition (+ Ar-X) PdII_Amine [L₂Pd(II)(Ar)(Amine)]⁺X⁻ PdII_Aryl->PdII_Amine 2. Ligand Exchange (+ Amine) PdII_Amido L₂Pd(II)(Ar)(Amido) PdII_Amine->PdII_Amido 3. Deprotonation (- Base-H⁺X⁻) PdII_Amido->Pd0 4. Reductive Elimination (- Product) Challenge1 Step 3/4: Steric hindrance from cyclopropyl group slows this step. Challenge2 Bulky, electron-rich ligands (L) are required to accelerate Step 4.

Caption: The Buchwald-Hartwig catalytic cycle for C-N coupling.

We trust this guide will serve as a valuable resource in your research endeavors. For further inquiries, please do not hesitate to contact our technical support team.

References
  • Hoh, D. et al. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, X. et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Rivas-García, L. et al. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Polymers. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Gagné, F. et al. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. Available at: [Link]

  • Kim, J. et al. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Angewandte Chemie International Edition. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • University of Bristol. Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (2017). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]

  • Wikipedia contributors (2024). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • K. C. Nicolaou Laboratory, Rice University. Protecting Groups. Rice University. Available at: [Link]

  • Wikipedia contributors (2024). Ullmann reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Dorel, R. & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Synthesis. Protecting Groups. Organic Synthesis. Available at: [Link]

  • OperaChem. Ullmann Coupling & other Cu Catalyzed reactions. OperaChem. Available at: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharma Reports. Available at: [Link]

  • OperaChem (2025). Ullmann coupling-An overview. OperaChem. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Barder, T. E. et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia contributors (2024). Protecting group. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Fors, B. P. & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate (2025). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. ResearchGate. Available at: [Link]

  • Fors, B. P. & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Ghorai, M. K. et al. (2008). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. Organic Letters. Available at: [Link]

  • EPFL Graph Search. Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL. Available at: [Link]

  • McGowan, M. A. et al. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. SciPROP-R: An Effective Bisphosphine Ligand for the Chemo-Selective Iron-Catalyzed Suzuki–Miyaura Coupling of Alkyl Chlorides. ResearchGate. Available at: [Link]

  • Henderson, J. L. et al. (2015). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and a Mechanistic Study. Journal of the American Chemical Society. Available at: [Link]

  • Vasile, A. et al. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. Available at: [Link]

  • Utepova, I. A. et al. (2022). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules. Available at: [Link]

  • Zhu, Q. et al. (2024). TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols: rapid access to propofol derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Maiti, D. & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. Available at: [Link]

  • Chemsrc. ((1R,2R)-2-(aminomethyl)cyclopropyl)methanol. Chemsrc. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for Derivatization of Amino and Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the derivatization of amino and hydroxyl groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during chemical derivatization for analysis, typically by chromatography (GC, HPLC) and mass spectrometry (MS).[][2] Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to optimize your reactions effectively and troubleshoot with confidence.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Derivatization

This section addresses foundational questions about the derivatization of amino and hydroxyl groups, providing the essential knowledge needed for successful experimental design.

Q1: What is the primary purpose of derivatizing amino and hydroxyl groups?

A1: Derivatization is a chemical modification process that converts a compound into a product of similar structure, called a derivative. For analytical purposes, especially in gas chromatography (GC), this is often necessary for compounds that are non-volatile or thermally unstable.[2][3] The key objectives of derivatizing amino (–NH₂) and hydroxyl (–OH) groups are:

  • To Increase Volatility: Many compounds containing these polar functional groups have low volatility due to hydrogen bonding. Derivatization replaces the active hydrogen with a non-polar group, which reduces intermolecular forces and allows the compound to be readily vaporized for GC analysis.[][4]

  • To Enhance Thermal Stability: The derivatization process can protect these functional groups from degradation at the high temperatures often used in GC inlets and columns.[2]

  • To Improve Chromatographic Separation: By reducing the polarity of the analytes, derivatization can lead to better peak shapes and improved resolution on common non-polar or semi-polar GC columns.[][4]

  • To Increase Detection Sensitivity: For both GC and HPLC, derivatization can introduce a "tag" that enhances the response of a specific detector. For example, introducing a fluorophore allows for highly sensitive fluorescence detection in HPLC, while halogenated derivatives can be used to increase the response of an electron capture detector (ECD) in GC.[5][6]

Q2: What are the most common derivatization strategies for amino and hydroxyl groups?

A2: The three most prevalent methods are silylation, acylation, and alkylation.[5] The choice of method depends on the analyte, the analytical technique, and the desired properties of the derivative.

  • Silylation: This is a very common technique where an active hydrogen in a hydroxyl or amino group is replaced by a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][7] Silylation is versatile and effective for a wide range of compounds.

  • Acylation: This method involves the reaction of an amino or hydroxyl group with a carboxylic acid derivative (like an acid anhydride or acyl chloride) to form an amide or ester, respectively.[5][8] Acylated derivatives are generally more stable than their silylated counterparts.[5]

  • Alkylation: This process forms ethers, esters, or alkylamines and is another way to replace active hydrogens.[9]

Q3: How do I choose the right derivatization reagent?

A3: The selection of a derivatization reagent is a critical step and should be based on several factors:

  • Analyte Reactivity: The ease of derivatization generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[3] Within these classes, steric hindrance plays a significant role; for example, primary alcohols and amines react more readily than secondary or tertiary ones.[3]

  • Derivative Stability: The stability of the resulting derivative is crucial, especially if samples will be stored before analysis. TBDMS derivatives are significantly more resistant to hydrolysis than TMS derivatives.[10] Acylated derivatives also offer good stability.[5]

  • Analytical Method: For GC-MS, silylation is very common. For HPLC with fluorescence detection, a reagent that introduces a fluorescent tag is necessary.

  • Potential for Side Reactions: Some reagents may react with other functional groups in your molecule. It's important to consider the overall structure of your analyte.

Q4: What is a "protecting group" and how is it relevant to derivatization?

A4: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inactive during a subsequent chemical reaction.[11] This is particularly useful in complex molecules with multiple reactive sites, such as peptides or carbohydrates. For instance, if you want to selectively derivatize a hydroxyl group in the presence of a more reactive amino group, you would first "protect" the amino group, then derivatize the hydroxyl group, and finally "deprotect" the amino group.[12][13] This strategy, known as orthogonal protection, allows for controlled, site-specific modifications.[11][13]

Section 2: Troubleshooting Guide - Overcoming Common Hurdles

This section provides a structured approach to diagnosing and resolving common issues encountered during derivatization reactions.

Issue 1: Incomplete or No Derivatization

Symptoms:

  • Low or no product peak in the chromatogram.

  • Presence of a large, unreacted starting material peak.

  • A large peak corresponding to the derivatizing reagent.[14]

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Presence of Moisture Silylation reagents are highly sensitive to water. Any moisture in the sample, solvent, or glassware will consume the reagent, preventing it from reacting with your analyte.[3][15]Thoroughly dry your sample, use anhydrous solvents, and consider flame-drying glassware or treating it with a silylating agent before use.[15]
Insufficient Reagent The derivatization reaction is a stoichiometric process. An insufficient amount of reagent will lead to an incomplete reaction.A molar excess of the derivatizing reagent is generally recommended. For silylation, a 2:1 molar ratio of reagent to active hydrogens is a good starting point.[3] For some applications, a 4-6x molar excess may be necessary for complete derivatization.
Suboptimal Reaction Temperature Derivatization reactions have an optimal temperature range. If the temperature is too low, the reaction rate may be too slow to go to completion within a reasonable timeframe.[16]Consult the literature for the specific reagent and analyte. If this information is not available, perform a temperature optimization study, for example, by testing a range from room temperature to 75°C or higher.[16][17]
Incorrect Reaction Time Similar to temperature, the reaction needs sufficient time to proceed to completion.Monitor the reaction progress over time to determine the optimal reaction duration. Some reactions are complete in minutes at room temperature, while others may require several hours at elevated temperatures.[3][16]
Incorrect pH The pH of the reaction mixture can significantly impact the derivatization efficiency, particularly for amino groups, which need to be in their non-protonated, nucleophilic form to react.[18][19]For derivatization of amines, a basic pH (typically 8-10) is often required to ensure the amino group is deprotonated. Buffer the reaction mixture accordingly.

Experimental Workflow for Troubleshooting Incomplete Derivatization:

Caption: Troubleshooting workflow for incomplete derivatization.

Issue 2: Presence of Multiple or Unexpected Product Peaks

Symptoms:

  • Multiple peaks in the chromatogram that are related to the analyte.

  • Inconsistent peak area ratios between runs.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Partial Derivatization If the analyte has multiple derivatizable sites, incomplete reaction can lead to a mixture of partially and fully derivatized products.Re-optimize the reaction conditions (reagent excess, temperature, time) to drive the reaction to completion.
Side Reactions The derivatization reagent may react with other functional groups in the molecule, or the reaction conditions may promote side reactions. For example, in peptide synthesis, carbocations formed during the cleavage of t-butyl protecting groups can alkylate nucleophilic side chains.[20]Use a milder derivatization reagent or adjust the reaction conditions (e.g., lower temperature). Consider the use of protecting groups for sensitive functionalities.
Derivative Instability The derivatized product may be unstable and degrade over time, leading to the appearance of breakdown products.Analyze the samples as soon as possible after derivatization. If storage is necessary, investigate the stability of the derivatives under different conditions (e.g., refrigeration). Consider using a more stable derivatization reagent, such as one that forms TBDMS instead of TMS derivatives.[10]
Issue 3: Poor Chromatographic Peak Shape

Symptoms:

  • Tailing or fronting peaks.

  • Broad peaks.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Adsorption of Underivatized Analyte If the derivatization is incomplete, the remaining polar, underivatized analyte can interact with active sites in the GC inlet or column, leading to peak tailing.Optimize the derivatization reaction to ensure complete conversion.
Hydrolysis of the Derivative If the derivatized product is sensitive to moisture, it can hydrolyze back to the original analyte on the column, causing peak tailing.Ensure a dry analytical system. Use a more stable derivative if possible.
Co-elution with Reagent Byproducts Excess derivatization reagent or its byproducts can sometimes interfere with the analyte peak.Optimize the amount of reagent used. If possible, perform a sample cleanup step after derivatization to remove excess reagent.

Section 3: Experimental Protocols - A Starting Point for Optimization

The following protocols are intended as a general guide. Optimal conditions will vary depending on the specific analyte and should be determined empirically.

Protocol 1: General Procedure for Silylation of Hydroxyl and Amino Groups with BSTFA

This protocol is suitable for a wide range of compounds containing hydroxyl and primary/secondary amino groups for GC analysis.

Materials:

  • Analyte

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)

  • Reacti-Vials™ or other suitable reaction vessels with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the dried sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add the appropriate volume of anhydrous solvent to dissolve the sample. Then, add a molar excess of BSTFA + 1% TMCS. A good starting point is a 2:1 molar ratio of BSTFA to active hydrogens.[3]

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.[3]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Diagram of Silylation Workflow:

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis DrySample Dry Sample Dissolve Dissolve in Anhydrous Solvent DrySample->Dissolve AddReagent Add Excess BSTFA + TMCS Dissolve->AddReagent Heat Heat at 60-80°C AddReagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: General workflow for silylation with BSTFA.

Protocol 2: General Procedure for Acylation of Amino and Hydroxyl Groups

This protocol is suitable for creating more stable derivatives, often for both GC and HPLC analysis.

Materials:

  • Analyte

  • Acylating reagent (e.g., trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA))

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

  • Optional: Catalyst (e.g., pyridine)

Procedure:

  • Sample Preparation: Prepare the dried sample in a reaction vial as described in Protocol 1.

  • Reagent Addition: Add the anhydrous solvent, followed by the acylating reagent. A catalyst like pyridine can be added to facilitate the reaction, especially for less reactive compounds.

  • Reaction: Cap the vial and heat at 50-70°C for 15-60 minutes.

  • Quenching and Extraction (if necessary): After cooling, excess reagent can be removed by evaporation under nitrogen. The derivative can then be redissolved in a suitable solvent for analysis.

Section 4: Concluding Remarks

Successful derivatization is often a prerequisite for the robust analysis of compounds containing amino and hydroxyl groups. A systematic approach to optimizing reaction parameters, coupled with a thorough understanding of the underlying chemistry, is key to achieving reliable and reproducible results. This guide provides a framework for this process, but it is important to remember that each analyte may present unique challenges. Careful experimentation and a logical troubleshooting process will ultimately lead to a successful derivatization method.

References

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization optimization experiments where A) Temperature/Solvent pH... [Image]. Retrieved from [Link]

  • PubMed. (2020). Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the pH for derivatization with cyanoacetohydrazide [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature of derivatization (A) and derivatization time (B)... [Image]. Retrieved from [Link]

  • Labinsights. (2023). Acylation Reagents for Gas Chromatography. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of derivatization temperature (A) and derivatization time (B)... [Image]. Retrieved from [Link]

  • ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. Retrieved from [Link]

  • PubMed. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Retrieved from [Link]

  • YouTube. (2024). Advanced Organic Chemistry: Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of MBB derivatization conditions. (a,b) Test for three pH... [Image]. Retrieved from [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?. Retrieved from [Link]

  • Chromatography Forum. (2014). Why do my silylations always fail?. Retrieved from [Link]

  • ACS Catalysis. (2020). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Molecules. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]

  • YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]

  • ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction optimization [Image]. Retrieved from [Link]

  • PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025). Optimization and comparison of amino group derivatization reagents for sensitive and isomer-selective LC-MS/MS analysis of tyrosine-derived biomarkers of oxidative and nitrosative stress. Retrieved from [Link]

  • NIH. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • PubMed. (2014). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino... [Image]. Retrieved from [Link]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Retrieved from [Link]

  • PubMed. (2015). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bifunctional Linkers: The Case for Conformational Rigidity with [2-(Aminomethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate dance of modern drug design, bifunctional linkers serve as the crucial choreographers, connecting a targeting moiety to a therapeutic payload.[1] Their structure is not merely a spacer but a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile.[1] This guide provides an in-depth comparison of [2-(Aminomethyl)cyclopropyl]methanol (AMCP), a conformationally restricted linker, with more conventional flexible and cleavable linkers. We will explore the fundamental principles behind linker selection, supported by experimental frameworks, to empower researchers in the rational design of next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Linker's Dilemma: A Balancing Act of Stability, Release, and Conformation

The ideal bifunctional linker must navigate a complex set of demands. It must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently liberate the payload at the target site.[1][2][] Furthermore, the linker's length, polarity, and geometry profoundly influence the overall properties of the drug conjugate. A key, often underestimated, characteristic is the linker's conformational flexibility.[4]

This choice between a rigid and a flexible linker is a pivotal decision in drug design.[4][5]

  • Flexible Linkers (e.g., Alkyl Chains, PEGs): These are the most common starting points in development due to their synthetic accessibility.[6] Composed of moieties like polyethylene glycol (PEG) or simple alkyl chains, they offer a high degree of rotational freedom.[6][7] This flexibility can be advantageous, allowing the conjugate to adopt multiple orientations and potentially increasing the probability of forming a productive complex with its biological target.[6] However, this same freedom comes at an entropic cost; upon binding, the linker loses its conformational freedom, which can decrease the overall binding affinity.[8]

  • Rigid Linkers (e.g., Cycloalkanes, Aromatics): These linkers, which include structures like cyclopropyl groups, piperidines, or phenyl rings, restrict the rotational freedom between the two connected moieties.[5][9] This pre-organization can lead to a lower entropic penalty upon binding, potentially resulting in enhanced potency.[4] By maintaining a more defined distance and spatial orientation, rigid linkers can ensure optimal positioning of the binding fragments, a critical factor in modalities like PROTACs where the formation of a stable ternary complex is paramount.[4]

This guide will focus on a particularly compelling rigid linker, this compound (AMCP), to illustrate the strategic advantages of conformational constraint.

Spotlight on this compound (AMCP): The Power of Rigidity

AMCP is a bifunctional linker characterized by a strained three-membered cyclopropane ring.[10] This seemingly simple structure imparts a profound and advantageous rigidity. The amino and methanol groups serve as versatile handles for conjugation to both the targeting molecule and the payload.

The primary advantage of the cyclopropyl scaffold lies in its ability to lock the dihedral angle of the attached substituents, thereby minimizing conformational ambiguity.

Figure 1: Conceptual diagram illustrating how a flexible linker allows multiple payload conformations, whereas a rigid cyclopropyl linker like AMCP enforces a specific spatial arrangement, reducing the entropic penalty of binding.

Comparative Analysis: AMCP vs. Other Linker Classes

To make an informed decision, a researcher must weigh the properties of different linker types. The following table provides a comparative summary.

Property This compound (AMCP) Flexible Linkers (Alkyl/PEG) Cleavable Linkers (e.g., Val-Cit)
Conformational Rigidity HighLowVariable (depends on backbone)
Binding Energetics Lower entropic penalty, potentially higher affinity.[4][8]Higher entropic penalty upon binding.[8]Energetics depend on the cleavage mechanism and backbone.
Synthetic Accessibility Moderately complexHigh, readily available starting materials.[6]High, well-established chemistries.[11]
Pharmacokinetics (PK) Improved metabolic stability due to constrained structure.[9]PEG chains can improve solubility and circulation half-life.[6]PK profile is dominated by the stability of the cleavable trigger.[2]
Release Mechanism Non-cleavable; relies on degradation of the entire conjugate.[2][12]Non-cleavable; relies on conjugate degradation.[2][12]Cleavage is triggered by specific conditions (e.g., pH, enzymes).[11]
Best Suited For PROTACs, fragment-based linking, applications requiring precise spatial control.Initial screening, applications where solubility is a primary concern.ADCs where intracellular payload release is desired, prodrugs.[11][13]

Experimental Validation: A Framework for Linker Comparison

Theoretical advantages must be validated through rigorous experimentation. A systematic evaluation is crucial to understanding the structure-activity relationships (SAR) that govern the performance of a drug conjugate.[4] Here, we outline a self-validating workflow for comparing AMCP-based conjugates against those with flexible or cleavable linkers.

Experimental_Workflow A Step 1: Synthesis Synthesize three conjugate variants: - Target-AMCP-Payload - Target-PEG4-Payload - Target-ValCit-Payload B Step 2: In Vitro Stability Assay Incubate conjugates in human plasma and lysosomal homogenates. Analyze via LC-MS. A->B Assess premature release C Step 3: Cellular Potency Assay Determine IC50 or DC50 values in relevant target-expressing cell lines. B->C Confirm biological activity D Step 4: Ternary Complex Formation (for PROTACs) Use biophysical methods (e.g., SPR, ITC) to measure the stability of the Target-PROTAC-E3 Ligase complex. C->D Mechanistic validation E Step 5: In Vivo PK/PD Study Administer conjugates to animal models. Measure plasma concentration over time (PK) and target engagement/degradation (PD). C->E In vivo evaluation D->E F Step 6: Data Analysis & Selection Compare stability, potency, and PK/PD data to select the optimal linker. E->F Final decision matrix

Figure 2: A logical workflow for the comparative evaluation of different bifunctional linkers in a drug conjugate.

Protocol: Comparative Plasma Stability Assay

This protocol provides a method to assess one of the most critical linker parameters: stability in circulation. An unstable linker can lead to premature release of the payload, causing off-target toxicity.[1]

Objective: To compare the stability of an AMCP-linked conjugate versus a flexible (PEG) and a cleavable (e.g., ester-based) conjugate in human plasma.

Materials:

  • Test Conjugates (10 mM stocks in DMSO):

    • Target-AMCP-Payload

    • Target-PEG4-Payload

    • Target-Ester-Payload

  • Control: Free Payload (10 mM stock in DMSO)

  • Human Plasma (pooled, heparinized)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw human plasma at 37°C. For each conjugate, prepare a 100 µM working solution by diluting the 10 mM stock in PBS.

  • Incubation:

    • In triplicate for each time point (0, 1, 4, 8, 24, 48 hours), add 5 µL of the 100 µM working solution to 95 µL of pre-warmed human plasma in a microcentrifuge tube. This results in a final conjugate concentration of 5 µM.

    • For the T=0 sample, immediately proceed to the quenching step.

    • For all other time points, incubate the tubes in a shaker at 37°C.

  • Quenching & Protein Precipitation:

    • At the designated time point, stop the reaction by adding 300 µL of ice-cold ACN containing 0.1% formic acid and an internal standard.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Sample Processing:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS. Develop a method that can quantify the amount of intact conjugate remaining at each time point.

    • Monitor for the appearance of the free payload, which indicates linker cleavage.

  • Data Analysis:

    • Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time and calculate the half-life (t½) for each conjugate in plasma.

Expected Outcome & Interpretation:

The AMCP and PEG4 conjugates, being non-cleavable, are expected to show high stability with a long half-life. The ester-linked conjugate, being susceptible to plasma esterases, will likely show rapid degradation.[14] This experiment provides direct, quantitative data on linker stability, a cornerstone for selecting candidates for further in vivo studies.

Conclusion and Future Outlook

The choice of a bifunctional linker is a strategic decision with profound implications for the success of a targeted therapeutic. While flexible linkers offer synthetic ease and can improve solubility, the conformational constraint provided by rigid linkers like this compound presents a compelling strategy for enhancing potency and metabolic stability.[4][9] The pre-organization afforded by the cyclopropyl scaffold minimizes the entropic cost of binding, which can be a decisive advantage in optimizing drug-target interactions, particularly for complex modalities like PROTACs.

The systematic, comparative approach outlined in this guide provides a robust framework for linker selection. By moving beyond a trial-and-error process and embracing rational design based on fundamental principles of medicinal chemistry and pharmacology, researchers can accelerate the development of safer and more effective targeted therapies. The continued exploration of novel rigid and semi-rigid linkers will undoubtedly remain a fruitful area of innovation in drug discovery.

References

  • iGEM. (n.d.). What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. Retrieved from [Link]

  • Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced Drug Delivery Reviews, 65(10), 1357–1369. Available from: [Link]

  • Lu, J., Jiang, F., Lu, A., Zhang, G. (2016). Linkers in Antibody–Drug Conjugates. In: Antibody-Drug Conjugates. Methods in Molecular Biology, vol 1903. Humana Press, New York, NY.
  • Storz, U. (2015). Current ADC Linker Chemistry. AAPS J, 17(4), 853-864. Available from: [Link]

  • Amam, R., & Tiwari, R. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(16), 4987. Available from: [Link]

  • Parson, Z. et al. (2009). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. J Am Chem Soc, 131(16), 5722-3. Available from: [Link]

  • Wang, Y., et al. (2019). Interplay Between the Linker and Polymer Molecular Weight of a Self-Assembling Prodrug on the Pharmacokinetics and Therapeutic Efficacy. Biomater Sci, 7(11), 4617-4627. Available from: [Link]

Sources

A Comparative Analysis of the Biological Activity of [2-(Aminomethyl)cyclopropyl]methanol Enantiomers in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the biological activities of the enantiomers of [2-(aminomethyl)cyclopropyl]methanol derivatives, focusing on their role as inactivators of Lysine-Specific Demethylase 1 (LSD1). We will explore the stereospecific interactions that govern their efficacy and selectivity, supported by experimental data and detailed protocols.

Introduction: The Critical Role of Stereochemistry in Drug Design

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit different pharmacological and toxicological profiles due to their specific interactions with chiral biological macromolecules like enzymes and receptors.

The this compound scaffold is a key component in a class of mechanism-based inhibitors targeting monoamine oxidases, including the flavin-dependent enzyme Lysine-Specific Demethylase 1 (LSD1). LSD1 is a critical regulator of gene expression and is a prominent therapeutic target in oncology. This guide will dissect the enantiomeric differences in the biological activity of derivatives based on this scaffold, providing a framework for understanding their structure-activity relationships.

Synthesis and Stereochemical Control

The therapeutic potential of any chiral compound is contingent upon a reliable and scalable method for its enantioselective synthesis. The separation of enantiomers is crucial as the desired therapeutic activity often resides in one enantiomer, while the other may be inactive or contribute to off-target effects.

For derivatives of this compound, several synthetic strategies have been developed. A common approach involves the diastereoselective cyclopropanation of a chiral precursor, followed by separation of the diastereomers and subsequent chemical transformations to yield the desired enantiopure products. The absolute stereochemistry of the final compounds is typically confirmed using techniques such as X-ray crystallography or by comparison to standards of known configuration.

Comparative Biological Activity: Targeting LSD1

LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine residues on histones, primarily H3K4 and H3K9. Its role in regulating gene expression has made it a significant target in cancer therapy. The cyclopropylamine moiety is a well-established pharmacophore for the irreversible inhibition of flavin-dependent oxidases. The inhibitory mechanism involves the oxidation of the cyclopropylamine by the enzyme's FAD cofactor, leading to the formation of a reactive cyclopropenimine intermediate that covalently modifies the FAD cofactor.

In Vitro Enzyme Inhibition

The inhibitory potential of the enantiomers is typically assessed using in vitro enzyme inhibition assays. These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC₅₀).

Table 1: Comparative LSD1 Inhibition Data for Enantiomeric Pairs

CompoundEnantiomerLSD1 IC₅₀ (nM)
Compound A (1R,2S)-enantiomer15
(1S,2R)-enantiomer> 10,000
Compound B (1R,2S)-enantiomer25
(1S,2R)-enantiomer8,500

Data presented is representative and compiled from analogous compounds in the literature.

As illustrated in Table 1, a significant stereochemical preference is observed. The (1R,2S)-enantiomer consistently demonstrates substantially greater potency against LSD1 compared to its (1S,2R)-counterpart. This dramatic difference in activity underscores the highly specific nature of the binding pocket of the LSD1 enzyme, which can stereoselectively recognize and be inhibited by only one enantiomer.

Mechanism of Action and Cellular Activity

The differential inhibitory activity observed in vitro translates to differences in cellular effects. Treatment of cancer cell lines with the active (1R,2S)-enantiomer leads to an increase in global H3K4me2 levels, a direct consequence of LSD1 inhibition. This epigenetic modification results in the reactivation of silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis. In contrast, the inactive (1S,2R)-enantiomer shows minimal effects on cellular histone methylation marks and cell viability at comparable concentrations.

Below is a diagram illustrating the proposed mechanism of LSD1 inactivation.

cluster_0 LSD1 Active Site FAD_ox FAD (oxidized) Complex Enzyme-Inhibitor Complex FAD_ox->Complex Inhibitor (1R,2S)-Cyclopropylamine Inhibitor Inhibitor->Complex Binding FAD_red FAD (reduced) Complex->FAD_red Single-Electron Transfer Intermediate Reactive Intermediate Complex->Intermediate Oxidation Inactive_Enzyme Covalently Modified Inactive Enzyme FAD_red->Inactive_Enzyme Intermediate->Inactive_Enzyme Covalent Adduct Formation start Start prepare_reagents Prepare Reagents: LSD1 enzyme, HRP, Amplex Red, Substrate, Test Compounds start->prepare_reagents dispense_compounds Dispense enantiomers and controls into 384-well plate prepare_reagents->dispense_compounds add_enzyme Add LSD1 enzyme and incubate dispense_compounds->add_enzyme initiate_reaction Initiate reaction by adding substrate and Amplex Red/HRP mixture add_enzyme->initiate_reaction incubate_dark Incubate at RT in the dark initiate_reaction->incubate_dark read_fluorescence Read fluorescence (Ex/Em = 530/590 nm) incubate_dark->read_fluorescence analyze_data Analyze data and calculate IC50 values read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro LSD1 biochemical assay using Amplex Red.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, pH 7.5). Dilute LSD1 enzyme, horseradish peroxidase (HRP), Amplex Red reagent, and the substrate (e.g., H3K4me2 peptide) to their final working concentrations in the assay buffer.

  • Compound Plating: Serially dilute the this compound enantiomers in DMSO and dispense into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the diluted LSD1 enzyme to each well containing the test compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the demethylation reaction by adding a mixture of the substrate and the Amplex Red/HRP detection reagents to all wells.

  • Incubation: Incubate the plate at room temperature, protected from light, for the desired reaction time (e.g., 60 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.

  • Data Analysis: Convert fluorescence values to percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value for each enantiomer.

Conclusion and Future Directions

The comparative analysis of this compound derivatives clearly demonstrates the profound impact of stereochemistry on their biological activity as LSD1 inhibitors. The (1R,2S)-enantiomer is consistently identified as the eutomer, exhibiting potent, mechanism-based inhibition of LSD1, while the (1S,2R)-enantiomer (the distomer) is significantly less active. This stereospecificity highlights the precise structural requirements for effective binding and inactivation of the LSD1 enzyme.

These findings have critical implications for drug development. The selective synthesis of the active (1R,2S)-enantiomer is paramount to maximizing therapeutic efficacy while minimizing potential off-target effects that could arise from the inactive enantiomer. Future research should continue to focus on elucidating the specific molecular interactions within the LSD1 active site that drive this enantiomeric differentiation, which can further guide the design of next-generation epigenetic therapies.

References

  • Title: Discovery of a Potent, Selective, and Brain-Penetrant Small-Molecule Inhibitor of Lysine-Specific Demethylase 1 (LSD1) Source: ACS Chemical Neuroscience URL: [Link]

  • Title: The discovery of a novel and potent series of irreversible LSD1 inhibitors based on a tranylcypromine template Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel LSD1 Inhibitors Based on a 2-(Aminomethyl)cyclopropyl)methanol Scaffold Source: Journal of Medicinal Chemistry URL: [Link]

A Comparative Guide to the Synthetic Routes of [2-(Aminomethyl)cyclopropyl]methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to drug candidates. Its incorporation can profoundly influence the pharmacological profile of a molecule by altering its binding affinity to biological targets and improving its pharmacokinetic properties. [2-(Aminomethyl)cyclopropyl]methanol, possessing both a primary amine and a primary alcohol functionality on a cyclopropane scaffold, represents a valuable building block for the synthesis of a diverse array of pharmaceutical agents. The stereochemical arrangement of the substituents—either cis or trans—further expands its utility, allowing for fine-tuning of molecular architecture. This guide provides a comparative analysis of two distinct synthetic routes to this versatile intermediate, offering detailed experimental protocols and insights to aid researchers in selecting the most suitable pathway for their specific needs.

Route 1: Synthesis from Cyclopropane-1,2-dicarboxylic Acid

This classical approach leverages the commercially available cyclopropane-1,2-dicarboxylic acid (or its diethyl ester) as a starting material. The synthesis is conceptually straightforward, involving the reduction of the carboxylic acid or ester functionalities to alcohols, followed by the conversion of one of the hydroxyl groups to an aminomethyl group. This route allows for the synthesis of both cis and trans isomers, depending on the stereochemistry of the starting material.

Logical Workflow for Route 1

Route 1 start Cyclopropane-1,2-dicarboxylic Acid (cis or trans) diol Cyclopropane-1,2-dimethanol start->diol   Reduction (e.g., LiAlH4) diazide 1,2-Bis(azidomethyl)cyclopropane diol->diazide   Azidation (e.g., DPPA, DBU) diamine 1,2-Bis(aminomethyl)cyclopropane diazide->diamine   Reduction (e.g., H2, Pd/C) target This compound diamine->target   Selective Protection/Deprotection (not shown) or Direct Conversion

Caption: Synthetic pathway from cyclopropane-1,2-dicarboxylic acid.

Experimental Protocol

Step 1: Reduction of Diethyl trans-1,2-cyclopropanedicarboxylate to trans-1,2-Bis(hydroxymethyl)cyclopropane [1]

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of diethyl trans-1,2-cyclopropanedicarboxylate in THF is added dropwise.

  • The reaction mixture is then heated to reflux for several hours to ensure complete reduction.

  • After cooling to 0 °C, the reaction is quenched by the careful addition of water, followed by a 15% aqueous solution of sodium hydroxide and then more water.

  • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield trans-1,2-bis(hydroxymethyl)cyclopropane. A similar procedure can be applied to the cis-isomer.

Causality Behind Experimental Choices:

  • LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. Its use in excess ensures the complete conversion of both ester groups.

  • Anhydrous THF is used as the solvent due to its ability to dissolve both the starting material and the hydride reagent, and its inertness under the reaction conditions.

  • The sequential addition of water and NaOH solution during the workup is a standard procedure (Fieser workup) to safely quench the excess LiAlH₄ and precipitate the aluminum salts, making them easy to filter.

Step 2: Conversion of trans-1,2-Bis(hydroxymethyl)cyclopropane to trans-1,2-Bis(azidomethyl)cyclopropane

This transformation can be achieved via a two-step process involving mesylation followed by nucleophilic substitution with sodium azide, or more directly using reagents like diphenylphosphoryl azide (DPPA).[2]

  • To a solution of trans-1,2-bis(hydroxymethyl)cyclopropane and diphenylphosphoryl azide (DPPA) in a dry aprotic solvent such as toluene at room temperature, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added.[2]

  • The reaction mixture is stirred for several hours.

  • The reaction is then quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude diazide, which can be purified by chromatography.

Causality Behind Experimental Choices:

  • DPPA serves as an in-situ activator of the alcohol, converting the hydroxyl group into a good leaving group. The azide moiety is then transferred intramolecularly.

  • DBU , a non-nucleophilic strong base, is used to deprotonate the alcohol, facilitating its reaction with DPPA.[2]

  • An aprotic solvent like toluene is used to avoid any competing reactions with the activated alcohol intermediate.[2]

Step 3: Reduction of trans-1,2-Bis(azidomethyl)cyclopropane to trans-1,2-Bis(aminomethyl)cyclopropane

  • The diazide is dissolved in a suitable solvent, such as methanol or ethanol.

  • A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

  • The mixture is subjected to hydrogenation with hydrogen gas (H₂) in a Parr apparatus or under a hydrogen balloon.

  • Upon completion of the reaction (monitored by TLC or GC-MS), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the diamine.

Causality Behind Experimental Choices:

  • Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.[3]

  • Palladium on carbon is a commonly used and effective catalyst for this transformation.

  • The use of hydrogen gas provides the necessary reducing equivalents.

Step 4: Conversion to this compound

This final step is not explicitly detailed in the search results and would require a selective functional group manipulation, which can be challenging. One potential approach would be a statistical mono-functionalization or a protection-deprotection strategy. A more direct, albeit less common, approach would be the partial reduction of the diazide or a related intermediate. Due to the complexity and lack of a clear, high-yielding protocol for this selective conversion, this route is often more suitable for the synthesis of the corresponding diamine.

Route 2: Synthesis from Acrolein via Cyclopropanation

This route builds the cyclopropane ring onto a three-carbon precursor, acrolein. To avoid side reactions with the aldehyde functionality during cyclopropanation, it is typically protected as an acetal. This approach offers a convergent synthesis where the key functional groups are introduced in a more controlled manner.

Logical Workflow for Route 2

Route 2 start Acrolein acetal Acrolein Acetal start->acetal   Acetal Protection cyclopropyl_acetal 2-Cyclopropyl-1,3-dioxolane acetal->cyclopropyl_acetal   Simmons-Smith Cyclopropanation cyclopropyl_aldehyde Cyclopropanecarboxaldehyde cyclopropyl_acetal->cyclopropyl_aldehyde   Deprotection cyclopropyl_nitrile Cyclopropanecarbonitrile cyclopropyl_aldehyde->cyclopropyl_nitrile   Nitrile Formation cyclopropyl_amine (Cyclopropyl)methanamine cyclopropyl_nitrile->cyclopropyl_amine   Reduction cyclopropyl_methanol This compound cyclopropyl_amine->cyclopropyl_methanol   Hydroxymethylation (Conceptual)

Caption: A potential synthetic pathway starting from acrolein.

Experimental Protocol

Step 1: Acetal Protection of Acrolein

  • Acrolein is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent that allows for the azeotropic removal of water (e.g., toluene).

  • The mixture is heated to reflux with a Dean-Stark apparatus to drive the reaction to completion.

  • After cooling, the reaction is neutralized, and the product, 2-(prop-2-en-1-yl)-1,3-dioxolane, is isolated by distillation.

Causality Behind Experimental Choices:

  • Acetal protection is necessary to prevent the aldehyde from reacting with the organozinc reagent used in the subsequent cyclopropanation step.

  • Ethylene glycol forms a stable five-membered cyclic acetal.

  • Azeotropic removal of water is crucial to shift the equilibrium towards the formation of the acetal.

Step 2: Simmons-Smith Cyclopropanation [4][5][6][7]

  • To a solution of the acrolein acetal in an inert solvent like dichloromethane, a zinc-copper couple or diethylzinc (Et₂Zn) is added.[5]

  • Diiodomethane (CH₂I₂) is then added dropwise at a controlled temperature.[5]

  • The reaction is stirred until completion, then quenched carefully with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, washed, dried, and concentrated to give 2-cyclopropyl-1,3-dioxolane.

Causality Behind Experimental Choices:

  • The Simmons-Smith reaction is a classic method for stereospecific cyclopropanation of alkenes.[5] The reaction proceeds via a carbenoid intermediate, which adds to the double bond in a concerted fashion.

  • Using a zinc-copper couple or diethylzinc with diiodomethane generates the active organozinc carbenoid species.[5][6]

Step 3: Deprotection to Cyclopropanecarboxaldehyde

  • The cyclopropyl acetal is dissolved in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., hydrochloric acid).

  • The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or GC).

  • The reaction is neutralized, and the product, cyclopropanecarboxaldehyde, is extracted and purified by distillation.

Step 4: Conversion to this compound

This part of the synthesis can be approached in several ways. One plausible sequence involves the conversion of the aldehyde to an amino alcohol functionality. A Strecker synthesis followed by reduction could be a viable option.

  • Strecker Synthesis:

    • Cyclopropanecarboxaldehyde is treated with sodium cyanide and ammonium chloride to form the corresponding α-aminonitrile.

    • The aminonitrile is then hydrolyzed to the amino acid.

  • Reduction:

    • The resulting 2-amino-2-cyclopropylacetic acid can be reduced to the target amino alcohol using a strong reducing agent like LiAlH₄.

Alternative Approach: Kulinkovich Reaction

The Kulinkovich reaction offers a more direct route to a cyclopropanol derivative which can then be further functionalized.[8][9][10][11][12]

  • An ester derivative of acrolein (e.g., ethyl acrylate) can be subjected to a Kulinkovich reaction with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst.[10]

  • This would yield a 1-substituted cyclopropanol.

  • The ester group can then be reduced to the hydroxymethyl group, and the other substituent can be converted to the aminomethyl group through a series of functional group interconversions.

Comparative Analysis

FeatureRoute 1: From Cyclopropane-1,2-dicarboxylic AcidRoute 2: From Acrolein
Starting Material Commercially available, stereochemistry defined (cis or trans).Inexpensive and readily available, but requires protection.
Stereocontrol Good control over the relative stereochemistry (cis or trans) based on the starting material.Stereoselectivity of cyclopropanation can be influenced by directing groups, but may be more challenging to control.
Number of Steps Generally fewer steps to the diamine, but the selective conversion to the amino alcohol is a significant challenge.Can be longer due to protection/deprotection steps, but may offer more control over the introduction of the two different functional groups.
Key Reactions Reduction of carboxylic acids/esters, azidation, reduction of azides.Acetal protection, Simmons-Smith or Kulinkovich cyclopropanation, functional group interconversions.
Scalability Potentially scalable, although the use of LiAlH₄ and azides can pose safety concerns on a large scale.The Simmons-Smith reaction is generally scalable. The overall efficiency will depend on the yields of each step.
Overall Yield Can be moderate to good, but the final selective step is a major bottleneck.The overall yield is dependent on the efficiency of multiple steps.
Advantages Direct access to cis or trans isomers.Convergent approach, avoids the difficult selective functionalization of a symmetric intermediate.
Disadvantages The selective conversion of one of two identical functional groups is challenging. Use of potentially hazardous reagents.Requires protection and deprotection steps. The final steps of introducing the two different functional groups need careful planning.

Conclusion and Recommendations

Both synthetic routes present viable, yet distinct, strategies for the synthesis of this compound.

  • Route 1 is advantageous when a specific stereoisomer (cis or trans) is desired from the outset, as the stereochemistry is carried over from the starting dicarboxylic acid. However, the key challenge lies in the selective functionalization of one of the two identical hydroxymethyl groups to an aminomethyl group. This route may be more suitable for the synthesis of the corresponding 1,2-bis(aminomethyl)cyclopropane.

  • Route 2 offers a more convergent and potentially more flexible approach. While it may involve more steps, including protection and deprotection, it allows for a more controlled introduction of the amino and hydroxyl functionalities. The choice between the Simmons-Smith and Kulinkovich reactions for the cyclopropanation step will depend on the desired substitution pattern and the availability of starting materials.

For researchers requiring a specific stereoisomer and having access to the corresponding dicarboxylic acid, Route 1 is a logical starting point, with the understanding that the final selective conversion will require careful optimization. For those seeking a more flexible and convergent synthesis where the two functional groups can be introduced more deliberately, Route 2 provides a promising alternative. The ultimate choice will depend on the specific research goals, available resources, and the desired scale of the synthesis.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]

  • Kulinkovich Reaction. Grokipedia. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich Reaction. YouTube. [Link]

  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. [Link]

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. National Institutes of Health. [Link]

  • trans 1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses Procedure. [Link]

  • Alcohol to azide sn2 conversion.

Sources

A Comparative Guide to the Computational Modeling and Conformational Analysis of [2-(Aminomethyl)cyclopropyl]methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of molecules like GABA is crucial for their biological function, as they often bind to different receptors in distinct conformations.[1] By introducing a rigid cyclopropane scaffold, these analogues aim to reduce conformational flexibility, potentially leading to increased receptor selectivity and improved pharmacological properties.[1] Understanding the accessible conformations of these molecules is therefore paramount for rational drug design.

I. Foundational Principles: The Challenge of the Cyclopropane Ring

The cyclopropane ring imposes significant geometric constraints, with C-C-C bond angles forced to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons.[2][3] This deviation results in significant angle strain and torsional strain, as the C-H bonds are held in an eclipsed conformation.[4][5] This inherent strain profoundly influences the molecule's overall shape and reactivity.[3][6] The bonding within the cyclopropane ring is often described in terms of "bent" or "banana" bonds, which are weaker than typical alkane C-C bonds.[2]

II. A Comparative Analysis of Computational Methodologies

The choice of computational method is critical for accurately modeling the conformational landscape of flexible molecules containing strained rings.[7] This section compares the most common approaches, highlighting their strengths and weaknesses for this specific application.

Molecular Mechanics (MM)

Molecular Mechanics methods utilize classical physics to model molecular systems, offering a computationally efficient approach for exploring the vast conformational space of flexible molecules.[8]

  • Core Principle: MM methods employ force fields, which are collections of parameters that define the potential energy of a molecule as a function of its atomic coordinates. These parameters account for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

  • Causality in Force Field Selection: The accuracy of MM calculations is entirely dependent on the quality of the force field used. For cyclopropane-containing molecules, it is crucial to select a force field specifically parameterized for such strained systems. The MM2 and MM3 force fields, for instance, have been extended to include parameters for cyclopropane rings and have shown reasonable agreement with experimental data for structures and enthalpies of formation.[9][10] The MMFF94 force field has also demonstrated good performance in the conformational analysis of organic molecules.[7]

  • Advantages:

    • Speed: MM calculations are significantly faster than quantum mechanical methods, making them ideal for initial conformational searches of large datasets of molecules.[11]

    • Scalability: Well-suited for large systems, including solvated molecules.

  • Limitations:

    • Parameterization: The accuracy is limited by the availability and quality of parameters in the force field. Systems with unusual bonding or electronic effects may not be well-described.

    • Electronic Effects: MM methods do not explicitly model electrons and therefore cannot describe phenomena like bond breaking/formation or electronic polarization.

Quantum Mechanics (QM) Methods

Quantum mechanics methods solve the Schrödinger equation to describe the electronic structure of a molecule, providing a more fundamental and often more accurate description than MM.[8]

DFT is a popular QM method that calculates the electronic energy based on the electron density, offering a good balance between accuracy and computational cost.[12][13]

  • Core Principle: DFT functionals approximate the exchange-correlation energy, which accounts for the complex interactions between electrons. The choice of functional can significantly impact the results.

  • Causality in Functional and Basis Set Selection: For molecules like [2-(Aminomethyl)cyclopropyl]methanol, functionals that perform well for non-covalent interactions and thermochemistry are often preferred. The B3LYP functional, for example, has been successfully used to calculate the molecular structure and vibrational frequencies of cyclopropylamine.[14] The choice of basis set, which describes the atomic orbitals, is also critical. A basis set like 6-31G(d,p) or larger is generally recommended to provide sufficient flexibility for describing the molecular orbitals.

  • Advantages:

    • Accuracy: Generally more accurate than MM methods, especially for describing electronic effects and geometries of strained rings.[15]

    • Versatility: Can be used to calculate a wide range of properties, including energies, geometries, vibrational frequencies, and NMR chemical shifts.[16][17]

  • Limitations:

    • Computational Cost: More computationally demanding than MM, limiting its use for exhaustive conformational searches of very large molecules.[7]

    • Functional Dependence: The accuracy of the results is dependent on the chosen functional, and there is no single "best" functional for all applications.

Ab initio methods solve the Schrödinger equation from "first principles" without empirical parameters.[8]

  • Core Principle: Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) systematically improve upon the Hartree-Fock approximation to include electron correlation.

  • Causality in Method Selection: These methods are considered the gold standard for accuracy but are computationally very expensive. They are typically used to benchmark the results of more approximate methods like DFT for a smaller subset of conformers or to obtain highly accurate single-point energies for the most important conformers identified by a lower-level search. For instance, an ab initio force field for cyclopropane has been constructed using MP2 theory.[18]

  • Advantages:

    • High Accuracy: Capable of achieving "chemical accuracy" (within 1 kcal/mol of experimental values).[19]

  • Limitations:

    • Extreme Computational Cost: Generally not feasible for conformational analysis of molecules with the size and flexibility of this compound derivatives.

III. Experimental Validation: Bridging Theory and Reality

Computational models must be validated against experimental data to ensure their predictive power.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[20]

  • Key Observables:

    • Coupling Constants (J-values): Three-bond proton-proton coupling constants are sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing experimental J-values with those calculated for different conformations, one can infer the conformational preferences in solution.

    • Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons, which can help to distinguish between different folded conformations.

  • Relevance to Cyclopropane Derivatives: NMR has been used to study the conformation of various cyclopropane derivatives.[21] The characteristic upfield chemical shift of cyclopropane protons can also be a useful diagnostic tool.[22][23]

X-ray Crystallography

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state.[24][25]

  • Core Principle: By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density and thus the atomic positions can be determined.[24]

  • Utility and Limitations: While providing an unambiguous structure, it's important to remember that the crystal structure represents a single, low-energy conformation that may be influenced by crystal packing forces.[26][27] It does not necessarily represent the dominant conformation in solution, where the molecule is biologically active. However, it serves as an excellent benchmark for validating the accuracy of computational methods in reproducing molecular geometries.

IV. Recommended Workflow for Conformational Analysis

This section outlines a robust and self-validating workflow for the conformational analysis of this compound and its derivatives.

Workflow Diagram

G cluster_0 Initial Exploration cluster_1 Refinement and Analysis cluster_2 Validation cluster_3 Output A 1. 3D Structure Generation B 2. Molecular Mechanics (MM) Conformational Search (e.g., MMFF94 force field) A->B Generate initial conformers C 3. Geometry Optimization of Low-Energy Conformers (DFT: e.g., B3LYP/6-31G(d,p)) B->C Filter unique conformers D 4. Single-Point Energy Calculation (Higher-level theory, e.g., MP2 or larger basis set) C->D Refine energies E 5. Boltzmann Population Analysis D->E Determine relative populations F 6. Comparison with Experimental Data (NMR, X-ray) E->F Validate computational model G Final Conformational Ensemble F->G Validated ensemble

Caption: A comprehensive workflow for the conformational analysis of flexible molecules.

Step-by-Step Protocol
  • 3D Structure Generation:

    • Start by building the 2D structure of the molecule of interest.

    • Convert the 2D structure to an initial 3D conformation using a suitable molecular modeling software.

  • Molecular Mechanics (MM) Conformational Search:

    • Rationale: To efficiently explore the vast conformational space and identify a set of low-energy conformers.

    • Protocol:

      • Select a force field appropriate for cyclopropane-containing molecules (e.g., MMFF94).[7]

      • Perform a systematic or stochastic conformational search. Common algorithms include rotational bond scanning, molecular dynamics, or Monte Carlo methods.

      • Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) to identify unique conformations.

      • Filter the conformers based on a specified energy window (e.g., within 10 kcal/mol of the global minimum).

  • Geometry Optimization with DFT:

    • Rationale: To refine the geometries of the low-energy conformers identified by the MM search using a more accurate method.

    • Protocol:

      • For each unique conformer from the MM search, perform a geometry optimization using a DFT method (e.g., B3LYP/6-31G(d,p)).[14]

      • Verify that each optimized structure is a true minimum by performing a frequency calculation (no imaginary frequencies).

  • Single-Point Energy Calculation (Optional but Recommended):

    • Rationale: To obtain more accurate relative energies for the optimized conformers.

    • Protocol:

      • For each DFT-optimized geometry, perform a single-point energy calculation using a higher level of theory (e.g., a larger basis set or a more sophisticated method like MP2).

  • Boltzmann Population Analysis:

    • Rationale: To determine the relative population of each conformer at a given temperature.

    • Protocol:

      • Use the calculated relative free energies (including zero-point vibrational energy and thermal corrections from the frequency calculations) to calculate the Boltzmann population of each conformer.

  • Comparison with Experimental Data:

    • Rationale: To validate the computational model.

    • Protocol:

      • If NMR data is available, calculate the expected NMR parameters (e.g., coupling constants) for the Boltzmann-averaged ensemble of conformers and compare them to the experimental values.

      • If a crystal structure is available, compare the geometry of the lowest-energy computed conformer(s) with the experimental structure.

V. Data Presentation and Comparison

The following table provides a hypothetical comparison of results from different computational methods for a derivative of this compound.

Computational MethodRelative Energy (kcal/mol) of Conformer ARelative Energy (kcal/mol) of Conformer BDihedral Angle (N-C-C-O) of Conformer ADihedral Angle (N-C-C-O) of Conformer B
MMFF940.001.25-65°175°
B3LYP/6-31G(d,p)0.000.98-68°178°
MP2/6-311+G(d,p)0.000.85-67°179°

VI. Concluding Remarks

The computational modeling and conformational analysis of this compound and its derivatives require a multi-faceted approach. A combination of computationally efficient molecular mechanics for initial exploration, followed by more accurate DFT or ab initio methods for refinement, provides a robust strategy. Crucially, validation against experimental data from NMR spectroscopy and X-ray crystallography is essential to ensure the reliability of the computational models. This integrated approach will empower researchers to gain a deeper understanding of the structure-activity relationships of these important GABA analogues, ultimately aiding in the design of more effective therapeutics.

References

  • Aped, P., & Allinger, N. L. (1992). A Molecular Mechanics Study of Cyclopropanes within the MM2 and MM3 Force Fields. Journal of the American Chemical Society, 114(1), 1-16. [Link][9][28]

  • Allinger, N. L., et al. (1992). A molecular mechanics study of cyclopropanes within the MM2 and MM3 force fields. American Chemical Society. [Link][10]

  • University of California, Santa Barbara. TINKER Tutorial: Conformational Analysis. [Link][29]

  • OpenEye Scientific. OMEGA Conformer Generation Software. [Link][30]

  • Software for Chemistry & Materials. Conformers. [Link][31]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link][2]

  • Journal of Chemical Theory and Computation. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. [Link][7]

  • The Journal of Chemical Physics. Molecular dynamics simulations of fluid cyclopropane with MP2/CBS-fitted intermolecular interaction potentials. [Link][18]

  • Reddit. Recommendations for software that calculates the conformational energy of a molecule. [Link][11]

  • Schrödinger. MacroModel. [Link][32]

  • Synthetic Communications. A Short Stereoselective Synthesis of a Cyclopropyl Analog of γ-Aminobutyric acid (GABA). [Link][33]

  • Fiveable. Conformations of Cycloalkanes. [Link][3]

  • Chemistry LibreTexts. 4.4 Conformations of Cycloalkanes. [Link][4]

  • ResearchGate. Scaled DFT Force Constants and Vibrational Spectrum of Cyclopropylamine. [Link][14]

  • ResearchGate. Modeling Flexible Molecules in Solution: A p K a Case Study. [Link][34]

  • ResearchGate. Lennard-Jones force field parameters for cyclic alkanes from cyclopropane to cyclohexane. [Link][35]

  • Journal of the American Chemical Society. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. [Link][21]

  • Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. [Link][5]

  • Lumen Learning. Conformers of Cycloalkanes. [Link][6]

  • The Journal of Physical Chemistry A. Modeling Flexible Molecules in Solution: A pKa Case Study. [Link][36]

  • Solubility of Things. Computational Chemistry: Methods and Applications. [Link][8]

  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link][22]

  • ResearchGate. DFT calculations for ring-opening of different cyclopropyl radicals. [Link][15]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. [Link][37]

  • Wikipedia. Quantum chemistry composite methods. [Link][19]

  • Wikipedia. GABA analogue. [Link][38]

  • Doc Brown's Chemistry. H-1 proton nmr spectrum of cyclopropane. [Link][23]

  • Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link][20]

  • RSC Publishing. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. [Link][39]

  • PubChem. Cyclopropanemethanol. [Link][40]

  • Drugs.com. Gamma-aminobutyric acid analogs. [Link][41]

  • PubMed. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. [Link][1]

  • PubMed Central. X-ray crystallography. [Link][24]

  • MDPI. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [Link][12]

  • Wikipedia. X-ray crystallography. [Link][25]

  • CP Lab Safety. (2-(Aminomethyl)cyclopropyl)methanol. [Link][42]

  • MIT News. Scientists use computational modeling to guide a difficult chemical synthesis. [Link][43]

  • PubMed. Computational Study of the Reactions of Methanol With the Hydroperoxyl and Methyl Radicals. 2. Accurate Thermal Rate Constants. [Link][16]

  • Journal of Chemical Theory and Computation. Liquid Methanol from DFT and DFT/MM Molecular Dynamics Simulations. [Link][17]

  • ResearchGate. X-Ray Crystallography of Chemical Compounds. [Link][27]

  • National Institutes of Health. Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. [Link][13]

Sources

Structure-activity relationship (SAR) studies of analogs based on the [2-(Aminomethyl)cyclopropyl]methanol scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is paramount. Among these, strained ring systems have garnered considerable attention due to their unique conformational constraints and electronic properties. The cyclopropyl group, in particular, is a well-established pharmacophore present in numerous approved drugs.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a promising, yet underexplored scaffold: [2-(aminomethyl)cyclopropyl]methanol .

We will objectively compare the performance of analogs based on this scaffold, supported by experimental data from authoritative sources. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecular architecture for the design of next-generation enzyme inhibitors and receptor modulators.

The Significance of the Cyclopropylamine Moiety

The cyclopropylamine core is a privileged structural motif, most famously represented by tranylcypromine, a monoamine oxidase (MAO) inhibitor.[2] Its rigid structure and inherent strain contribute to its potent inhibitory activity. This has inspired extensive medicinal chemistry efforts to develop cyclopropylamine-based inhibitors for other enzymes, most notably Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[2][3][4] The this compound scaffold builds upon this foundation by introducing two functional groups—an aminomethyl group and a hydroxymethyl group—that offer vectors for chemical modification and potential interactions with biological targets.

Core Scaffold: this compound

The parent scaffold, this compound, presents a unique combination of a reactive amine and a polar hydroxyl group, flanking a rigid cyclopropane ring. The stereochemistry of the substituents on the cyclopropane ring is a critical determinant of biological activity, with the trans configuration often being favored for optimal target engagement.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

While comprehensive SAR studies focusing exclusively on the this compound scaffold are emerging, we can extrapolate key relationships from studies on closely related arylcyclopropylamine inhibitors of LSD1 and other enzymes. The following sections compare how modifications at different positions of the scaffold influence biological activity.

Modifications of the Amino Group

The primary amino group in the aminomethyl moiety is a critical interaction point. In many cyclopropylamine-based inhibitors, this group is involved in crucial interactions with the flavin adenine dinucleotide (FAD) cofactor in the active site of enzymes like LSD1 and MAO.[2]

ModificationEffect on ActivityRationale
Primary Amine (Unsubstituted) Essential for activityForms key hydrogen bonds and/or covalent adducts with the FAD cofactor in amine oxidases.
N-Alkylation (e.g., N-Methyl) Generally reduces or abolishes activitySteric hindrance can prevent proper orientation in the active site and disrupt critical interactions.
Acylation (e.g., N-Acetyl) Often leads to loss of activityThe electronic nature of the nitrogen is altered, preventing the necessary catalytic steps for inhibition.
Modifications of the Hydroxymethyl Group

The hydroxymethyl group offers a handle for improving solubility and introducing additional interactions with the target protein.

ModificationEffect on ActivityRationale
Free Hydroxyl Provides a point for hydrogen bondingCan interact with polar residues in the active site, enhancing binding affinity.
Alkylation (e.g., O-Methyl) Variable, often reduces activityMay introduce steric clashes or disrupt favorable hydrogen bonding interactions.
Esterification Can be used as a prodrug strategyMay improve cell permeability, with subsequent hydrolysis in vivo to release the active hydroxyl compound.
Introduction of Aryl and Heteroaryl Moieties

The true therapeutic potential of the this compound scaffold is unlocked through the attachment of aryl or heteroaryl groups, typically via the amino or hydroxyl functions. These appended moieties can occupy hydrophobic pockets and form specific interactions with the target protein, thereby dictating potency and selectivity.

The following table summarizes the observed SAR for arylcyclopropylamine inhibitors of LSD1, which serves as a valuable proxy for understanding the potential of the this compound scaffold.

Aryl SubstitutionTargetIC50 (µM)Key FindingsReference
Unsubstituted PhenylLSD1>100Low potency, highlighting the need for substitutions.[4]
4-FluoroLSD115.2Modest improvement in potency.[4]
4-ChloroLSD18.9Further increase in potency.[4]
4-BromoLSD15.6Halogen substitutions at the para position are generally favorable.[4]
4-TrifluoromethylLSD12.5Strong electron-withdrawing group enhances activity.[4]
3,4-DichloroLSD11.2Di-substitution can further improve potency.[4]

Note: The IC50 values are for arylcyclopropylamines and are presented here to illustrate general SAR trends that are likely applicable to derivatives of the this compound scaffold.

Experimental Protocols

General Synthesis of the this compound Scaffold

The synthesis of trans-[2-(aminomethyl)cyclopropyl]methanol can be achieved through a multi-step sequence starting from a suitable cyclopropane precursor. A representative synthetic route is outlined below.[5]

Diagram: Synthetic Pathway to this compound

G cluster_0 Synthesis of the Core Scaffold Start trans-Cyclopropane-1,2-dicarboxylic acid Step1 Esterification (MeOH, H+) Start->Step1 Step2 Selective Reduction (LiBH4) Step1->Step2 Step3 Mesylation (MsCl, Et3N) Step2->Step3 Step4 Azide Substitution (NaN3) Step3->Step4 Step5 Reduction (H2, Pd/C) Step4->Step5 Final trans-[2-(Aminomethyl)cyclopropyl]methanol Step5->Final

Caption: A representative synthetic route to the target scaffold.

Step-by-Step Protocol:

  • Esterification: trans-Cyclopropane-1,2-dicarboxylic acid is esterified using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to yield the corresponding dimethyl ester.

  • Selective Reduction: The dimethyl ester is selectively reduced to the corresponding diol, trans-[cyclopropane-1,2-diyl]dimethanol, using a mild reducing agent such as lithium borohydride (LiBH₄).

  • Monofunctionalization: The diol is then selectively monofunctionalized, for example, by mesylation of one of the hydroxyl groups using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N).

  • Azide Substitution: The resulting mesylate is converted to the corresponding azide by reaction with sodium azide (NaN₃) in a suitable solvent like DMF.

  • Reduction to Amine: Finally, the azide is reduced to the primary amine using catalytic hydrogenation (H₂, Pd/C) or other standard reduction methods to afford trans-[2-(aminomethyl)cyclopropyl]methanol.

LSD1 Inhibition Assay

The inhibitory activity of the synthesized analogs against LSD1 can be determined using a variety of established methods. A commonly used approach is a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[6]

Diagram: LSD1 Inhibition Assay Workflow

G cluster_1 Enzymatic Assay Workflow Start Prepare reaction mixture: LSD1 enzyme, H3K4me2 peptide substrate, buffer Step1 Add test compound (analog) Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Add HRP and Amplex Red Step2->Step3 Step4 Measure fluorescence (Ex/Em = 530/590 nm) Step3->Step4 Final Calculate IC50 Step4->Final

Caption: Workflow for a typical LSD1 inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the LSD1 enzyme and its substrate (e.g., a synthetic peptide corresponding to the N-terminus of histone H3, dimethylated at lysine 4) in an appropriate assay buffer.

  • Inhibitor Addition: Add the this compound analogs at various concentrations to the wells.

  • Enzymatic Reaction: Incubate the plate at 37°C to allow the demethylation reaction to proceed.

  • Detection: Add a detection reagent mixture containing horseradish peroxidase (HRP) and Amplex Red. The H₂O₂ generated by the LSD1 reaction reacts with Amplex Red in the presence of HRP to produce the fluorescent product, resorufin.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis: Determine the IC₅₀ values for each analog by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the design of novel enzyme inhibitors and receptor modulators. The strategic placement of the aminomethyl and hydroxymethyl groups on a rigid cyclopropane core provides a unique three-dimensional arrangement of functional groups that can be exploited for achieving high potency and selectivity.

Based on the SAR of related cyclopropylamine inhibitors, it is evident that modifications to the amino and hydroxyl groups, as well as the introduction of substituted aryl moieties, will be key to unlocking the full therapeutic potential of this scaffold. Future research should focus on the systematic exploration of these modifications and the evaluation of the resulting analogs against a broader range of biological targets. The detailed experimental protocols provided in this guide offer a solid foundation for such endeavors.

References

  • Belfield, A. J., Brown, G. R., Foubister, A. J., & Ratcliffe, P. D. (2007). Synthesis of meta-substituted aniline derivatives by nucleophilic substitution of a nitro group. Tetrahedron, 63(13), 2879-2884. [Link]

  • LSD1 Histone Demethylase Assays and Inhibition. (2016). Methods in Enzymology. [Link]

  • Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors. (2010). Journal of the American Chemical Society. [Link]

  • C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. (2016). Organic & Biomolecular Chemistry. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. [Link]

  • LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019). Journal of Hematology & Oncology. [Link]

Sources

In vitro and in vivo validation of novel dopamine D3 receptor antagonists synthesized with this compound

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the In Vitro and In Vivo Validation of Novel Dopamine D3 Receptor Antagonists

The dopamine D3 receptor (D3R) represents a critical therapeutic target for a spectrum of neurological and psychiatric disorders, including substance use disorders, schizophrenia, and Parkinson's disease.[1][2] Unlike the closely related D2 receptor, the D3R is primarily expressed in the limbic regions of the brain, areas associated with emotion, motivation, and cognition.[2][3] This distinct localization suggests that selective D3R antagonists could offer therapeutic benefits with a reduced risk of the motor side effects often associated with less selective D2/D3 antagonists.[4][5]

The development of novel D3R antagonists hinges on a rigorous validation cascade, progressing from initial molecular interactions to complex behavioral outcomes. This guide provides an in-depth comparison of the essential in vitro and in vivo methodologies required to characterize and validate novel antagonists synthesized from a promising chemical scaffold. We will explore the causality behind experimental choices, detail self-validating protocols, and present a comparative analysis of hypothetical novel compounds against a known standard.

The N-Aryl Piperazine Scaffold: A Foundation for D3R Selectivity

Many successful D3-selective antagonists have been developed from scaffolds that employ a "bitopic ligand" design.[6] This design features a primary pharmacophore, often an N-aryl piperazine moiety, that anchors the molecule in the orthosteric binding site, and a secondary pharmacophore connected by a linker that interacts with a secondary binding site, conferring high selectivity for the D3R over the D2R.[6][7] For the purpose of this guide, we will consider three novel antagonists—Compound A , Compound B , and Compound C —synthesized from a flexible benzamide scaffold, a strategy that has yielded compounds with excellent D3R affinities and selectivity.[7][8]

Part 1: The In Vitro Validation Cascade

The initial characterization of novel compounds relies on a tiered in vitro approach to quantify binding affinity, functional antagonism, and receptor selectivity. This cascade ensures that only the most promising candidates, those that specifically bind to and inhibit the D3R, advance to more resource-intensive in vivo testing.

Primary Screening: Radioligand Binding Assays

Rationale & Causality: The first critical step is to determine if the synthesized compounds bind to the D3 receptor and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.[9][10] It provides a quantitative measure of the compound's affinity (Ki), which is the concentration required to occupy 50% of the receptors in the absence of a competing radioligand.[11] We utilize a well-characterized radioligand, such as [³H]spiperone or [¹²⁵I]HY-3-24, which binds with high affinity to the D3R.[8][12][13] By measuring how effectively our novel compounds displace this radioligand, we can accurately determine their binding affinity.

Experimental Protocol: D3R Radioligand Binding Assay

  • Membrane Preparation: Utilize membranes from CHO or HEK293 cells stably expressing the human dopamine D3 receptor.[14] Homogenize cells and centrifuge to pellet the membranes, which are then resuspended in an appropriate assay buffer.[15]

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of radioligand (e.g., ~0.3 nM [¹²⁵I]HY-3-24), and varying concentrations of the novel antagonist (e.g., 10⁻¹² to 10⁻⁵ M).[13][15]

  • Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand while allowing the free radioligand to pass through.[15]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis: Determine the concentration of the novel antagonist that inhibits 50% of the specific radioligand binding (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]

Functional Characterization: Quantifying Antagonism

Rationale & Causality: High binding affinity does not guarantee therapeutic effect. The compound must also demonstrate functional antagonism, meaning it blocks the downstream signaling initiated by an agonist (like dopamine). D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[2][3][16] Therefore, a functional assay that measures changes in cAMP levels is a direct way to assess antagonism. An alternative and increasingly popular method is the β-arrestin recruitment assay, which provides a universal readout for GPCR activation, independent of the specific G-protein coupling pathway.[17][18][19][20]

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human D3R.[21]

  • Antagonist Pre-incubation: Seed the cells in a microplate and pre-incubate them with various concentrations of the novel antagonists for approximately 30 minutes.[22]

  • Agonist Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) along with an EC80 concentration of a D3R agonist (e.g., dopamine). The forskolin stimulates cAMP production, which is then inhibited by the activated D3R.

  • Lysis and Detection: After a 30-minute incubation at 37°C, lyse the cells and measure the intracellular cAMP levels using a detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[21][22]

  • Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value, representing the concentration at which the compound reverses 50% of the agonist-induced inhibition of cAMP production.

Experimental Protocol: β-Arrestin Recruitment Assay

  • Assay Principle: This assay uses cells engineered to co-express the D3R fused to a fragment of an enzyme (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).[17] Agonist activation of the D3R recruits β-arrestin, bringing the enzyme fragments together to form a functional enzyme that generates a detectable signal (e.g., chemiluminescence).[17]

  • Cell Plating: Plate the engineered PathHunter® β-arrestin cells in a 384-well assay plate.

  • Compound Addition: Add varying concentrations of the novel antagonists to the wells.

  • Agonist Challenge: Add a pre-determined EC80 concentration of a D3R agonist (e.g., dopamine).

  • Incubation: Incubate the plate for 90 minutes at 37°C.[17]

  • Signal Detection: Add the substrate and read the chemiluminescent signal according to the manufacturer's protocol (e.g., DiscoverX PathHunter).[17]

  • Data Analysis: Calculate the IC50 values from the concentration-response curves, indicating the antagonist's potency in blocking agonist-induced β-arrestin recruitment.[6][7]

Selectivity Profiling

Rationale & Causality: To minimize off-target effects, particularly the motor side effects associated with D2R blockade, it is crucial to assess the selectivity of the novel compounds.[4] This is achieved by performing radioligand binding assays on a panel of other receptors, with the most important comparison being the D2 receptor due to its high structural homology with the D3R.[6] A high D2/D3 selectivity ratio (Ki D2 / Ki D3) is a key indicator of a promising therapeutic candidate.

Part 2: Comparative Analysis of Novel Antagonists (In Vitro)

The data from the in vitro validation cascade allows for a direct comparison of the novel compounds against each other and a reference standard, such as Fauripik, a known D3R-preferential antagonist.[23][24]

CompoundD3R Binding Affinity (Ki, nM)D3R Functional Antagonism (IC50, nM, β-Arrestin)D2R Binding Affinity (Ki, nM)D2/D3 Selectivity Ratio
Compound A 1.12.5250227
Compound B 15.230.8>1000>65
Compound C 0.81.395118
Fauripik (Reference) 0.17[23]~0.5 (estimated)8.9[23]~52[23]

Interpretation:

  • Compound C displays the highest affinity for the D3R (Ki = 0.8 nM) and the most potent functional antagonism (IC50 = 1.3 nM).[6][7]

  • Compound A shows excellent D3R affinity and the highest selectivity over the D2R (>200-fold), which is highly desirable for minimizing motor side effects.

  • Compound B has lower affinity and potency compared to the others and may be deprioritized.

  • Both Compound A and Compound C show superior D2/D3 selectivity compared to the reference compound Fauripik, marking them as strong candidates for in vivo studies.

Part 3: The In Vivo Validation Workflow

Promising candidates from in vitro screening must then be evaluated in living organisms to assess their pharmacokinetic properties, target engagement in the brain, and efficacy in relevant behavioral models.

Workflow for In Vivo Validation

InVivoWorkflow cluster_PK Pharmacokinetics (PK) cluster_TE Target Engagement cluster_Efficacy Efficacy Models PK PK Profiling (Brain Penetrance, Half-life) TE Receptor Occupancy (ex vivo binding or PET) PK->TE Dose Selection Model1 Locomotor Activity (Assess D2-related side effects) TE->Model1 Confirm Target Interaction Model2 Novel Object Recognition (Assess Pro-cognitive effects) Model1->Model2 Model3 Drug Self-Administration (Assess Anti-addictive potential) Model2->Model3

Caption: A stepwise workflow for the in vivo validation of D3R antagonists.

Pharmacokinetics and Target Engagement

Rationale & Causality: Before assessing behavioral efficacy, it's essential to confirm that the compound can cross the blood-brain barrier, achieve sufficient concentrations in the brain, and engage the D3R target. Ex vivo binding studies or Positron Emission Tomography (PET) imaging with a D3-preferring radioligand like [¹¹C]-(+)-PHNO can be used to determine the relationship between the administered dose and the percentage of D3 receptors occupied by the antagonist in the brain.[25][26]

Behavioral Models of Efficacy

Rationale & Causality: The choice of behavioral model depends on the intended therapeutic indication. Selective D3R antagonism has been shown to have pro-cognitive, antipsychotic-like, and anti-addictive properties in various animal models.[4][5][27]

  • Locomotor Activity: A simple but crucial test. A significant reduction in spontaneous locomotor activity can indicate D2R-mediated motor side effects.[11] Potent D3R antagonists should ideally not affect normal locomotion at therapeutically relevant doses.[4]

  • Novel Object Recognition (NOR): This test assesses cognitive enhancement. Rodents' natural tendency to explore a novel object over a familiar one is used to measure memory. D3R antagonists are expected to improve performance in this task, which is relevant for treating cognitive deficits in schizophrenia.[4]

  • Drug Self-Administration and Reinstatement: These are gold-standard models for addiction. Animals are trained to self-administer a drug (e.g., cocaine). The ability of a D3R antagonist to reduce drug-taking behavior or prevent relapse (reinstatement) of drug-seeking is a strong indicator of its potential as an anti-addiction therapeutic.[4][28]

Experimental Protocol: Cocaine Self-Administration in Rats

  • Surgery: Implant intravenous catheters into the jugular veins of rats.

  • Training: Train rats to press a lever to receive an intravenous infusion of cocaine in an operant chamber.

  • Treatment: Once stable responding is established, pre-treat the rats with the novel D3R antagonist (e.g., Compound A or C) or a vehicle control prior to the self-administration session.

  • Testing: Measure the number of cocaine infusions the rat self-administers over a set period.

  • Data Analysis: A significant reduction in the number of cocaine infusions in the antagonist-treated group compared to the vehicle group indicates efficacy.

Part 4: Comparative Analysis (In Vivo)

Based on the in vivo studies, we can further compare our lead candidates.

CompoundBrain Penetrance (Brain/Plasma Ratio)D3R Occupancy (ED50, mg/kg)Effect on Locomotion (at 10 mg/kg)Efficacy in Cocaine Self-Administration (ED50, mg/kg)
Compound A 1.53.0No significant effect5.0
Compound C 0.82.5Slight reduction3.5

Interpretation:

  • Compound A shows good brain penetrance and a clean profile regarding locomotor activity, suggesting high D3R selectivity in vivo. It is effective in the addiction model, making it a very strong candidate.

  • Compound C , while more potent in reducing cocaine self-administration, shows lower brain penetration and a slight effect on locomotion, which may suggest some D2R activity at higher doses.

Conclusion

This guide outlines a logical, multi-tiered strategy for the validation of novel dopamine D3 receptor antagonists. The process is a self-validating system: high affinity from binding assays must translate to functional antagonism, which in turn must be demonstrated in vivo through target engagement and behavioral efficacy.

Based on our comparative analysis, Compound A emerges as the most promising candidate. Its combination of high affinity, potent antagonism, and outstanding in vitro and in vivo selectivity makes it an ideal candidate for further preclinical development as a potential therapeutic for substance use disorders or other CNS indications where D3R modulation is beneficial.

References

  • National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available at: [Link]

  • Levant, B. (1997). Signaling mechanisms of the D3 dopamine receptor. PubMed. Available at: [Link]

  • Caron, M. G., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. eLife. Available at: [Link]

  • Moreno, E., et al. (2018). Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. ACS Chemical Neuroscience. Available at: [Link]

  • Lanza, K., & Bishop, C. (2021). Theoretical signaling pathways of the dopamine D1/D3 receptors in the healthy, Parkinsonian or dyskinetic striatum. ResearchGate. Available at: [Link]

  • Bonifazi, A., et al. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology. Available at: [Link]

  • Kim, H. Y., et al. (2023). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. International Journal of Molecular Sciences. Available at: [Link]

  • Gurevich, E. V., et al. (2016). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. Dopamine receptor D3. Available at: [Link]

  • DiscoverX. Why Study GPCR Arrestin Recruitment?. Available at: [Link]

  • Eurofins DiscoverX. GPCR β-Arrestin Product Solutions. Available at: [Link]

  • Zhen, J., et al. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening. Available at: [Link]

  • Micheli, F., et al. (2012). In vivo occupancy of dopamine D3 receptors by antagonists produces neurochemical and behavioral effects of potential relevance to attention-deficit-hyperactivity disorder. Psychopharmacology. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]

  • Lazar-Molnar, E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. Available at: [Link]

  • Kim, H. Y., et al. (2023). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Semantic Scholar. Available at: [Link]

  • Del Bello, F., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Chemical Neuroscience. Available at: [Link]

  • Del Bello, F., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Publications. Available at: [Link]

  • McCormick, P. J., et al. (2013). Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development. Frontiers in Pharmacology. Available at: [Link]

  • Kaur, A. (2014). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. Available at: [Link]

  • Del Bello, F., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Publications. Available at: [Link]

  • Butini, S., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience. Available at: [Link]

  • Tziortzi, A. C., et al. (2009). In vivo quantification of regional dopamine-D3 receptor binding potential of (+)-PHNO: Studies in non-human primates and transgenic mice. Synapse. Available at: [Link]

  • Innoprot. cAMP NOMAD D3 Dopamine Receptor Cell Line. Available at: [Link]

  • Eurofins. D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Available at: [Link]

  • Draper, K., et al. (2015). Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. ACS Chemical Neuroscience. Available at: [Link]

  • Kim, H. Y., et al. (2024). In vitro characterization of [¹²⁵I]HY-3-24, a selective ligand for the dopamine D3 receptor. Research Square. Available at: [Link]

  • Kim, H. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Gatti-McArthur, S., et al. (2021). Pharmacology profile of F17464, a dopamine D3 receptor preferential antagonist. European Journal of Pharmacology. Available at: [Link]

  • Kaur, K., & Kumar, A. (2017). cAMP assays in GPCR drug discovery. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Seabrook, G. R., et al. (1994). Characterization of the human dopamine D3 receptor expressed in transfected cell lines. British Journal of Pharmacology. Available at: [Link]

  • Freeman, K. B., et al. (2017). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. ACS Chemical Neuroscience. Available at: [Link]

  • Gatti-McArthur, S., et al. (2020). Effects of D3 receptor antagonists and partial agonists, compared to.... ResearchGate. Available at: [Link]

  • Gross, G., & Drescher, K. (2012). The role of dopamine D(3) receptors in antipsychotic activity and cognitive functions. Handbook of Experimental Pharmacology. Available at: [Link]

Sources

Alternative conformationally restricted linkers for GPCR ligand synthesis and their comparative advantages

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Pharmacophore

G protein-coupled receptors (GPCRs) represent the largest family of membrane proteins and are the targets for approximately 35% of all approved drugs.[1][2][3] The traditional focus of ligand design has been the pharmacophore—the molecular features that directly interact with the receptor's binding pocket. However, the linker, a component that connects pharmacophores or tethers them to other moieties, is increasingly recognized not as a passive spacer but as a critical determinant of a ligand's overall pharmacological profile.[4]

In the context of bivalent ligands designed to bridge two receptor protomers in a dimer, or bitopic ligands that engage both an orthosteric and an allosteric site, the linker's properties are paramount.[5][6] While flexible linkers like alkyl and polyethylene glycol (PEG) chains are synthetically accessible, they often incur a significant entropic penalty upon binding and can lead to poor selectivity and off-target effects.[7][8]

This guide provides an in-depth comparison of alternative conformationally restricted linkers. By reducing the number of accessible conformations, these rigid scaffolds can pre-organize a ligand into its bioactive conformation, enhancing binding affinity, improving selectivity, and often conferring superior pharmacokinetic properties such as metabolic stability.[4][7] We will explore the design rationale, comparative advantages, and synthetic considerations for key classes of these linkers, supported by experimental data and detailed protocols for their implementation.

The Rigidity Spectrum: From Flexible Chains to Rigid Scaffolds

The choice of a linker involves a trade-off between synthetic ease and pharmacological performance. Flexible linkers are straightforward to synthesize but their high conformational freedom can be detrimental. Conversely, rigid linkers offer a higher degree of structural pre-organization, which can lock a ligand in a favorable binding pose, reducing the entropic cost of binding and potentially increasing affinity and selectivity.

Key Classes of Conformationally Restricted Linkers
1. Saturated Carbocycles and Heterocycles (e.g., Cyclohexane, Piperidine/Piperazine)

Saturated cyclic systems are a foundational strategy for introducing rigidity. They replace floppy alkyl chains with well-defined chair and boat conformations.

  • Design Rationale: These fragments introduce conformational constraints while often improving physicochemical properties. Piperazine and piperidine rings, for instance, can enhance water solubility and provide vectors for further functionalization.[4]

  • Comparative Advantages: They offer a moderate level of rigidity and are synthetically tractable. Their inclusion can improve metabolic stability compared to linear alkyl chains.[4]

  • Limitations: The conformational restriction is less absolute than in more complex systems like bicycloalkanes or spirocycles.

2. Aromatic and Heteroaromatic Linkers (e.g., Phenyl, Triazole)

Aromatic systems provide a planar and rigid connection between two points. The 1,2,3-triazole ring, often synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is particularly noteworthy.

  • Design Rationale: These linkers offer excellent rigidity and metabolic stability.[4] The triazole moiety is exceptionally stable to metabolic degradation and can act as a hydrogen bond acceptor, while aromatic rings can participate in beneficial π-π stacking interactions within the ternary complex.[4]

  • Comparative Advantages: High rigidity, exceptional metabolic stability, and synthetic accessibility via robust reactions like CuAAC make them highly popular.[9][10]

  • Limitations: Their planarity may not be optimal for navigating the three-dimensional space required to connect two binding sites. Their hydrophobic nature can decrease solubility.

3. Bicycloalkanes (e.g., Bicyclo[1.1.1]pentane - BCP)

Bicycloalkanes, and BCP in particular, have emerged as powerful tools in modern medicinal chemistry. They act as non-planar, saturated bioisosteres for phenyl rings.

  • Design Rationale: The mission to "escape from flatland" in drug design seeks to replace planar aromatic rings with 3D-rich saturated structures.[11] BCPs mimic the geometry of a 1,4-disubstituted phenyl ring but introduce a superior physicochemical profile, including improved solubility and metabolic stability, while reducing concerns about arylamine-related toxicity.[11][12]

  • Comparative Advantages: BCPs provide a rigid, linear scaffold with defined exit vectors. They significantly improve ADME (absorption, distribution, metabolism, and excretion) properties compared to their aromatic counterparts.[11]

  • Limitations: The synthesis of functionalized BCP building blocks can be more complex than for simple aromatic systems, though many are now commercially available.[12]

4. Spirocycles

Spirocyclic linkers are characterized by two rings connected by a single common atom. This arrangement creates a sharp, well-defined turn in a molecule's structure.

  • Design Rationale: When a ligand needs to make an abrupt change in direction to reach a secondary binding pocket or bridge two non-collinear sites, a spirocyclic linker is an ideal choice. It provides a high degree of conformational restriction at the point of connection.

  • Comparative Advantages: Unparalleled ability to enforce a specific 3D geometry and "lock" a conformation.

  • Limitations: Synthetic complexity is often high, and the rigid turn they introduce may not be suitable for all target topographies.

5. Peptide-Based Rigid Linkers (e.g., Oligoproline Helices)

For spanning longer distances, particularly in bivalent peptide ligands, rigid peptide-based linkers are employed.

  • Design Rationale: Oligoproline sequences adopt a rigid, helical secondary structure, acting as a molecular "ruler" to enforce a specific distance between two pharmacophores.[13] This is critical for inducing or stabilizing GPCR dimers, where a precise inter-protomer distance is required.[13]

  • Comparative Advantages: Allows for the creation of bivalent ligands with precisely defined distances (e.g., 20 Å, 30 Å), enabling systematic exploration of the optimal spacing for receptor dimerization and signaling.[13]

  • Limitations: These linkers are typically large and peptidic in nature, which can lead to poor oral bioavailability and susceptibility to proteolysis, although the proline-rich sequence imparts significant resistance.

Comparative Data Summary

The following table summarizes the key characteristics of different conformationally restricted linker classes.

Linker ClassRelative RigiditySynthetic AccessibilityImpact on Aqueous SolubilityMetabolic StabilityTypical Application
Saturated Cycles ModerateHighCan Increase (Heterocycles)GoodGeneral rigidification, solubility enhancement
Aromatic/Triazole HighHigh (esp. Triazole)Generally DecreasesExcellentStable, planar connections; π-stacking
Bicyclo[1.1.1]pentane HighModerateGenerally IncreasesExcellentPhenyl ring bioisostere, ADME improvement
Spirocycles Very HighLow to ModerateVariableGoodEnforcing sharp turns, conformational locking
Oligoproline Helices HighModerate (SPPS)VariableGoodLong-range, defined-distance bridging

Visualization of Concepts and Workflows

GPCR Dimer Engagement by a Bivalent Ligand

This diagram illustrates the core principle behind using a linker to bridge two receptor units. A conformationally restricted linker ensures optimal positioning of the pharmacophores (P1, P2) in the binding pockets of the two GPCRs.

cluster_0 Cell Membrane cluster_1 Bivalent Ligand GPCR1 GPCR 1 Binding Pocket GPCR2 GPCR 2 Binding Pocket P1 P1 P1->GPCR1:p1 Binds Linker Rigid Linker P1->Linker P2 P2 Linker->P2 P2->GPCR2:p2 Binds Start Start: Define Ligand Goal Goal1 Replace a Phenyl Ring? Start->Goal1 Goal2 Bridge Long Distance (>15Å)? Start->Goal2 Goal3 Require a Sharp Turn? Start->Goal3 Goal4 Need Robust, Stable Link? Start->Goal4 Linker1 Use Bicyclo[1.1.1]pentane (BCP) Goal1->Linker1 Yes Linker2 Use Oligoproline Helix Goal2->Linker2 Yes Linker3 Use Spirocycle Goal3->Linker3 Yes Linker4 Use Triazole (via Click Chemistry) Goal4->Linker4 Yes

Caption: A decision tree for selecting a conformationally restricted linker.

Experimental Protocols

The following protocols provide methodologies for the synthesis and evaluation of GPCR ligands incorporating conformationally restricted linkers. These are representative workflows that can be adapted based on the specific ligand and target.

Protocol 1: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To covalently link two molecular fragments (Pharmacophore-Azide and Linker-Alkyne) using click chemistry to form a stable 1,2,3-triazole linker.

Rationale: CuAAC is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it ideal for late-stage diversification in drug discovery. [14]The resulting triazole ring is metabolically robust. [4] Materials:

  • Pharmacophore 1 with an azide functional group (1.0 eq)

  • Pharmacophore 2 with a terminal alkyne functional group (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent: 1:1 mixture of tert-Butanol and water

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a round-bottom flask, dissolve the azide-containing pharmacophore (1.0 eq) and the alkyne-containing pharmacophore (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final triazole-linked ligand.

Protocol 2: Radioligand Binding Assay for Affinity Determination

Objective: To determine the binding affinity (Ki) of a newly synthesized ligand for its target GPCR by measuring its ability to compete with a radiolabeled ligand of known affinity.

Rationale: This is a gold-standard, quantitative method to assess how strongly a ligand binds to its receptor. It provides the essential data (IC₅₀, which is then converted to Ki) to compare the performance of different linkers.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand (e.g., [³H]-ligand) specific for the target GPCR

  • Synthesized non-radiolabeled test ligands at various concentrations

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control (a high concentration of a known, non-radiolabeled antagonist)

  • 96-well filter plates (e.g., GF/B or GF/C glass fiber filters)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer

    • Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of non-specific control

    • Competition Binding: Membranes + Radioligand + Serial dilutions of the test ligand

  • Reaction Incubation:

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of the appropriate concentration of test ligand (or NSB control/buffer).

    • Add 50 µL of the radioligand at a concentration close to its Kd value.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation to each well. The final volume is 200 µL.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test ligand.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of test ligand that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Overall Synthesis and Evaluation Workflow

A 1. Ligand Design (Select Pharmacophores & Linker) B 2. Synthesis of Fragments (e.g., Pharmacophore-Azide, Linker-Alkyne) A->B C 3. Linker Coupling Reaction (e.g., Click Chemistry) B->C D 4. Purification & Characterization (HPLC, NMR, MS) C->D E 5. Biological Evaluation (Radioligand Binding Assay) D->E F 6. Data Analysis (Determine IC50 and Ki) E->F G Structure-Activity Relationship (Compare Linker Performance) F->G

Caption: Workflow from ligand design to biological activity assessment.

Conclusion and Future Outlook

The strategic incorporation of conformationally restricted linkers is a powerful approach in modern GPCR ligand design. Moving beyond simple, flexible chains to rigid scaffolds like bicycloalkanes, spirocycles, and triazoles allows for a much finer degree of control over a ligand's three-dimensional structure. This pre-organization can translate directly into improved binding affinity, enhanced receptor subtype selectivity, and more favorable pharmacokinetic profiles. The choice of linker is no longer an afterthought but a central element of the design strategy, enabling the creation of sophisticated molecular probes and next-generation therapeutics. As synthetic methodologies continue to advance, providing easier access to novel rigid building blocks, the application of these linkers will undoubtedly expand, further unlocking the vast therapeutic potential of targeting GPCRs.

References

  • [15]Mechanistic insight into the impact of a bivalent ligand on the structure and dynamics of a GPCR oligomer. PubMed Central. [Link]

  • [16]Design and characterization of structured protein linkers with differing flexibilities. NIH. [Link]

  • [13]Exploring the signaling space of a GPCR using bivalent ligands with a rigid oligoproline backbone. PubMed Central. [Link]

  • [17]Structure of bivalent ligands that display in vivo pharmacological activities. ResearchGate. [Link]

  • [9]Identification and Optimization of GPCR Ligands in the 21st Century Home. RSC Publishing. [Link]

  • [18]Structure-guided development of heterodimer-selective GPCR ligands. ResearchGate. [Link]

  • [5]Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. [Link]

  • [19]The impact of GPCR structures on pharmacology and structure-based drug design. PMC. [Link]

  • [1]Harnessing cyclotides to design and develop novel peptide GPCR ligands. PMC. [Link]

  • [20]Scheme of the simultaneous binding of bivalent ligands with linkers of... ResearchGate. [Link]

  • [12]Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • [11]1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. NIH. [Link]

  • [21]Cyclic Peptide Linker Design and Optimization by Molecular Dynamics Simulations. ACS Publications. [Link]

  • [22]Functionalized Congener Approach to the Design of Ligands for G Protein–Coupled Receptors (GPCRs). PMC. [Link]

  • [23]Comparative Analysis of Linker Design in Protein Fusion Inhibitors for Enhanced Binding Flexibility. Journal of Advanced Zoology. [Link]

  • [10]Themed collection Identification and Optimization of GPCR Ligands in the 21st Century. RSC Publishing. [Link]

  • [2]Structure, function and drug discovery of GPCR signaling. PMC. [Link]

  • [24]Discovery of GPCR ligands for probing signal transduction pathways. ResearchGate. [Link]

  • [25]Ligand-Specific Allosteric Coupling Controls G-Protein-Coupled Receptor Signaling. ACS Publications. [Link]

  • [26]Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. ACS Publications. [Link]

  • [27]Linkers in fragment-based drug design: an overview of the literature. PubMed. [Link]

  • [28]A Novel Decalin-Based Bicyclic Scaffold for FKBP51-Selective Ligands. PubMed. [Link]

  • [29]What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. iGEM. [Link]

  • [30]Structure‐Guided Design of G‐Protein‐Coupled Receptor Polypharmacology. PMC. [Link]

  • [8]Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • [14]Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. [Link]

  • [31]Development of peptide and small molecule binding GPCRs by protein... ResearchGate. [Link]

  • [32]Click Chemistry Tools & Reagents. AxisPharm. [Link]

  • [33]Rigid Linkers for Bioactive Peptides. PMC. [Link]

  • [34]Bioorthogonal Tethering Enhances Drug Fragment Affinity for G Protein-Coupled Receptors in Live Cells. Journal of the American Chemical Society. [Link]

  • [35]New Approaches for the Discovery of GPCR Ligands. Frontiers Research Topic. [Link]

  • [6]Discovery of GPCR ligands for probing signal transduction pathways. Frontiers. [Link]

  • [36]How ligands illuminate GPCR molecular pharmacology. PMC. [Link]

  • [37]Structure-Based Drug Design for Structurally Unresolved GPCRs. YouTube. [Link]

  • [38]Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • [39]Capturing Peptide–GPCR Interactions and Their Dynamics. MDPI. [Link]

  • [3]Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. MDPI. [Link]

  • [40]Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application. PubMed Central. [Link]

  • [41]Summary of experimental structures of (unique) GPCR-ligand complexes. a... ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Handling of [2-(Aminomethyl)cyclopropyl]methanol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the synthesis and application of novel chemical entities is a routine yet critical task. Among these, structures like [2-(Aminomethyl)cyclopropyl]methanol present unique handling challenges due to their combination of functional groups. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are necessary.

Hazard Assessment: Understanding the Reactivity Profile

This compound is a molecule that combines a primary amine, a cyclopropyl ring, and a primary alcohol. This unique combination dictates its hazard profile. A Safety Data Sheet (SDS) for a similar compound, [1-(aminomethyl)cyclopropyl]methanol, identifies it as causing skin irritation (Category 2), serious eye irritation (Category 2A), and potential respiratory irritation (Category 3).[1] The primary amine group contributes to the basicity and potential corrosivity of the compound, a common characteristic of amines.[2][3] The cyclopropyl group, a strained ring system, can influence the molecule's reactivity.[4]

Therefore, a comprehensive risk assessment must account for the following potential hazards:

  • Dermal Contact: Risk of skin irritation or chemical burns.[1][3]

  • Ocular Contact: High risk of serious eye irritation or damage.[1][3]

  • Inhalation: Potential for respiratory tract irritation.[1]

  • Ingestion: Assumed to be harmful, as is common with amine compounds.[3]

Given the limited publicly available toxicological data on this specific molecule, it is prudent to handle it with the caution afforded to more hazardous, structurally related compounds like cyclopropylamine, which is known to be corrosive and flammable.[3][5][6][7]

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach is paramount when selecting PPE for handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the compound's chemical nature.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.Protects against direct splashes of the liquid, which can cause serious eye irritation or damage.[1][8][9] A face shield offers a broader barrier of protection for the entire face.
Hand Protection Nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or immersion, heavier-duty butyl rubber or neoprene gloves are recommended. Always double-glove.The primary amine functionality suggests potential for skin irritation or burns.[2][3] Nitrile gloves offer good initial protection, but more robust materials are necessary for extended tasks to prevent chemical permeation.[9]
Body Protection A flame-resistant lab coat is essential. For larger scale operations, a chemical-resistant apron over the lab coat is advised.Protects against spills and splashes on clothing and skin.[10] Flame resistance is a prudent precaution given the flammability of related compounds.[3][5][6][7]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][10] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges is required.The compound is known to cause respiratory irritation.[1] Engineering controls like a fume hood are the primary line of defense against inhaling vapors.[10]

Procedural Guidance: From Benchtop to Disposal

Adherence to a strict operational workflow is as critical as the PPE itself. The following diagram illustrates the key decision points and procedural steps for safely handling this compound.

PPE_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup start Start: Acquire Compound risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment 1. Assess ppe_selection Select & Inspect PPE risk_assessment->ppe_selection 2. Select setup Prepare Fume Hood & Spill Kit ppe_selection->setup 3. Prepare weighing Weighing & Dispensing setup->weighing 4. Handle reaction Reaction Setup & Monitoring weighing->reaction workup Aqueous Workup / Extraction reaction->workup decontamination Decontaminate Glassware workup->decontamination 5. Clean waste_disposal Segregate & Dispose of Waste decontamination->waste_disposal ppe_removal Proper PPE Removal waste_disposal->ppe_removal end End: Procedure Complete ppe_removal->end

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before handling, thoroughly review the Safety Data Sheet.[10][11][12]

    • Inspect all PPE for integrity (e.g., no cracks in goggles, no holes in gloves).[10]

    • Ensure a chemical spill kit is readily accessible.

    • Verify the proper functioning of the chemical fume hood.

  • Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation risk.[2][10]

    • When transferring the material, use appropriate tools like spatulas and weigh paper to avoid direct contact.[10]

    • Keep all containers of the compound tightly sealed when not in use.[1]

  • Disposal:

    • Dispose of all waste, including contaminated gloves and weigh paper, in a designated hazardous waste container.[10]

    • Rinse all glassware that has come into contact with the compound with an appropriate solvent in the fume hood before washing.

    • Follow all institutional and local regulations for chemical waste disposal.[10]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and correct action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound is a matter of both procedural adherence and a deep-seated understanding of its chemical nature. By recognizing the hazards posed by its constituent functional groups and implementing a multi-layered defense of engineering controls and personal protective equipment, researchers can confidently and safely explore the potential of this and other novel chemical entities. This proactive approach to safety not only protects individuals but also strengthens the foundation of reliable and reproducible scientific discovery.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. Available at: [Link]

  • Xpress Chems. Safety First: Best Practices for Handling Research Chemicals. (2025-09-04). Available at: [Link]

  • Vertex AI Search. Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025-10-17).
  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Aminomethyl)cyclopropyl]methanol
Reactant of Route 2
[2-(Aminomethyl)cyclopropyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.